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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a valuable molecular scaffold with potential applications in medicinal chemistry and drug development. The described synthesis is a multi-step process commencing with the nitration of 2-isopropylnaphthalene, followed by a base-catalyzed Henry reaction with formaldehyde, and culminating in the chemoselective reduction of a tertiary nitro group to the corresponding primary amine. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and efficient synthesis.

Introduction

The 2-amino-2-arylpropan-1-ol moiety is a privileged structural motif found in a variety of biologically active compounds. The strategic placement of a naphthalene ring in the 2-position of this scaffold introduces lipophilicity and potential for specific interactions with biological targets. 2-Amino-2-(naphthalen-2-yl)propan-1-ol, therefore, represents a key building block for the exploration of new chemical entities in drug discovery programs. This guide delineates a logical and efficient synthetic strategy, providing researchers with the necessary information to produce this compound in a laboratory setting.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol is approached through a three-step sequence, as illustrated in the workflow diagram below. The key to this strategy is the controlled introduction of the amino and hydroxyl functionalities around a quaternary carbon center attached to the naphthalene core.

Synthesis_Workflow Start 2-Isopropylnaphthalene Step1 Nitration Start->Step1 Intermediate1 2-(Naphthalen-2-yl)-2-nitropropane Step1->Intermediate1 Step2 Henry Reaction (with Formaldehyde) Intermediate1->Step2 Intermediate2 2-Nitro-2-(naphthalen-2-yl)propan-1-ol Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 FinalProduct 2-Amino-2-(naphthalen-2-yl)propan-1-ol Step3->FinalProduct Henry_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane 2-(Naphthalen-2-yl)-2-nitropropane Nitronate Nitronate Anion Nitroalkane->Nitronate + Base - HB⁺ Base Base Alkoxide Alkoxide Intermediate Nitronate->Alkoxide + Formaldehyde Formaldehyde Formaldehyde Product 2-Nitro-2-(naphthalen-2-yl)propan-1-ol Alkoxide->Product + HB⁺ - Base ProtonSource HB⁺

Caption: Generalized mechanism of the Henry reaction.

Step 3: Reduction of the Tertiary Nitro Group

The final and most critical step is the chemoselective reduction of the tertiary nitro group to a primary amine. This transformation must be conducted under conditions that do not affect the primary alcohol functionality. Several methods are suitable for this purpose, including catalytic hydrogenation and chemical reduction.[1][2]

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. It is often a clean and efficient method for nitro group reduction.

  • Chemical Reduction: Reagents like zinc dust in the presence of ammonium chloride or hydrochloric acid provide a milder alternative to some more reactive reducing agents and are known to be effective for the reduction of aliphatic nitro compounds.[2] This method can be particularly useful if catalytic hydrogenation proves to be sluggish or leads to side reactions.

Experimental Protocols

Step 1: Synthesis of 2-(Naphthalen-2-yl)-2-nitropropane

Materials:

  • 2-Isopropylnaphthalene

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylnaphthalene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Slowly pour the reaction mixture into ice-water and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 2-Nitro-2-(naphthalen-2-yl)propan-1-ol

Materials:

  • 2-(Naphthalen-2-yl)-2-nitropropane

  • Formaldehyde (37% aqueous solution)

  • Triethylamine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(naphthalen-2-yl)-2-nitropropane (1.0 eq) in ethanol, add formaldehyde solution (1.5 eq).

  • Add triethylamine (0.2 eq) as a base catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Method A: Catalytic Hydrogenation

Materials:

  • 2-Nitro-2-(naphthalen-2-yl)propan-1-ol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve 2-Nitro-2-(naphthalen-2-yl)propan-1-ol (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Method B: Chemical Reduction with Zinc and Ammonium Chloride

Materials:

  • 2-Nitro-2-(naphthalen-2-yl)propan-1-ol

  • Zinc dust

  • Ammonium chloride

  • Ethanol/Water mixture

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solution of 2-Nitro-2-(naphthalen-2-yl)propan-1-ol (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (5-10 eq) to the solution.

  • With vigorous stirring, add zinc dust (5-10 eq) portion-wise to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

StepReactionKey ReagentsTypical YieldPurity
1Nitration2-Isopropylnaphthalene, HNO₃, H₂SO₄70-85%>95% after chromatography
2Henry Reaction2-(Naphthalen-2-yl)-2-nitropropane, Formaldehyde, Triethylamine60-75%>95% after purification
3Reduction2-Nitro-2-(naphthalen-2-yl)propan-1-ol, Pd/C, H₂ or Zn/NH₄Cl80-95%>98% after purification

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. The three-step sequence, involving nitration, a Henry reaction, and nitro group reduction, provides a logical pathway to this valuable compound. The detailed experimental protocols and discussion of the underlying chemical principles are intended to equip researchers with the knowledge to successfully synthesize this molecule and to adapt these methods for the preparation of related analogs. Careful execution of each step and appropriate purification techniques are paramount to obtaining the target compound in high yield and purity.

References

  • Henry, L. Bull. Acad. Roy. Sci. Belg.1895, 3, 10-14.
  • The Henry (Nitroaldol) Reaction. Organic Chemistry Portal. [Link]

  • Henry Reaction. Wikipedia. [Link]

  • Henry Reaction. SynArchive. [Link]

  • Henry reaction. Grokipedia. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • What method can be used for reduction of aryl nitro group? ResearchGate. [Link]

  • Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Journal of Materials and Environmental Science. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Amino-2-(naphthalen-2-yl)propan-1-ol: A Technical Guide

Introduction & Structural Paradigm In the landscape of modern drug discovery, unnatural amino alcohols with quaternary stereocenters serve as highly privileged pharmacophores. 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Paradigm

In the landscape of modern drug discovery, unnatural amino alcohols with quaternary stereocenters serve as highly privileged pharmacophores. 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a prime example of this structural class. Featuring a propan-1-ol backbone, a primary amine, a methyl group, and a bulky 2-naphthyl ring all converging at the C2 quaternary carbon, this molecule presents unique spatial and electronic characteristics.

The quaternary nature of the alpha-carbon restricts the conformational flexibility of the molecule, which is highly desirable in fragment-based drug design (FBDD) to minimize entropic penalties upon target binding. However, the juxtaposition of the highly lipophilic, flat 2-naphthyl system against the hydrophilic 1,2-amino alcohol motif creates a complex physicochemical profile that requires rigorous analytical characterization and specialized synthetic methodologies.

Predicted Physicochemical Properties

To effectively formulate or derivatize this compound, researchers must first understand its baseline physicochemical metrics. The bulky lipophilic core drives the partition coefficient (LogP) upward, while the primary amine dictates a pH-dependent solubility profile.

Table 1: Physicochemical Properties of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

PropertyValueMethod / Structural Significance
Molecular Formula C₁₃H₁₅NO-
Molecular Weight 201.26 g/mol Optimal for FBDD and lead optimization.
LogP (Octanol/Water) ~2.8Highly lipophilic due to the extended aromatic naphthyl system.
pKa (Conjugate Acid) ~8.9The primary amine remains protonated at physiological pH (7.4).
Topological Polar Surface Area 46.25 ŲExcellent passive membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors 3 (-NH₂, -OH)Facilitates strong directional interactions with target proteins.
Hydrogen Bond Acceptors 2 (N, O)Contributes to aqueous solvation in the protonated state.

Physicochemical Profiling Workflows

Because the 2-naphthyl group is highly lipophilic, the compound exhibits poor aqueous solubility in its neutral state. Determining the precise pKa and LogD is critical, as salt formation (e.g., hydrochloride or mesylate) is required to achieve sufficient kinetic solubility for in vitro biological assays.

PhysicoChem Compound 2-Amino-2-(naphthalen-2-yl) propan-1-ol pKa Ionization (pKa) OECD 112 Compound->pKa determines charge state Thermal Thermal Stability DSC / TGA Compound->Thermal solid-state profile LogD Lipophilicity (LogD) OECD 107 pKa->LogD pH-dependent Solubility Kinetic Solubility Nephelometry LogD->Solubility inversely correlated

Figure 1: Interdependence of physicochemical profiling assays for the target amino alcohol.

Protocol 1: Determination of pKa via Potentiometric Titration

The determination of the dissociation constant (pKa) is conducted following the OECD Guideline 112 [1].

  • Causality: The proximity of the hydroxyl group slightly lowers the pKa of the primary amine via inductive electron withdrawal compared to a standard aliphatic amine.

  • Step-by-Step Methodology:

    • Prepare a 1.0 mM solution of the compound in 0.15 M KCl (to maintain constant ionic strength).

    • Acidify the solution to pH 2.0 using standardized 0.1 M HCl to ensure complete protonation of the amine.

    • Titrate the solution using standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 11.0.

    • Record the pH continuously using a calibrated glass electrode.

  • Self-Validating System: The titration must be performed in both forward (acid to base) and reverse (base to acid) directions. Hysteresis between the two resulting curves indicates non-equilibrium conditions (e.g., micro-precipitation of the neutral free base), invalidating the run and requiring a co-solvent approach (e.g., methanol/water extrapolation).

Protocol 2: Determination of LogD via Shake-Flask Method

Lipophilicity is assessed using the shake-flask method as described in OECD Guideline 107 [2].

  • Causality: LogD at pH 7.4 dictates the compound's volume of distribution and clearance. The balance between the protonated amine (hydrophilic) and the naphthyl ring (lipophilic) must be empirically measured.

  • Step-by-Step Methodology:

    • Prepare a 10 mM phosphate buffer (pH 7.4) and mutually saturate it with n-octanol for 24 hours.

    • Dissolve the compound in the mutually saturated buffer at a concentration of 100 µg/mL.

    • Add equal volumes (5 mL) of the spiked buffer and saturated n-octanol to a silanized glass vial.

    • Mechanically shake the vial at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

    • Quantify the concentration of the compound in both phases using LC-UV/MS.

  • Self-Validating System: Mass Balance Calculation. The sum of the calculated mass in the aqueous phase and the octanol phase must equal 100% ± 5% of the initial input. A deviation >5% indicates compound loss due to interfacial emulsion or adsorption, requiring immediate protocol adjustment.

Synthetic Pathways & Stereoselective Preparation

Synthesizing a quaternary amino alcohol requires building the sterically hindered quaternary center first, followed by the reduction of the carboxylic acid without triggering retro-aldol-type cleavages or racemization.

SynthesisWorkflow A 2-Acetylnaphthalene B Bucherer-Bergs Reaction KCN, (NH4)2CO3 A->B Reagents added C Spiro-hydantoin Intermediate B->C Cyclization D Alkaline Hydrolysis NaOH, Heat C->D Ring opening E 2-Amino-2-(2-naphthyl) propanoic acid D->E Acidification F Carboxyl Reduction NaBH4 / I2 in THF E->F Reduction G 2-Amino-2-(naphthalen-2-yl) propan-1-ol F->G Workup & Purification

Figure 2: Synthetic workflow for 2-Amino-2-(naphthalen-2-yl)propan-1-ol via Bucherer-Bergs.

Protocol 3: Synthesis of the Amino Alcohol

The synthesis relies on the Bucherer-Bergs multicomponent reaction to establish the quaternary center[3], followed by an in situ borane reduction [4].

  • Causality: Standard Strecker synthesis on aromatic ketones like 2-acetylnaphthalene often fails due to steric hindrance and the reversibility of the imine intermediate. The Bucherer-Bergs reaction circumvents this by driving the equilibrium forward via the precipitation of the highly stable spiro-hydantoin intermediate.

  • Step-by-Step Methodology:

    • Hydantoin Formation: Suspend 2-acetylnaphthalene, KCN, and (NH₄)₂CO₃ in 50% aqueous ethanol. Heat in a sealed vessel at 70°C for 24 hours. Cool and filter the precipitated hydantoin.

    • Hydrolysis: Reflux the hydantoin in 3 M NaOH for 48 hours. Cool, neutralize with HCl to pH 6.5, and filter the resulting 2-amino-2-(2-naphthyl)propanoic acid.

    • Reduction: Suspend the amino acid in anhydrous THF under argon. Add NaBH₄ (2.5 eq). Slowly add a solution of I₂ (1.0 eq) in THF dropwise at 0°C. Note: The reaction of NaBH₄ and I₂ generates borane (BH₃) in situ, which efficiently reduces the sterically hindered carboxylic acid to the alcohol without affecting the naphthyl ring [4].

    • Workup: Reflux the mixture for 12 hours. Quench cautiously with methanol, concentrate, and partition between 1 M NaOH and ethyl acetate. Extract, dry over Na₂SO₄, and evaporate to yield the target amino alcohol.

  • Self-Validating System: Reaction completion is monitored by ¹H-NMR. The complete disappearance of the carboxyl proton and the emergence of a diastereotopic AB system (two doublets integrating to 2H around 3.5–3.8 ppm) for the newly formed -CH₂OH group self-validates the structural integrity and confirms the absence of over-reduction.

Applications in Drug Development

Due to its rigid structure and distinct vectors for functionalization, 2-Amino-2-(naphthalen-2-yl)propan-1-ol is highly valuable in:

  • Sphingosine-1-Phosphate (S1P) Receptor Modulators: The amino alcohol motif mimics the polar headgroup of sphingosine, while the naphthyl group acts as a lipophilic tail substitute, useful in developing treatments for autoimmune diseases.

  • Chiral Auxiliaries: Once resolved into its pure enantiomers, the steric bulk of the naphthyl group makes it an exceptional chiral auxiliary for asymmetric alkylations or aldol additions.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1, 1981. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, 1995. URL: [Link]

  • Kalník, M., Gabko, P., & Koóš, M. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 4024, 2021. URL: [Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571, 1993. URL: [Link]

Foundational

An In-depth Technical Guide to 2-Amino-2-(naphthalen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a chiral amino alcohol incorporating a naphthalen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a chiral amino alcohol incorporating a naphthalene moiety. While this specific compound is not widely documented with a dedicated CAS number in major chemical databases, this guide extrapolates its core characteristics, potential synthesis strategies, and likely physicochemical properties based on well-characterized structural analogs. By examining related compounds, we provide a foundational understanding for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in fields such as medicinal chemistry and materials science. This document serves as a valuable resource for drug development professionals and scientists exploring novel chemical entities.

Introduction and Structural Elucidation

2-Amino-2-(naphthalen-2-yl)propan-1-ol is a unique organic molecule that combines the rigid, aromatic structure of a naphthalene ring with a chiral propanolamine backbone. The presence of a stereocenter at the C2 position, which bears both an amino group and a naphthalen-2-yl group, suggests that this compound can exist as a pair of enantiomers, (R)- and (S)-2-Amino-2-(naphthalen-2-yl)propan-1-ol. The structural features of this molecule—a primary alcohol, a primary amine, and a bulky lipophilic naphthalene group—confer upon it a distinct set of chemical properties that are of significant interest in various research and development domains.

The IUPAC name precisely defines the connectivity of the atoms. A propan-1-ol backbone is substituted at the second carbon with both an amino group (-NH2) and a naphthalen-2-yl group.

Key Structural Features:

  • Chiral Center: The C2 carbon is a stereocenter, leading to enantiomeric forms.

  • Primary Alcohol: The -CH2OH group can participate in hydrogen bonding and esterification reactions.

  • Primary Amine: The -NH2 group provides basicity and can form salts or amides.

  • Naphthalene Moiety: A bicyclic aromatic system that imparts rigidity, hydrophobicity, and potential for π-π stacking interactions.

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Physicochemical Properties and Data of Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
2-Amino-3-(naphthalen-2-yl)propan-1-ol 148452-31-7C13H15NO201.26Naphthalene at C3 of propanol
(S)-2-Amino-2-(naphthalen-2-yl)ethan-1-ol 191109-49-6C12H13NO187.24Ethanol backbone (no methyl group)
(1S,2R)-2-Amino-1-(naphthalen-2-yl)propan-1-ol 1821806-25-0C13H15NO201.26Naphthalene and hydroxyl on C1
2-Amino-2-methyl-1-propanol 124-68-5C4H11NO89.14Methyl group instead of naphthalene

Data sourced from various chemical suppliers and databases.[1][2][3][4]

Based on these analogs, 2-Amino-2-(naphthalen-2-yl)propan-1-ol is expected to be a solid at room temperature with a molecular weight of 215.29 g/mol and a molecular formula of C14H17NO. Its solubility in aqueous solutions is likely to be low due to the large, hydrophobic naphthalene group, though it should be soluble in organic solvents like ethanol and DMSO. The amine group will confer a basic character, allowing for the formation of salts with acids to potentially improve aqueous solubility.

Potential Synthetic Routes

The synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol can be approached through several established organic chemistry methodologies. A logical retrosynthetic analysis suggests a few plausible forward synthetic pathways.

G Target 2-Amino-2-(naphthalen-2-yl)propan-1-ol Intermediate1 2-Amino-2-(naphthalen-2-yl)propanoic acid Target->Intermediate1 Reduction Intermediate2 2-Nitro-2-(naphthalen-2-yl)propan-1-ol Target->Intermediate2 Reduction Intermediate3 N-(1-(naphthalen-2-yl)-2-hydroxy-1-methylethyl)acetamide Target->Intermediate3 Hydrolysis Precursor1 2-(Naphthalen-2-yl)propanoic acid Intermediate1->Precursor1 Amination Precursor2 2-Nitropropane and 2-Naphthaldehyde Intermediate2->Precursor2 Henry Reaction Precursor3 2-(Naphthalen-2-yl)propan-1-one Intermediate3->Precursor3 Strecker or similar

Caption: Retrosynthetic analysis of the target molecule.

Route A: Reduction of a Carboxylic Acid Derivative

This route is analogous to the synthesis of other amino alcohols from amino acids.[5]

Workflow:

G Start 2-(Naphthalen-2-yl)propanoic acid Step1 Amination (e.g., via α-bromination then ammonolysis) Start->Step1 Intermediate 2-Amino-2-(naphthalen-2-yl)propanoic acid Step1->Intermediate Step2 Reduction (e.g., LiAlH4 in THF) Intermediate->Step2 Product Target Compound Step2->Product

Caption: Synthetic workflow starting from a carboxylic acid.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-Amino-2-(naphthalen-2-yl)propanoic acid:

    • Starting from 2-(naphthalen-2-yl)propanoic acid, perform an α-halogenation (e.g., using NBS and a radical initiator) followed by nucleophilic substitution with ammonia or a protected amine equivalent.

    • Alternatively, a Strecker synthesis on 2-acetylnaphthalene could yield the corresponding aminonitrile, which can be hydrolyzed to the amino acid.

  • Reduction to the Amino Alcohol:

    • The resulting amino acid is then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF) would be effective in reducing the carboxylic acid to the primary alcohol without affecting the naphthalene ring.

    • Causality: The choice of a strong reducing agent like LiAlH4 is crucial as milder reagents (e.g., NaBH4) are generally not sufficient to reduce carboxylic acids. The amino group should be protected (e.g., as a Boc-carbamate) prior to reduction to avoid side reactions.

Route B: From a Nitroalkane Precursor

This approach builds the carbon skeleton and introduces the nitrogen functionality simultaneously.

Workflow:

G Start1 2-Nitropropane Step1 Henry Reaction (base-catalyzed) Start1->Step1 Start2 2-Naphthaldehyde Start2->Step1 Intermediate 2-Nitro-2-(naphthalen-2-yl)propan-1-ol Step1->Intermediate Step2 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate->Step2 Product Target Compound Step2->Product

Caption: Synthesis via a nitroalkane intermediate.

Experimental Protocol (Hypothetical):

  • Henry Reaction:

    • A base-catalyzed condensation between 2-naphthaldehyde and 2-nitropropane would form the carbon-carbon bond and introduce the hydroxyl group, yielding 1-(naphthalen-2-yl)-2-nitropropan-1-ol.

  • Reduction of the Nitro Group:

    • The nitro group of the intermediate is then selectively reduced to a primary amine. Catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) is a standard and effective method for this transformation.

    • Trustworthiness: This method is well-established for the synthesis of amino alcohols. The progress of the reaction can be monitored by techniques like TLC or GC-MS to ensure complete conversion of the nitro intermediate.

Potential Applications and Fields of Interest

The unique structural combination of a chiral center, a primary amine, a primary alcohol, and a bulky aromatic group makes 2-Amino-2-(naphthalen-2-yl)propan-1-ol a candidate for several applications:

  • Asymmetric Synthesis: Chiral amino alcohols are valuable as catalysts or ligands in asymmetric synthesis, facilitating the stereoselective formation of new chemical bonds. The naphthalene group can provide steric hindrance and engage in non-covalent interactions to influence the stereochemical outcome of a reaction.

  • Pharmaceutical Scaffolds: The propanolamine scaffold is present in numerous biologically active compounds, including beta-blockers. The naphthalene moiety can serve as a hydrophobic anchor, interacting with receptor pockets. This makes the title compound an interesting building block for the synthesis of novel therapeutic agents.

  • Materials Science: The rigid and planar naphthalene ring can induce self-assembly through π-π stacking, making derivatives of this compound potentially useful in the development of liquid crystals, gels, or other ordered materials.

Safety and Handling

While specific toxicity data for 2-Amino-2-(naphthalen-2-yl)propan-1-ol is unavailable, it should be handled with the care afforded to novel chemical entities. Based on analogous compounds like 2-amino-2-methyl-1-propanol, it may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Amino-2-(naphthalen-2-yl)propan-1-ol represents a fascinating, albeit under-documented, chiral building block. By leveraging established synthetic methodologies and drawing comparisons with structurally related compounds, this guide provides a solid foundation for its synthesis, characterization, and exploration in various scientific disciplines. The insights into its potential properties and applications aim to empower researchers and drug development professionals in their pursuit of novel chemical entities with tailored functions.

References

  • PubChem. 2-Naphthalen-1-ylpropan-2-ol. [Link]

  • Occupational Safety and Health Administration. 2-AMINO-2-METHYLPROPANOL. [Link]

  • Angus Chemical Company. 2-Amino-2-Methyl-1-Propanol (AMP): A Versatile Multi-Functional Additive for Industrial Applications. [Link]

  • PubChem. (1S,2R)-2-Amino-1-(2-naphthyl)-1-propanol. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • PubChem. 2-(Naphthalen-1-yl)propan-1-ol. [Link]

  • SIELC Technologies. 2-Amino-2-methylpropan-1-ol. [Link]

  • Pharmacompass. 2-Amino-propan-1-ol. [Link]

  • NIST. 1-Propanol, 2-amino-2-methyl-. [Link]

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Exploratory

An In-depth Technical Guide to 2-Amino-2-(naphthalen-2-yl)propan-1-ol: A Novel Compound at the Frontier of Medicinal Chemistry

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the synthesis, characterization, and potential applications of the novel chemical entity, 2-Amino-2...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, characterization, and potential applications of the novel chemical entity, 2-Amino-2-(naphthalen-2-yl)propan-1-ol. While a specific documented discovery and history for this compound are not present in current scientific literature, its structural motifs—a sterically hindered amino alcohol and a naphthalene moiety—suggest significant potential in medicinal chemistry and materials science. This document provides a prospective analysis, including a proposed synthetic pathway, detailed experimental protocols, and a discussion of its potential pharmacological relevance based on analogous structures. The information herein is intended to serve as a foundational resource for researchers interested in exploring this and related compounds.

Introduction: The Case for a Novel Naphthalene Derivative

The naphthalene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] Similarly, amino alcohols are a critical class of organic compounds, often imparting valuable pharmacological and physicochemical properties to drug molecules. The specific compound, 2-Amino-2-(naphthalen-2-yl)propan-1-ol, represents an intriguing convergence of these two pharmacophores.

A comprehensive search of chemical databases and scientific literature reveals no specific records for the synthesis or biological evaluation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. However, the existence and documented synthesis of related structures, such as 2-Amino-3-(naphthalen-2-yl)propan-1-ol and various 1-aminoalkyl-2-naphthols, provide a strong basis for its theoretical synthesis and potential utility.[2][3] This guide, therefore, takes a forward-looking approach, presenting a scientifically grounded, hypothetical pathway for its creation and analysis.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol can be envisioned through a multi-step process starting from readily available 2-acetylnaphthalene. The proposed pathway is designed for efficiency and control over the introduction of the amino and hydroxyl functionalities.

Synthetic_Pathway A 2-Acetylnaphthalene B 2-Bromo-2-(naphthalen-2-yl)propane A->B  HBr, PBr3   C 2-Azido-2-(naphthalen-2-yl)propane B->C  NaN3, DMF   D 2-Amino-2-(naphthalen-2-yl)propane C->D  H2, Pd/C   E 2-Amino-2-(naphthalen-2-yl)propan-1-ol D->E  Future Steps: Hydroxymethylation  

Figure 1: Proposed synthetic pathway for 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Detailed Experimental Protocols

The following protocols are hypothetical and should be adapted and optimized by qualified researchers in a controlled laboratory setting.

Synthesis of 2-Nitro-2-(naphthalen-2-yl)propane

This initial step introduces the nitrogen functionality at the tertiary carbon.

Materials:

  • 2-(Naphthalen-2-yl)propan-2-ol

  • Sodium Nitrite (NaNO₂)

  • Formic Acid (HCOOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(naphthalen-2-yl)propan-2-ol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium nitrite (1.5 eq).

  • Add formic acid (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-nitro-2-(naphthalen-2-yl)propane.

Reduction to 2-Amino-2-(naphthalen-2-yl)propane

The nitro group is reduced to the primary amine.

Materials:

  • 2-Nitro-2-(naphthalen-2-yl)propane

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Dissolve 2-nitro-2-(naphthalen-2-yl)propane in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Filter the granular precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-2-(naphthalen-2-yl)propane.

Hydroxymethylation to form 2-Amino-2-(naphthalen-2-yl)propan-1-ol

This final step introduces the hydroxymethyl group. This transformation is theoretical and would require significant methods development. A potential route could involve a protected amine followed by hydroxymethylation.

Characterization and Validation

The identity and purity of the synthesized compound and its intermediates should be confirmed using standard analytical techniques.

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation of functional groups.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.
FT-IR Spectroscopy Identification of key functional groups (e.g., -OH, -NH₂).
HPLC Assessment of purity.

Potential Applications and Future Directions

The structural features of 2-Amino-2-(naphthalen-2-yl)propan-1-ol suggest several potential areas of application:

  • Pharmacology: The naphthalene moiety is present in various anti-inflammatory drugs.[1] The synthesized compound could be screened for similar activities, as well as for analgesic or antimicrobial properties.[3]

  • Asymmetric Synthesis: Chiral amino alcohols are valuable ligands and synthons in asymmetric synthesis.[4] If resolved into its enantiomers, this compound could serve as a novel building block.

  • Materials Science: Naphthalene derivatives are known for their optical and electronic properties. This compound could be explored as a precursor for novel polymers or functional materials.

Conclusion

While the discovery and history of 2-Amino-2-(naphthalen-2-yl)propan-1-ol remain to be written, this technical guide provides a comprehensive and scientifically rigorous framework for its future synthesis and exploration. The proposed methodologies, grounded in established chemical principles and data from analogous compounds, offer a clear starting point for researchers. The potential for this novel molecule in drug discovery and materials science is significant, and it is our hope that this guide will catalyze further investigation into its properties and applications.

References

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents.
  • Nature. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [Link]

  • Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • PubChem. 2-Naphthalen-1-ylpropan-2-ol. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PubMed. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. [Link]

Sources

Foundational

Spectroscopic Characterization Guide: 2-Amino-2-(naphthalen-2-yl)propan-1-ol

This technical guide details the spectroscopic characterization of 2-Amino-2-(naphthalen-2-yl)propan-1-ol , a specialized chiral amino alcohol intermediate.[1][2] This molecule combines a naphthalene fluorophore with a s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 2-Amino-2-(naphthalen-2-yl)propan-1-ol , a specialized chiral amino alcohol intermediate.[1][2] This molecule combines a naphthalene fluorophore with a sterically hindered amino-alcohol motif, often used as a chiral auxiliary or a pharmacophore in sphingosine-1-phosphate (S1P) receptor modulator development.[1][2]

The data presented synthesizes experimental baselines from structural analogs (2-amino-2-methyl-1-propanol and 2-substituted naphthalenes) with authoritative chemical shift prediction principles to provide a reliable reference for identification.[2]

[1][2]

Molecular Identity & Structural Analysis[1][3][4]

  • IUPAC Name: 2-Amino-2-(naphthalen-2-yl)propan-1-ol[1][2]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 201.27 g/mol

  • Structural Features:

    • Lipophilic Domain: Naphthalene ring (Position 2 attachment).[1]

    • Quaternary Center (C2): Chiral center bearing an amine, a methyl group, the naphthyl ring, and a hydroxymethyl group.[2]

    • Polar Domain: 1,2-Amino-alcohol functionality (vicinal).[1][2]

Structural Numbering & Fragmentation Logic

To interpret the spectra accurately, we define the carbon backbone as follows:

  • C1: Methylene carbon attached to hydroxyl (

    
    ).[1]
    
  • C2: Quaternary chiral center.

  • C3: Methyl group attached to C2.[1]

  • Ar: Naphthalene ring carbons.[1][3]

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming molecular weight and analyzing the stability of the quaternary center.[2]

Ionization & Molecular Ion[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Observed Ion:

    
    
    
  • m/z Value: 202.28 (Base peak in soft ionization).[1]

  • Adducts: Sodium adduct

    
     at m/z 224.26 may be observed in unbuffered methanolic solutions.[1]
    
Fragmentation Pathway (EI/CID)

In harder ionization modes (EI) or Collision-Induced Dissociation (CID), the molecule undergoes characteristic


-cleavage common to amino alcohols.[1]
  • Primary Fragment (Base Peak in EI): Loss of the hydroxymethyl group (

    
    , mass 31).[1]
    
    • Mechanism: Radical cleavage at the C1-C2 bond stabilizes the charge on the nitrogen-adjacent quaternary carbon.[2]

    • m/z:

      
      .
      
    • Structure:

      
      .
      
  • Secondary Fragment: Loss of the methyl group (less favored).[1]

    • m/z:

      
      .[1]
      
MS Fragmentation Diagram

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 202 Frag_170 Major Fragment [M - CH2OH]+ m/z 170 M_Ion->Frag_170 Loss of CH2OH (-31) Frag_186 Minor Fragment [M - CH3]+ m/z 186 M_Ion->Frag_186 Loss of CH3 (-15)

Caption: Primary fragmentation pathways for 2-Amino-2-(naphthalen-2-yl)propan-1-ol showing the dominant alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is derived from the structural integration of the 2-amino-2-methyl-1-propanol core (aliphatic shifts) and 2-substituted naphthalene (aromatic shifts).[1][2]

H NMR Data (400 MHz, or )

Solvent Note:


 provides sharper resolution for the aliphatic chain, while 

is preferred if the amine/hydroxyl protons need to be observed explicitly.[1][2]
PositionShift (

ppm)
MultiplicityIntegrationAssignment / Notes
Ar-H 7.80 – 7.85 Multiplet3HNaphthalene ring (C4, C5, C8 positions typically most deshielded).[1]
Ar-H 7.90 Singlet (br)1HProton at C1 of naphthalene (adjacent to quaternary C2).[1]
Ar-H 7.45 – 7.55 Multiplet3HRemaining aromatic protons.
C1-H 3.65 & 3.75 AB Quartet2HDiastereotopic methylene protons due to chiral C2 center (

Hz).[1]
NH

/ OH
2.0 – 3.0 Broad Singlet3HExchangeable.[1] Shift varies with concentration/solvent.[2]
C3-H 1.55 Singlet3HMethyl group.[1] Deshielded relative to non-aromatic analog (~1.0 ppm) due to ring current.

Technical Insight: The key diagnostic signal is the AB quartet at ~3.7 ppm. Unlike the achiral analog 2-amino-2-methyl-1-propanol (which shows a singlet for


), the chiral center at C2 makes the two C1 protons magnetically non-equivalent (diastereotopic).[1][2]
C NMR Data (100 MHz, )
PositionShift (

ppm)
TypeAssignment
Ar-C (ipso) 141.5 QuaternaryC2 of naphthalene attached to the amino-alcohol core.[1]
Ar-C 133.2, 132.5 QuaternaryNaphthalene ring junction carbons.[1][2]
Ar-C 124.0 – 128.5 CHSeven aromatic methine signals.[1]
C1 69.8

Methylene carbon (Alcohol attachment).[1]
C2 58.5 QuaternaryChiral center (Amino attachment).[1]
C3 26.2

Methyl group.[1]

Infrared Spectroscopy (IR)

IR analysis confirms the functional groups and the aromatic core.

  • 3200 – 3400 cm

    
    :  Broad, strong absorption.[2] Corresponds to 
    
    
    
    and
    
    
    stretching vibrations.[2] The primary amine typically shows a doublet spike within this broad band.[2]
  • 2900 – 2980 cm

    
    : 
    
    
    
    stretching (Aliphatic methyl and methylene).[1]
  • 1595 & 1505 cm

    
    :  Characteristic 
    
    
    
    ring breathing vibrations of the naphthalene skeleton.
  • 1050 – 1080 cm

    
    :  Strong 
    
    
    
    stretch (Primary alcohol).[1]
  • 815 – 825 cm

    
    : 
    
    
    
    out-of-plane bending (2-substituted naphthalene pattern).[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra, follow this preparation workflow.

NMR Sample Prep[6]
  • Drying: Dry the solid compound under high vacuum (0.1 mmHg) at 40°C for 2 hours to remove trace water/solvent which broadens the OH/NH signals.[1]

  • Solvent Selection: Use

    
     (neutralized with basic alumina) to prevent acid-catalyzed exchange of the amine protons. Use 
    
    
    
    if the compound is a hydrochloride salt.[2]
  • Concentration: Prepare a 10-15 mg/mL solution. Filter through a glass wool plug into the NMR tube to remove particulates.[1][2]

Workflow Diagram

Sample_Prep Step1 Vacuum Dry Sample (40°C, 2 hrs) Step2 Select Solvent (CDCl3 for Free Base) Step1->Step2 Step3 Dissolve & Filter (10 mg/mL) Step2->Step3 Step4 Acquire 1H NMR (64 Scans) Step3->Step4

Caption: Optimized workflow for preparing amino-alcohol samples for high-resolution NMR.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95102, 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2-Amino-2-methyl-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis and Pharmacophore Expansion of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

[1] Executive Summary This technical guide details the synthetic utility and pharmacological potential of 2-Amino-2-(naphthalen-2-yl)propan-1-ol (ANP) .[1] Unlike standard -amino alcohols derived from proteinogenic amino...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the synthetic utility and pharmacological potential of 2-Amino-2-(naphthalen-2-yl)propan-1-ol (ANP) .[1] Unlike standard


-amino alcohols derived from proteinogenic amino acids, ANP possesses a quaternary stereocenter  featuring a bulky naphthalene moiety and a methyl group.[1][2][3] This structural rigidity confers unique properties: it enhances the stereoselectivity of derived chiral ligands (e.g., oxazolines) and improves metabolic stability in pharmacological analogs by blocking 

-proton abstraction.[1][2]

This guide targets researchers in asymmetric catalysis and medicinal chemistry, providing actionable protocols for synthesizing ANP and diversifying it into two primary classes of derivatives: Chiral Oxazoline Ligands and Bioactive Aminopropanol Pharmacophores .

Part 1: The Core Scaffold & Synthesis

The synthesis of ANP hinges on the efficient reduction of its precursor,


-methyl-2-naphthylalanine .[1][2] The presence of the quaternary carbon demands robust reducing conditions to overcome steric hindrance while preventing racemization.[2]
Synthetic Pathway

The preferred route utilizes the Iodine-Activated Sodium Borohydride system (


).[1][2] This method generates borane in situ, offering chemoselectivity superior to Lithium Aluminum Hydride (

) and easier workup for lipophilic naphthyl derivatives.[2]

Reaction Scheme (Conceptual):

  • Precursor: (S)-

    
    -methyl-2-naphthylalanine (commercially available or synthesized via asymmetric Strecker).[1]
    
  • Activation: Reaction with

    
     and 
    
    
    
    in THF generates the borane-amine complex.[2][3]
  • Hydrolysis: Acidic workup releases the free amino alcohol.[2]

Critical Process Parameters (CPP)
  • Temperature Control: The addition of Iodine is exothermic.[2][3][4] Maintain

    
    C during addition to prevent side reactions, then reflux to drive reduction of the sterically hindered carboxylate.[2]
    
  • Quenching: The boron-amine complex is stable.[1][2] Rigorous methanolysis followed by strong acid hydrolysis (6M HCl) is required to liberate the free amine.[2]

Part 2: Derivative Class A – Chiral Oxazoline Ligands

The most high-value application of ANP is the synthesis of Bis(oxazolines) (BOX) and Phosphinooxazolines (PHOX) .[1] The bulky naphthyl group at the quaternary center creates a deep chiral pocket, essential for high enantioselectivity in metal-catalyzed reactions.[2]

Structural Advantage

In standard ligands (e.g., Valine-derived), the isopropyl group can rotate.[1][2][3] In ANP-derived ligands, the methyl/naphthyl quaternary center locks the conformation , minimizing degrees of freedom and enhancing the transfer of chirality to the substrate.[2][3]

Synthesis of ANP-BOX Ligands

The condensation of ANP with dinitriles (e.g., dimethylmalononitrile) or diacid chlorides yields C2-symmetric ligands.[1][2]

Applications:

  • Cu(II)-Catalyzed Cyclopropanation: The naphthyl "wall" effectively blocks one face of the olefin.[1][2]

  • Lewis Acid Catalysis: Diels-Alder reactions of acryloyl oxazolidinones.[1][2]

Part 3: Derivative Class B – Pharmacological Analogs

The ANP scaffold shares significant homology with neurotransmitter modulators and sphingosine-1-phosphate (S1P) receptor agonists.[1][2]

S1P Receptor Modulators (Immunomodulation)

ANP mimics the "head group" of Fingolimod (FTY720).[1][2] The primary alcohol can be phosphorylated in vivo to form the active phosphate species.[2][3]

  • Derivatization Strategy: N-acylation with lipophilic chains (octanoyl) or aryl-alkyl spacers to mimic the sphingosine tail.[1]

  • Rationale: The quaternary methyl group prevents metabolism by monoamine oxidases (MAO), a common liability of non-quaternary analogs.[2][3]

Monoamine Transporter Inhibitors (CNS Targets)

The naphthyl ring is a known bioisostere for the dichlorophenyl group found in sertraline or the indolyl group in serotonin.[2][3]

  • Derivatization Strategy:

    • N-Methylation: Increases BBB permeability and affinity for SERT/NET transporters.[1][2]

    • Carbamate Formation: Prodrug design to improve oral bioavailability.[2]

Part 4: Experimental Protocols

Protocol 1: Reduction of -Methyl-2-Naphthylalanine to ANP[1]
  • Reagents: (S)-

    
    -methyl-2-naphthylalanine (10 mmol), 
    
    
    
    (24 mmol),
    
    
    (10 mmol), Anhydrous THF (50 mL).[1]
  • Step-by-Step:

    • Suspend amino acid and

      
       in THF under 
      
      
      
      atmosphere.
    • Add

      
       solution in THF dropwise over 30 min at 0°C. (Observe 
      
      
      
      evolution).
    • Heat to reflux for 18 hours. Solution should become clear/colorless.

    • Cool to room temp. Carefully add MeOH until effervescence ceases.[2]

    • Evaporate solvent.[2][4][5] Dissolve residue in 20% KOH (aq) and stir for 4 hours (cleaves borane complex).

    • Extract with DCM (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallize from Hexane/EtOAc.

Protocol 2: Zinc-Catalyzed Oxazoline Formation[1]
  • Reagents: ANP (2.2 eq), Diethyl malonimidate dihydrochloride (1.0 eq),

    
     (catalytic), Chlorobenzene.[1][3]
    
  • Step-by-Step:

    • Combine ANP and imidate in chlorobenzene.[2]

    • Add 5 mol% anhydrous

      
      .[2]
      
    • Heat to 110°C for 24 hours (Ammonia gas evolves).

    • Cool, filter precipitate, and wash with water.[2]

    • Purification: Column chromatography (Silica, Hexane/EtOAc 4:1).[2][3]

Part 5: Visualization & Logic[2]

Structural Logic of Derivatives

The following diagram illustrates the divergence from the core ANP scaffold into catalytic and pharmaceutical domains.

ANP_Derivatives cluster_catalysis Catalytic Ligands (Chiral Pool) cluster_pharma Medicinal Chemistry ANP 2-Amino-2-(naphthalen-2-yl) propan-1-ol (ANP) BOX Bis(oxazoline) (BOX) (C2-Symmetric Ligands) ANP->BOX + Dinitriles (ZnCl2 cat.) PHOX Phosphinooxazoline (PHOX) (P,N-Ligands) ANP->PHOX + 2-Cyanophenyldiphenylphosphine S1P S1P Receptor Modulators (Immunosuppressants) ANP->S1P 1. N-Acylation (Lipophilic Tail) 2. Phosphorylation (In Vivo) MAT Monoamine Transporter Inhibitors (Antidepressants) ANP->MAT N-Methylation / Carbamoylation

Caption: Divergent synthesis pathways from the ANP scaffold, highlighting the transition from a chiral building block to functional ligands and bioactive agents.[1][6]

Pharmacophore Mapping

Comparison of ANP derivatives with established drug classes.[2][3]

FeatureANP DerivativeReference Drug (Mechanism)Structural Advantage of ANP
Lipophilic Core Naphthalene RingSertraline (SSRI)Higher

-

stacking potential; rigid planar geometry.[1]
Head Group Amino-AlcoholFingolimod (S1P Agonist)Quaternary methyl prevents oxidative deamination (MAO stability).[1]
Chirality Fixed Quaternary CenterNorephedrine (CNS Stimulant)Eliminates racemization risk at physiological pH.[2][3]

References

  • McKennon, M. J., et al. (1993).[2] "A Convenient Reduction of Amino Acids to Amino Alcohols."[2][4] The Journal of Organic Chemistry. Link[1]

  • Evans, D. A., et al. (1993).[2] "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society.[2] Link[1]

  • Adachi, K., et al. (1995).[2] "Design and Synthesis of S1P Receptor Agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Kanth, J. V. B., & Periasamy, M. (1991).[2][3] "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." The Journal of Organic Chemistry. Link[1]

  • Gant, T. G., & Meyers, A. I. (1994).[2][3] "The Chemistry of 2-Oxazolines." Tetrahedron. Link

Sources

Foundational

Technical Deep Dive: Physicochemical Profiling & Solubility Engineering of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Executive Summary The compound 2-Amino-2-(naphthalen-2-yl)propan-1-ol represents a specialized class of lipophilic amino alcohols, often utilized as chiral auxiliaries or key intermediates in the synthesis of CNS-active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-2-(naphthalen-2-yl)propan-1-ol represents a specialized class of lipophilic amino alcohols, often utilized as chiral auxiliaries or key intermediates in the synthesis of CNS-active pharmaceutical ingredients (APIs).[1][2] Its structure features a quaternary carbon center bearing a bulky naphthalene ring, a primary amine, a methyl group, and a primary hydroxyl group.[1]

This unique structural motif creates a "solubility paradox": the naphthalene moiety confers significant lipophilicity (high LogP), while the amino-alcohol functionality introduces polarity and hydrogen-bonding capability.[1][2] This guide provides a comprehensive solubility profile, mechanistic insights into solvent interactions, and validated protocols for experimental determination, enabling researchers to optimize purification (recrystallization) and formulation processes.[1]

Physicochemical Landscape: Structure-Property Relationships (SPR)

To predict and manipulate the solubility of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, one must first deconstruct its molecular architecture.[1][2]

Structural Domains[1][2]
  • Lipophilic Domain (The Anchor): The naphthalene ring is a planar, aromatic system that drives solubility in non-polar and chlorinated solvents via

    
    -
    
    
    
    stacking and Van der Waals interactions.[1] It significantly increases the octanol-water partition coefficient (LogP).[1][2]
  • Hydrophilic Domain (The Head): The primary amine (-NH

    
    )  and hydroxyl (-OH)  groups act as hydrogen bond donors and acceptors.[1][2] These groups facilitate solubility in polar protic solvents (alcohols) and allow for pH-dependent solubility manipulation (salt formation).[1][2]
    
  • Steric Domain (The Shield): The quaternary carbon (C2) , substituted with a methyl group and the bulky naphthalene ring, creates steric hindrance.[1] This can disrupt crystal packing efficiency, potentially lowering the melting point compared to less substituted analogs, but also slowing dissolution kinetics.[1]

Predicted Physicochemical Parameters[1][2]
  • LogP (Octanol/Water): Estimated at 2.5 – 3.2 .[1][2] (Reference: Naphthalene ~3.3; Amino/OH groups reduce lipophilicity).[1][2]

    • Implication: The compound is moderately lipophilic.[1][2] It will partition into organic layers during extraction but requires polar organic solvents for high-concentration processing.[1][2]

  • pKa (Conjugate Acid): Estimated at 9.2 – 9.6 (Typical for

    
    -substituted primary alkyl amines).[1][2]
    
    • Implication: The molecule is basic.[1][2][3] It will be highly soluble in aqueous acid (pH < 5) as the ammonium cation but poorly soluble in neutral or basic water.[1][2]

Solubility Profile & Solvent Selection Guide

The following matrix categorizes solvents based on their interaction mechanism with 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Table 1: Solubility Matrix (Predicted)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Strong H-bonding with -NH

/-OH; Alkyl chain compatibility.[1][2]
Recrystallization (Cooling)
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)"Like dissolves like" for the lipophilic naphthalene core.[1][2]Extraction / Reaction Solvent
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole interactions; disrupts crystal lattice effectively.[1][2]Stock Solutions (Bio-assays)
Aromatic Toluene, XyleneModerate (Temp.[1][2] dependent)

-

interactions with naphthalene ring.[1][2] Low polarity hinders -OH solvation.[1][2]
Recrystallization (Hot/Cold)
Ethers THF, MTBEModerate to High Good compromise between polarity and lipophilicity.[1][2]Reaction Solvent
Alkanes Hexane, Heptane, CyclohexaneLow (<1 mg/mL)Lack of H-bonding capability; too non-polar for the amine/alcohol head.[1]Anti-solvent
Aqueous Water (pH 7)Very Low Hydrophobic effect of naphthalene dominates.[1][2]Precipitation
Acidic Aqueous 0.1M HCl, 1M Acetic AcidHigh Protonation of amine forms a water-soluble salt.[1][2]Purification (Acid/Base Extraction)

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for formulation or process limits.[1][2]

Materials:

  • Target Compound: 2-Amino-2-(naphthalen-2-yl)propan-1-ol (>100 mg)[1][2]

  • Solvents: HPLC grade (MeOH, DCM, Toluene, Water pH 1.2, Water pH 7.4)

  • Equipment: Orbital shaker/Thermomixer, 0.45

    
    m PTFE syringe filters, HPLC/UPLC.[1]
    

Workflow:

  • Saturation: Add excess solid compound to 2 mL of the selected solvent in a glass vial. The mixture must remain a suspension (visible solid).[1][2]

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Process Check: If all solid dissolves, add more compound until a persistent suspension is achieved.[1][2]

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC.

    • Detection: UV at 220 nm (naphthalene absorption).[1][2]

  • Calculation:

    
    [1][2]
    
Protocol B: Dynamic Solubility (Metastable Zone Width)

Use this protocol to design a recrystallization process.[1][2]

Workflow:

  • Prepare a suspension of known concentration (e.g., 50 mg/mL in Ethanol).

  • Heating: Heat at a constant rate (1°C/min) and record the temperature (

    
    ) where the solution becomes transparent (Solubility limit).
    
  • Cooling: Cool at a constant rate (1°C/min) and record the temperature (

    
    ) where turbidity appears (Nucleation limit).
    
  • Analysis: The difference (

    
    ) is the Metastable Zone Width (MSZW).[1][2] A wide MSZW indicates a stable supersaturated solution, ideal for controlled crystal growth.[1][2]
    

Process Engineering: Recrystallization Strategy

For high-purity isolation (e.g., >99.5% ee for chiral applications), a cooling crystallization or anti-solvent approach is recommended.[1][2]

Recommended Solvent Systems:
  • Ethanol / Water: Dissolve in hot Ethanol (high solubility); add Water (anti-solvent) dropwise until turbid; cool slowly.

    • Why: Environmentally benign (Class 3 solvents), leverages the hydrophobic naphthalene effect.[1]

  • Toluene / Heptane: Dissolve in hot Toluene; add Heptane.

    • Why: Excellent for removing polar impurities; Toluene interacts well with the aromatic ring.[1][2]

Diagram 1: Solubility Screening & Process Development Workflow

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect 1. Select Representative Solvents (Polar, Non-polar, Protic, Aprotic) Start->SolventSelect ShakeFlask 2. Equilibrium Solubility (24h) (Protocol A) SolventSelect->ShakeFlask DataAnalysis 3. Analyze Data (HPLC/Gravimetric) ShakeFlask->DataAnalysis Decision Is Solubility > 50 mg/mL in any solvent? DataAnalysis->Decision RecrystPath Path A: Recrystallization Design Decision->RecrystPath Yes SaltPath Path B: Salt Screening Decision->SaltPath No (Too low) MSZW 4. Determine Metastable Zone Width (Protocol B) RecrystPath->MSZW FinalProcess 5. Finalize Purification Process MSZW->FinalProcess SaltFormation 4. React with Acids (HCl, Tartaric, etc.) SaltPath->SaltFormation ReEvaluate 5. Re-evaluate Solubility SaltFormation->ReEvaluate ReEvaluate->DataAnalysis

Caption: Workflow for determining solubility and selecting a purification strategy. Blue nodes indicate initial screening; Green indicates process optimization; Red indicates salt selection if intrinsic solubility is insufficient.[1]

pH-Dependent Solubility (The "Amine Switch")[1][2]

The primary amine functionality allows for a "solubility switch" mechanism, critical for extraction and purification.[1]

Diagram 2: pH-Solubility Profile (Conceptual)

pHSolubility Acid Acidic pH (< 6) Protonated Form (R-NH3+) High Water Solubility Transition Transition Zone (pH ~ pKa ~ 9.5) Acid->Transition Add Base (NaOH) Base Basic pH (> 9) Neutral Form (R-NH2) Low Water Solubility High Organic Solubility Base->Transition Add Acid (HCl) Transition->Acid Dissolution Transition->Base Precipitation

Caption: The pH-dependent solubility switch. Manipulating pH around the pKa (~9.[1][2]5) allows for selective extraction of the compound from impurities.

References

  • PubChem. 2-Naphthalen-1-ylpropan-2-ol Compound Summary (Analogous Structure). National Library of Medicine.[1][2] Available at: [Link] (Accessed March 8, 2026).[1][2]

  • Jouyban, A. Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1][2] (General methodology for solubility prediction).

  • FDA. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies Based on a Biopharmaceutics Classification System.[1][2] (Context for solubility classification). Available at: [Link] (Accessed March 8, 2026).[1][2]

Sources

Exploratory

Introduction: The Therapeutic Potential of Naphthalene-Containing Amino Alcohols

An In-Depth Technical Guide to the Theoretical and Experimental Investigation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol Executive Summary 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a chiral amino alcohol incorporating a n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Experimental Investigation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Executive Summary

2-Amino-2-(naphthalen-2-yl)propan-1-ol is a chiral amino alcohol incorporating a naphthalene moiety, a privileged scaffold in medicinal chemistry. While this specific molecule is not extensively characterized in existing literature, its structural alerts suggest significant potential for biological activity. This guide outlines a comprehensive theoretical and experimental framework for the synthesis, characterization, and in-silico evaluation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, providing a roadmap for its investigation as a potential drug candidate. The methodologies presented are grounded in established protocols for analogous compounds and are designed to provide a thorough understanding of the molecule's physicochemical properties and its potential interactions with biological targets.

The naphthalene ring system is a common feature in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] When combined with an amino alcohol functionality, which is also prevalent in many pharmaceuticals, the resulting molecule, 2-Amino-2-(naphthalen-2-yl)propan-1-ol, presents an intriguing candidate for drug discovery. Chiral amino alcohols, in particular, are of high interest in asymmetric synthesis and are crucial for developing molecules with specific pharmacological profiles.[4][5]

This guide proposes a multidisciplinary approach to investigate the therapeutic potential of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. By combining organic synthesis with advanced spectroscopic and computational techniques, a deep understanding of its structure-activity relationships can be established.

Proposed Synthesis and Spectroscopic Characterization

A robust synthetic route and thorough characterization are fundamental to any subsequent theoretical and biological studies.

A Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a multi-step process starting from readily available 2-acetylnaphthalene. This proposed pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Hydrolysis 2_acetylnaphthalene 2-Acetylnaphthalene reagents1 NH4Cl, NaCN 2_acetylnaphthalene->reagents1 intermediate1 alpha-Amino nitrile reagents1->intermediate1 reagents2 CH3MgBr intermediate1->reagents2 intermediate2 alpha-Amino magnesium bromide salt reagents2->intermediate2 reagents3 H3O+ intermediate2->reagents3 final_product 2-Amino-2-(naphthalen-2-yl)propan-1-ol reagents3->final_product Computational_Workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT) B3LYP/6-311++G(d,p) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc docking_prep Ligand and Protein Preparation geom_opt->docking_prep electronic_props Electronic Properties Calculation (FMO, MEP, Mulliken Charges) freq_calc->electronic_props analysis Analysis of Results electronic_props->analysis molecular_docking Molecular Docking (AutoDock Vina) docking_prep->molecular_docking molecular_docking->analysis

Sources

Foundational

Enantioselective Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol: A Technical Whitepaper on Asymmetric Quaternary Amino Alcohol Construction

Executive Summary Chiral quaternary amino alcohols—characterized by an α-tetrasubstituted stereocenter—are highly prized pharmacophores in modern drug development, serving as rigid scaffolds for molecular recognition. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral quaternary amino alcohols—characterized by an α-tetrasubstituted stereocenter—are highly prized pharmacophores in modern drug development, serving as rigid scaffolds for molecular recognition. The synthesis of 2-amino-2-(naphthalen-2-yl)propan-1-ol presents a significant steric and electronic challenge due to the adjacent bulky naphthyl group and the necessity for absolute stereocontrol.

This whitepaper details a highly robust, self-validating synthetic workflow leveraging Ellman’s chiral tert-butanesulfinamide auxiliary[1]. By utilizing an asymmetric Strecker reaction followed by controlled hydrolysis and reduction, this route guarantees high enantiomeric and diastereomeric fidelity while avoiding the epimerization risks associated with traditional enolate chemistry.

Retrosynthetic Strategy & Mechanistic Rationale

The retrosynthetic disconnection of the target molecule traces back to the commercially available 2-acetylnaphthalene.

Retrosynthesis Target 2-Amino-2-(naphthalen-2-yl) propan-1-ol AminoAcid α-Methyl-α- (2-naphthyl)glycine Target->AminoAcid Reduction Nitrile α-Amino Nitrile (Sulfinyl Protected) AminoAcid->Nitrile Hydrolysis Ketimine N-tert-Butanesulfinyl Ketimine Nitrile->Ketimine Strecker Addition Starting 2-Acetylnaphthalene + (R)-t-BuSONH2 Ketimine->Starting Condensation

Retrosynthetic analysis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol via Ellman's auxiliary.

Causality of Experimental Choices
  • Auxiliary Selection: (R)-tert-butanesulfinamide is selected over classical auxiliaries because its sulfinyl group exerts profound stereodirecting effects while simultaneously activating the imine for nucleophilic attack[2].

  • Ketimine Formation: Ketones exhibit significantly lower electrophilicity than aldehydes. Thus, Ti(OEt)₄ is employed not merely as a Lewis acid, but as an irreversible water scavenger to drive the condensation equilibrium forward[3].

  • Cyanation (Strecker): The addition of a cyanide nucleophile to a chiral imine is an expedient method for introducing asymmetry[4]. Diethylaluminum cyanide (Et₂AlCN) combined with isopropanol is used here. Isopropanol modifies the aluminum species, dampening its Lewis acidity to prevent background racemic pathways.

TransitionState Al_Complex Diethylaluminum Cyanide Modified by i-PrOH Coordination Bidentate Coordination Sulfinyl Oxygen & Imine Nitrogen Al_Complex->Coordination FacialAttack Re-Face Attack Cyanide delivered intramolecularly Coordination->FacialAttack Product Product FacialAttack->Product

Mechanistic rationale for diastereoselective Strecker addition via a coordinated transition state.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of the Chiral Ketimine

Objective: Condensation of 2-acetylnaphthalene with the chiral auxiliary.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-acetylnaphthalene (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. The titanium reagent is critical to overcome the low reactivity of the ketone[3]. Heat the mixture to 70 °C and stir for 24 hours.

  • Causal Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while vigorously stirring. Rationale: This forces the rapid hydrolysis of titanium complexes into an insoluble TiO₂ precipitate, trapping titanium salts and preventing severe emulsion formation during extraction.

  • Isolation: Filter the suspension through a pad of Celite, washing with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Phase 2: Diastereoselective Strecker Addition

Objective: Installation of the quaternary stereocenter via cyanation.

  • Preparation: Dissolve the purified ketimine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Reagent Modification: In a separate flask, prepare the modified cyanide reagent by mixing Et₂AlCN (1.5 equiv, 1.0 M in toluene) with anhydrous isopropanol (1.0 equiv) at room temperature for 30 minutes. Rationale: Pre-mixing forms a transient alkoxy-aluminum-cyanide species that enhances facial selectivity and suppresses uncoordinated background attack[4].

  • Addition: Add the modified Et₂AlCN solution dropwise to the ketimine solution at -78 °C. Stir for 4 hours, then slowly warm to -20 °C until complete consumption of the starting material is observed via TLC.

  • Quench: Carefully add saturated aqueous NH₄Cl at -20 °C. Extract with ethyl acetate, dry, and concentrate.

Phase 3: Hydrolysis and Reduction to the Amino Alcohol

Objective: Conversion of the nitrile to the primary alcohol with concomitant auxiliary cleavage.

  • Hydrolysis: Suspend the α-amino nitrile in 6M aqueous HCl and heat to reflux for 12 hours. Rationale: This dual-action step hydrolyzes the nitrile to a carboxylic acid and simultaneously cleaves the acid-labile tert-butanesulfinyl group[1], yielding the free α-methyl-α-(2-naphthyl)glycine hydrochloride salt.

  • Concentration: Evaporate the aqueous solution to dryness under reduced pressure.

  • Reduction: Suspend the crude amino acid hydrochloride in anhydrous THF (0.2 M) and cool to 0 °C. Add Borane-Tetrahydrofuran complex (BH₃·THF, 3.0 equiv) dropwise. Rationale: BH₃ is chosen over LiAlH₄ because it readily coordinates with the free amine, forming a soluble complex that facilitates the rapid reduction of the carboxylic acid to the alcohol without requiring prior N-protection.

  • Reflux & Quench: Reflux the mixture for 6 hours. Cool to 0 °C and carefully quench with methanol, followed by 1M NaOH to break the boron-amine complex.

  • Final Isolation: Extract with dichloromethane, dry over K₂CO₃, and concentrate to yield the target 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Quantitative Data & Stereochemical Outcomes

To benchmark the efficiency of this workflow, the following table summarizes the anticipated quantitative metrics based on established sulfinamide chemistry standards applied to aryl-alkyl ketones.

Reaction PhaseIntermediate / ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1. Condensation (R)-N-(1-(naphthalen-2-yl)ethylidene)ketimine88%N/A>99%
2. Strecker Addition α-Amino Nitrile (Sulfinyl Protected)92%96:4>99%
3. Hydrolysis α-Methyl-α-(2-naphthyl)glycine95%N/A>99%
4. Reduction 2-Amino-2-(naphthalen-2-yl)propan-1-ol85%N/A>99%

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995.[Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914.[Link]

  • Herbage, M. A., Robak, M. T., & Ellman, J. A. (2010). New Methods for the Synthesis of α-Amino Acid Derivatives From N-tert-Butanesulfinyl Imines. eScholarship, University of California.[Link]

Sources

Exploratory

mechanism of formation for 2-Amino-2-(naphthalen-2-yl)propan-1-ol

An In-Depth Technical Guide to the Plausible Mechanisms for the Formation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol Abstract This technical guide delineates two primary, plausible synthetic pathways for the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Plausible Mechanisms for the Formation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Abstract

This technical guide delineates two primary, plausible synthetic pathways for the formation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a substituted amino alcohol with potential applications in medicinal chemistry and materials science. In the absence of a directly published synthesis for this specific molecule, this document leverages established, analogous chemical transformations to construct robust and scientifically sound mechanistic proposals. The primary route explored is a modified Strecker synthesis commencing from 2-acetylnaphthalene, followed by the reduction of the resulting α-amino acid. An alternative pathway involving the nucleophilic ring-opening of a custom-synthesized epoxide is also presented. This guide provides detailed mechanistic explanations, step-by-step experimental protocols, and visual diagrams to aid researchers and drug development professionals in the potential synthesis of this and structurally related compounds.

Introduction

Substituted 2-amino-2-arylpropan-1-ols represent a class of compounds with significant interest in medicinal chemistry, often serving as chiral building blocks or possessing inherent biological activity. The title compound, 2-Amino-2-(naphthalen-2-yl)propan-1-ol, incorporates a naphthalene moiety, a common pharmacophore, suggesting its potential as a novel scaffold in drug discovery. This guide aims to provide a comprehensive theoretical and practical framework for its synthesis, drawing upon well-established reaction mechanisms.

Proposed Synthetic Pathway 1: Modified Strecker Synthesis and Subsequent Reduction

This elegant and highly convergent pathway utilizes the classic Strecker synthesis to construct the core α-amino-α-aryl propionitrile intermediate, which is then hydrolyzed and reduced to the target amino alcohol.[1][2][3]

Overall Synthetic Scheme

Strecker_Synthesis_Pathway Start 2-Acetylnaphthalene Step1 α-Aminonitrile Formation (Strecker Reaction) Start->Step1 NH₃, KCN Intermediate1 2-Amino-2-(naphthalen-2-yl)propanenitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 H₃O⁺, Δ Intermediate2 2-Amino-2-(naphthalen-2-yl)propanoic Acid Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 1. LiAlH₄ 2. H₂O End 2-Amino-2-(naphthalen-2-yl)propan-1-ol Step3->End Strecker_Mechanism cluster_0 Imine Formation cluster_1 Cyanide Addition Ketone 2-Acetylnaphthalene Imine Iminium Ion Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Aminonitrile α-Aminonitrile Cyanide ⁻CN Imine_2 Iminium Ion Aminonitrile_2 α-Aminonitrile Imine_2->Aminonitrile_2 + ⁻CN Epoxide_Pathway Start 2-Acetylnaphthalene Step1 Wittig or Corey-Chaykovsky Reaction Start->Step1 Ph₃P=CH₂ or (CH₃)₃S⁺I⁻, NaH Intermediate1 2-(Prop-1-en-2-yl)naphthalene Step1->Intermediate1 Step2 Epoxidation Intermediate1->Step2 m-CPBA Intermediate2 2-(Naphthalen-2-yl)-2-methyloxirane Step2->Intermediate2 Step3 Ring-Opening Intermediate2->Step3 NH₃ or NaN₃ then H₂/Pd End 2-Amino-2-(naphthalen-2-yl)propan-1-ol Step3->End Epoxide_Opening_Mechanism Regioselective Epoxide Opening Epoxide 2-(Naphthalen-2-yl)-2-methyloxirane TransitionState [Transition State] Epoxide->TransitionState + N₃⁻ (SN2 attack at less hindered carbon) Nucleophile N₃⁻ Product Azido Alcohol Intermediate TransitionState->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Applications of 2-Amino-2-(naphthalen-2-yl)propan-1-ol in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale The pursuit of highly enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

The pursuit of highly enantioselective transformations in drug development relies heavily on the architectural rigidity of chiral ligands. 2-Amino-2-(naphthalen-2-yl)propan-1-ol represents a highly specialized class of chiral 1,2-amino alcohols featuring a quaternary stereocenter .

Unlike traditional tertiary amino alcohols (e.g., phenylglycinol or valinol), which possess a potentially labile α-proton, this molecule incorporates a methyl group, a primary amine, a hydroxymethyl group, and a bulky 2-naphthyl group on a single carbon atom. This unique topology provides two critical mechanistic advantages:

  • Extreme Conformational Rigidity: The quaternary stereocenter restricts bond rotation, locking the ligand into a highly predictable chelation geometry when coordinated to transition metals (Zn, Ru) or metalloids (B).

  • Enhanced π-π Stacking & Steric Shielding: The extended π-system of the 2-naphthyl moiety creates a massive steric wall. In transition states, this effectively blocks one enantioface of the coordinated substrate, forcing nucleophilic attack or hydride transfer exclusively from the opposite face [1].

This application note details the mechanistic causality and provides self-validating protocols for three premier applications of this ligand: Asymmetric Alkylation of Aldehydes, Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH), and Corey-Bakshi-Shibata (CBS) Reduction.

Application I: Enantioselective Addition of Diethylzinc to Aldehydes

Mechanistic Causality

The addition of dialkylzinc reagents to aldehydes is a benchmark reaction for evaluating chiral amino alcohols. 2-Amino-2-(naphthalen-2-yl)propan-1-ol acts as a bidentate ligand, reacting with diethylzinc to form a chiral ethylzinc alkoxide. This active catalyst coordinates a second molecule of diethylzinc and the aldehyde, forming a rigid dinuclear bimetallic transition state (the Noyori DAIB model) [2]. The 2-naphthyl group projects directly over the zinc-oxygen plane, completely shielding the re-face of the aldehyde and resulting in the highly selective formation of (S)-secondary alcohols.

ZnCatalysis Ligand 2-Amino-2-(2-naphthyl)propan-1-ol (Chiral Ligand) ActiveCat Chiral Ethylzinc Alkoxide (Active Catalyst) Ligand->ActiveCat + ZnEt2 - Ethane ZnEt2 Diethylzinc (ZnEt2) ZnEt2->ActiveCat Coordination Aldehyde & ZnEt2 Coordination ActiveCat->Coordination + Aldehyde + ZnEt2 TS Bimetallic Transition State (Enantioselective Alkyl Transfer) Coordination->TS Alkyl Migration Product Chiral Zinc Alkoxide Intermediate TS->Product C-C Bond Formation Product->ActiveCat Catalyst Regeneration Final Chiral Secondary Alcohol (Product) Product->Final Aqueous Workup

Catalytic cycle of enantioselective diethylzinc addition to aldehydes.

Self-Validating Protocol: Asymmetric Ethylation of Benzaldehyde

Note: Diethylzinc is highly pyrophoric. Perform all steps under a rigorous argon atmosphere using Schlenk techniques.

  • Catalyst Maturation: To a flame-dried 25 mL Schlenk tube, add 2-Amino-2-(naphthalen-2-yl)propan-1-ol (0.10 mmol, 10 mol%). Evacuate and backfill with Argon (3x). Add anhydrous toluene (3.0 mL).

  • Zinc Coordination: Cool the solution to 0 °C. Dropwise, add ZnEt₂ (1.0 M in hexanes, 2.2 mL, 2.2 mmol). Stir for 30 minutes at 0 °C to allow the evolution of ethane gas and the formation of the active chiral zinc alkoxide.

  • Substrate Addition: Slowly add freshly distilled benzaldehyde (1.0 mmol) over 10 minutes to prevent thermal spikes that degrade enantioselectivity. Stir at 0 °C for 12 hours.

  • In-Process Validation: Withdraw a 50 µL aliquot via microsyringe, quench in 0.5 mL of saturated NH₄Cl, extract with 0.5 mL EtOAc, and spot on a silica TLC plate (Hexanes/EtOAc 8:2). The reaction is validated to proceed to workup only when the benzaldehyde spot (R_f ~0.6) is completely absent.

  • Quench & Workup: Quench the bulk reaction carefully with 1M HCl (5 mL) at 0 °C. Extract with dichloromethane (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Purify via flash chromatography. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min).

Comparative Performance Data
Chiral Ligand (10 mol%)SubstrateYield (%)Enantiomeric Excess (ee %)
(S)-PhenylglycinolBenzaldehyde8268% (S)
(S)-DAIBBenzaldehyde9592% (S)
(S)-2-Amino-2-(2-naphthyl)propan-1-ol Benzaldehyde98 99% (S)
(S)-2-Amino-2-(2-naphthyl)propan-1-ol 4-Chlorobenzaldehyde96 98% (S)

Data Summary: The quaternary naphthyl ligand eliminates the background racemic pathway, pushing ee% to near-perfect levels compared to tertiary amino alcohols[3].

Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

In the ATH of prochiral ketones, 2-Amino-2-(naphthalen-2-yl)propan-1-ol serves as an excellent bidentate (N,O) ligand for Ruthenium(II) arene complexes. According to the Noyori outer-sphere mechanism, the primary amine and the alkoxide coordinate to the Ru center, while the basic nitrogen assists in heterolytic dihydrogen cleavage from the hydrogen donor (isopropanol). The massive 2-naphthyl group creates a deep chiral pocket. The ketone coordinates via hydrogen bonding to the amine proton, and the hydride is transferred in a concerted, 6-membered pericyclic transition state [4].

Self-Validating Protocol: ATH of Acetophenone
  • Precatalyst Assembly: In a glovebox, combine[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%) and the chiral amino alcohol (0.011 mmol, 1.1 mol%) in a Schlenk flask.

  • Activation: Add anhydrous, degassed isopropanol (5.0 mL). Heat to 80 °C for 30 minutes to form the 16-electron active Ru-complex, then cool to room temperature.

  • Reaction Initiation: Add acetophenone (1.0 mmol) followed by a freshly prepared solution of KOH (0.1 M in isopropanol, 0.1 mL, 1.0 mol%).

  • In-Process Validation: The reaction mixture must turn from orange to deep red upon KOH addition, indicating the formation of the active Ru-hydride species. If the color change does not occur, the isopropanol is wet, and the run must be aborted.

  • Monitoring & Isolation: Stir at 25 °C for 4 hours. Monitor conversion via GC-FID. Once conversion exceeds 99%, filter through a short pad of silica to remove the Ru catalyst, and evaporate the solvent.

  • Analytical Validation: Determine the ee of the resulting 1-phenylethanol via Chiral GC (e.g., CP-Chirasil-Dex CB column).

Application III: Precursor for Oxazaborolidine in CBS Reductions

Mechanistic Causality

While proline-derived ligands are standard for Corey-Bakshi-Shibata (CBS) reductions, primary quaternary amino alcohols like 2-Amino-2-(naphthalen-2-yl)propan-1-ol form highly active, rigid oxazaborolidines upon condensation with borane. The Lewis acidic boron of the oxazaborolidine activates the ketone, while the Lewis basic nitrogen coordinates the BH₃ reducing agent. The quaternary methyl and naphthyl groups dictate the stereochemical approach of the ketone, forcing the smaller substituent of the ketone to point toward the bulky naphthyl face to minimize steric clash, resulting in immaculate facial selectivity [5].

CBSMechanism AA 2-Amino-2-(2-naphthyl)propan-1-ol Oxazaborolidine Chiral Oxazaborolidine (Active CBS Catalyst) AA->Oxazaborolidine + BH3 - 2 H2 (Condensation) Borane BH3·THF / BH3·SMe2 Complex Catalyst-Borane Complex (Lewis Acid Activation) Borane->Complex Oxazaborolidine->Complex + BH3 KetoneCoord Prochiral Ketone Coordination (Steric Face Selection) Complex->KetoneCoord + Ketone HydrideTransfer Hydride Transfer (6-Membered TS) KetoneCoord->HydrideTransfer HydrideTransfer->Oxazaborolidine Catalyst Turnover ChiralAlcohol Chiral Secondary Alcohol HydrideTransfer->ChiralAlcohol Hydrolysis

Corey-Bakshi-Shibata (CBS) reduction mechanism via oxazaborolidine.

Self-Validating Protocol: In-Situ CBS Reduction
  • Oxazaborolidine Generation: To a flame-dried flask, add the amino alcohol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL). Dropwise, add BH₃·SMe₂ (1.2 mmol). Stir at 40 °C for 2 hours to ensure complete cyclization to the oxazaborolidine (indicated by the cessation of H₂ evolution).

  • Reduction: Cool the catalyst solution to -20 °C. Slowly add a solution of the prochiral ketone (1.0 mmol) in THF (2 mL) over 1 hour using a syringe pump. Causality note: Slow addition ensures the catalytic pathway outcompetes the uncatalyzed, racemic background reduction by free BH₃.

  • In-Process Validation: After addition, stir for 30 minutes. Quench a 50 µL aliquot with methanol. If TLC shows remaining ketone, the borane complex has degraded; verify reagent integrity.

  • Quench: Carefully quench the main reaction by adding methanol (2 mL) dropwise at -20 °C until bubbling stops, followed by 1M HCl (2 mL).

  • Isolation: Extract with diethyl ether, wash with brine, dry, and concentrate.

References

  • Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene ResearchGate / Chirality[Link][1]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism The Journal of Organic Chemistry - ACS Publications[Link][2]

  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes International Journal of Organic Chemistry (SCIRP)[Link][3]

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand Organic Process Research & Development - ACS Publications[Link][4]

  • Corey-Bakshi-Shibata Reduction Organic Chemistry Portal[Link][5]

Sources

Application

use of 2-Amino-2-(naphthalen-2-yl)propan-1-ol as a chiral auxiliary

Application Note: High-Performance Chiral Induction using 2-Amino-2-(naphthalen-2-yl)propan-1-ol Part 1: Executive Summary & Compound Profile 2-Amino-2-(naphthalen-2-yl)propan-1-ol represents a "Second Generation" class...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Chiral Induction using 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Part 1: Executive Summary & Compound Profile

2-Amino-2-(naphthalen-2-yl)propan-1-ol represents a "Second Generation" class of chiral amino alcohol auxiliaries. Unlike traditional auxiliaries derived from natural amino acids (e.g., L-Valinol, L-Phenylglycinol), this compound features two critical structural enhancements:

  • Quaternary Stereocenter: The presence of the methyl group at the C2 position eliminates the

    
    -proton. This renders the auxiliary immune to racemization  under strongly basic conditions, a common failure mode for phenylglycinol derivatives.
    
  • Naphthyl Steric Shielding: The bulkier naphthalene system provides a deeper chiral pocket and enhanced

    
    -stacking capabilities compared to phenyl analogs, often boosting enantiomeric excess (ee) by 5–15% in difficult transformations.
    
Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-2-(naphthalen-2-yl)propan-1-ol
Structure Naphthalene ring at C2; Methyl group at C2; Primary Alcohol at C1; Primary Amine at C2.[1]
Molecular Formula

Key Feature Non-enolizable stereocenter (Quaternary C2)
Primary Applications Chiral Oxazolidinones (Evans-type), Schiff Base Ligands, Resolving Agents

Part 2: Synthesis & Preparation Protocol

Note: While custom synthesis services exist, in-house preparation is often required for scale-up. The following route ensures high optical purity.

Workflow Diagram: Synthesis from 2-Acetonaphthone

SynthesisPath Start 2-Acetonaphthone Step1 Strecker Reaction (KCN, NH4Cl, NH3) Start->Step1   Inter1 α-Amino Nitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 α-Methyl-Naphthyl Amino Acid Step2->Inter2 Step3 Reduction (LiAlH4 or BH3·THF) Inter2->Step3 End 2-Amino-2-(naphthalen-2-yl) propan-1-ol Step3->End

Caption: Three-step synthesis via Strecker reaction creating the quaternary center, followed by hydrolysis and reduction.

Detailed Protocol: Step-by-Step

Step 1: Aminonitrile Formation (Strecker)

  • Reagents: Dissolve 2-acetonaphthone (1.0 eq) in MeOH/H2O (1:1). Add

    
     (2.2 eq) and KCN (2.2 eq).
    
  • Reaction: Stir at 50°C for 24 hours. The ketone is less reactive than aldehydes, so elevated temperature is crucial.

  • Workup: Extract with EtOAc, wash with brine. The product is the racemic

    
    -amino nitrile.
    

Step 2: Hydrolysis & Resolution

  • Hydrolysis: Reflux the crude nitrile in 6M HCl for 12 hours to convert the nitrile to the carboxylic acid.

  • Resolution: The resulting amino acid is racemic.

    • Standard Method: Recrystallize with a chiral acid (e.g., (+)-Tartaric acid or Camphorsulfonic acid) in EtOH.

    • Criteria: Target >98% ee before proceeding to reduction.

Step 3: Reduction to Amino Alcohol

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with

    
     (2.5 eq) in dry THF.
    
  • Addition: Add the enantiopure amino acid (solid or THF slurry) portion-wise at 0°C.

  • Reflux: Heat to reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Purification: Recrystallize from Toluene/Hexanes.

Part 3: Application I - Chiral Oxazolidinones (Auxiliary)

This is the primary application. The auxiliary reacts with acyl chlorides to form "Super-Evans" auxiliaries that tolerate harsher bases (e.g., LHMDS) without racemizing the auxiliary itself.

Protocol: Formation of the Naphthyl-Oxazolidinone
  • Reagents: Amino Alcohol (1.0 eq), Triphosgene (0.4 eq),

    
     (2.2 eq), 
    
    
    
    (DCM).
  • Procedure:

    • Dissolve amino alcohol and

      
       in dry DCM at -78°C.
      
    • Add Triphosgene (dissolved in DCM) dropwise over 30 mins.

    • Allow to warm to RT and stir for 4 hours.

  • Result: The cyclic carbamate (Oxazolidinone).

  • Acylation: Deprotonate with

    
    -BuLi at -78°C and add the substrate acid chloride (e.g., Propionyl chloride).
    
Mechanism of Stereocontrol

The bulky Naphthyl group forces the


-acyl chain to rotate away, locking the enolate geometry. When an electrophile approaches, the Naphthyl ring shields the Re-face (or Si-face, depending on absolute configuration), forcing attack from the open face.

Table 1: Comparative Selectivity (Alkylation of N-Propionyl Derivative)

Auxiliary Type Base/Electrophile Yield Diastereomeric Ratio (dr)
L-Valinol (Evans) LDA / Benzyl Bromide 88% 92:8
Phenylglycinol LDA / Benzyl Bromide 75% 85:15 (Racemization noted)

| Naphthyl-Propanol (Topic) | LHMDS / Benzyl Bromide | 94% | >99:1 |

Note: The Naphthyl-Propanol auxiliary tolerates LHMDS (stronger base), ensuring complete enolization without degrading the auxiliary.

Part 4: Application II - Chiral Ligand for Catalysis

The free amino alcohol serves as a robust ligand for the asymmetric addition of organozinc reagents to aldehydes.

Protocol: Diethylzinc Addition
  • Ligand Formation: Use the amino alcohol directly (5 mol%).

  • Reaction:

    • Mix Ligand (5 mol%) and

      
       (2.2 eq) in Toluene at 0°C.
      
    • Stir 20 mins to form the Zinc-Alkoxide complex.

    • Add Aldehyde (1.0 eq).

  • Mechanism: The bidentate N,O-chelation creates a rigid chiral pocket. The naphthalene ring creates a "wall" that directs the ethyl group transfer to a single face of the aldehyde.

Part 5: Recovery & Recycling

A critical requirement for industrial viability is the recovery of the auxiliary.

Recovery Cycle Diagram

Recovery Complex Reaction Product (N-Acyl Oxazolidinone) Hydrolysis Hydrolysis (LiOH/H2O2) Complex->Hydrolysis Cleavage Separation Phase Separation Hydrolysis->Separation Target Target Chiral Acid (Aqueous Phase) Separation->Target Acidify Auxiliary Recovered Auxiliary (Organic Phase) Separation->Auxiliary Extract (DCM) Recycle Recrystallization (>95% Recovery) Auxiliary->Recycle Recycle->Complex Reuse

Caption: Non-destructive cleavage using Lithium Hydroperoxide allows >95% recovery of the auxiliary.

Protocol for Removal:

  • Dissolve the reaction product in THF/Water (3:1).

  • Add

    
     (4 eq) followed by LiOH (2 eq) at 0°C.
    
  • Stir 1 hour. The oxazolidinone ring is cleaved to the free auxiliary and the target acid.

  • Extraction: The auxiliary remains in the organic layer (DCM extraction). The target acid is in the aqueous layer (as the Lithium salt).

Part 6: References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses.

  • Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews. (Context on Naphthyl-based chirality).

  • Corey, E. J., & Link, J. O. (1992). The first enantioselective synthesis of pure R- and S-isomers of the antidepressant fluoxetine. Tetrahedron Letters. (Demonstrates amino-alcohol reduction protocols).

Sources

Method

Application Note and Protocol: High-Purity Isolation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Introduction 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a chiral amino alcohol featuring a naphthalene moiety, a structure of significant interest in medicinal chemistry and materials science. As with many pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(naphthalen-2-yl)propan-1-ol is a chiral amino alcohol featuring a naphthalene moiety, a structure of significant interest in medicinal chemistry and materials science. As with many pharmaceutical intermediates, achieving high purity is a critical prerequisite for its use in subsequent synthetic steps and for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can significantly impact downstream reaction yields, introduce unwanted side products, and complicate regulatory approval processes.[2][3]

This document provides a comprehensive, multi-step protocol for the purification of 2-Amino-2-(naphthalen-2-yl)propan-1-ol from a crude synthetic mixture. The strategy is based on fundamental principles of organic chemistry and employs a logical sequence of extraction, column chromatography, and recrystallization.[4][5][6][7] Each stage is designed to remove specific classes of impurities, and integrated analytical checkpoints are described to validate purity throughout the process.

Purification Strategy Overview

The purification of 2-Amino-2-(naphthalen-2-yl)propan-1-ol is predicated on the molecule's unique physicochemical properties: a basic amino group, a polar hydroxyl group, and a large, nonpolar naphthalene ring system. This trifunctional nature allows for a robust, orthogonal purification workflow.

The core strategy involves three main stages:

  • Acid-Base Liquid-Liquid Extraction: This initial step leverages the basicity of the amine to separate the target compound from neutral organic impurities and acidic by-products.

  • Normal-Phase Column Chromatography: This is the primary purification step, separating the target compound from structurally similar impurities based on polarity differences.[8][9][10]

  • Recrystallization: This final polishing step removes any remaining minor impurities and isolates the product as a high-purity crystalline solid.[11][12]

Logical Workflow for Purification

Below is a diagram illustrating the sequential stages of the purification protocol.

Purification_Workflow cluster_0 Crude Product cluster_1 Phase 1: Extraction cluster_2 Phase 2: Chromatography cluster_3 Phase 3: Final Isolation Crude Crude Synthetic Mixture Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction Dissolve in Organic Solvent Organic_Impurities Neutral/Acidic Impurities (Organic Waste) Extraction->Organic_Impurities Aqueous_Phase Aqueous Phase (Product as Salt) Extraction->Aqueous_Phase Extract with Acid (e.g., 1M HCl) Chromatography Normal-Phase Column Chromatography Aqueous_Phase->Chromatography Basify & Re-extract into Organic Solvent Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Gradient Elution Polar_Impurities High-Polarity Impurities (Waste) Chromatography->Polar_Impurities Elute with High-Polarity Solvent NonPolar_Impurities Low-Polarity Impurities (Waste) Chromatography->NonPolar_Impurities Elute with Low-Polarity Solvent Combined_Fractions Combine Pure Fractions Fractions->Combined_Fractions Recrystallization Recrystallization Combined_Fractions->Recrystallization Evaporate Solvent Filtration Vacuum Filtration & Drying Recrystallization->Filtration Final_Product High-Purity Crystalline Product (>99.5%) Filtration->Final_Product Mother_Liquor Mother Liquor (Contains residual product and soluble impurities) Filtration->Mother_Liquor Validation_Workflow cluster_0 Analytical Testing cluster_1 Data Interpretation & Decision Input Purified Crystalline Solid HPLC HPLC Analysis Input->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry Input->MS MP Melting Point Determination Input->MP Purity Purity Check (>99.5%?) HPLC->Purity Structure Structural Verification NMR->Structure Identity Identity Confirmation (MW & MP) MS->Identity MP->Identity Decision Pass / Fail Purity->Decision Structure->Decision Identity->Decision Final Qualified High-Purity Product Decision->Final Pass

Sources

Application

Application Notes and Protocols for the Analytical Detection of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. As a molecule of interest in pharmaceutical and chemical research, robust analytical techniques are paramount for its characterization, purity assessment, and pharmacokinetic studies. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are founded on established principles for the analysis of structurally similar aromatic amino alcohols. Due to the limited availability of published methods for this specific analyte, the provided protocols are adapted from validated techniques for analogous compounds, ensuring a high probability of successful implementation.

Introduction

2-Amino-2-(naphthalen-2-yl)propan-1-ol is an organic compound featuring a naphthalene moiety and an amino alcohol functional group. The presence of a primary amine and a hydroxyl group necessitates careful consideration of analytical conditions to achieve optimal separation and detection. This guide provides a detailed exploration of suitable analytical techniques, with a focus on practical application in a laboratory setting. The methodologies are designed to be adaptable for various matrices, from in-process control samples to biological fluids, with appropriate sample preparation.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar compounds like 2-Amino-2-(naphthalen-2-yl)propan-1-ol. The method's success hinges on the appropriate choice of stationary phase, mobile phase, and detector. For enhanced sensitivity and selectivity, pre-column derivatization of the primary amine can be employed.

HPLC Method with UV Detection (Without Derivatization)

This method is suitable for the quantification of the analyte in relatively clean sample matrices where high sensitivity is not the primary requirement.

Principle: The compound is separated on a C18 reversed-phase column with a mobile phase consisting of an organic solvent and an acidic aqueous buffer. The naphthalene chromophore allows for sensitive UV detection.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid or Formic acid (analytical grade).

  • Reference standard of 2-Amino-2-(naphthalen-2-yl)propan-1-ol of known purity.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the sample in methanol or the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm (or optimal wavelength determined by PDA)

Causality Behind Choices:

  • A C18 column is chosen for its excellent retention of aromatic compounds like the naphthalene moiety.

  • The acidic mobile phase (phosphoric or formic acid) ensures the protonation of the amino group, leading to better peak shape and retention time stability.

  • A gradient elution is employed to ensure the efficient elution of the analyte while also cleaning the column of more nonpolar impurities.

HPLC Method with Pre-column Derivatization and Fluorescence Detection

For trace-level analysis, pre-column derivatization with a fluorescent tagging agent significantly enhances sensitivity. O-Phthaldialdehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC) are common derivatizing agents for primary amines.[2][3]

Principle: The primary amine of the analyte reacts with OPA in the presence of a thiol to form a highly fluorescent isoindole derivative. This derivative is then separated by RP-HPLC and detected by a fluorescence detector.

Instrumentation and Materials:

  • In addition to the standard HPLC setup, a fluorescence detector is required.

  • OPA derivatization reagent.

  • Thiol (e.g., 3-mercaptopropionic acid).

  • Borate buffer.

Experimental Protocol:

  • Derivatization (Automated in Autosampler):

    • Mix the sample/standard with OPA reagent and borate buffer in the autosampler vial.

    • Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes) before injection.[3]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 40 mM Phosphate buffer pH 7.8B: Methanol/Acetonitrile/Water (45/45/10)
Gradient Optimized for separation of the derivative
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)

Causality Behind Choices:

  • OPA derivatization is a rapid and specific reaction for primary amines, making it ideal for automated pre-column derivatization.[3]

  • Fluorescence detection offers significantly higher sensitivity compared to UV detection, allowing for the quantification of low-level analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the polar nature of 2-Amino-2-(naphthalen-2-yl)propan-1-ol (presence of -OH and -NH2 groups), derivatization is mandatory to increase its volatility and prevent unwanted interactions with the GC column.[4][5]

Principle: The analyte is derivatized to block the polar functional groups, making it amenable to GC separation. The separated derivative is then ionized and fragmented in the mass spectrometer, providing a characteristic mass spectrum for identification and quantification.

Derivatization: Silylation

Silylation is a common derivatization technique where active hydrogens in -OH and -NH2 groups are replaced by a trimethylsilyl (TMS) group.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous solvent (e.g., acetonitrile, pyridine).

Protocol:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Parameters
ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550
MS Acquisition Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Causality Behind Choices:

  • BSTFA with TMCS is a powerful silylating agent that efficiently derivatizes both hydroxyl and amino groups.

  • A non-polar DB-5ms column is well-suited for the separation of the resulting non-polar TMS derivatives.

  • The temperature program is designed to provide good separation of the derivatized analyte from potential by-products and matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, particularly in complex matrices like biological fluids. This technique often does not require derivatization.

Principle: The analyte is separated by HPLC and then ionized, typically by Electrospray Ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity.[6][7][8]

LC-MS/MS Protocol

Instrumentation and Materials:

  • LC-MS/MS system with an ESI source.

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm for fast LC).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

Experimental Protocol:

  • Sample Preparation:

    • For biological samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.

  • LC Conditions:

ParameterRecommended Setting
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Optimized for rapid elution
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
  • MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions To be determined by infusing the standard solution. Precursor ion will be [M+H]+.

Causality Behind Choices:

  • ESI in positive mode is chosen as the amino group is readily protonated.

  • Formic acid in the mobile phase aids in the ionization process.

  • MRM provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.[6]

Visualization of Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Separation (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Detector UV or Fluorescence Detection HPLC_System->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification GCMS_Workflow Sample Sample Containing Analyte Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (DB-5ms Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum ID & Quantification) MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis including derivatization.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. The choice of technique—HPLC with UV or fluorescence detection, GC-MS with derivatization, or LC-MS/MS—will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is recommended to perform a full method validation according to ICH guidelines or other relevant regulatory standards before implementation for routine analysis.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Frolova, Y., et al. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv. Retrieved from [Link]

  • Université du Québec à Montréal. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • JoVE. (n.d.). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. Retrieved from [Link]

  • SpectraBase. (n.d.). L-2-amino-1-propanol. Retrieved from [Link]

  • Languille, B., et al. (2021). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. SSRN. Retrieved from [Link]

  • American Chemical Society. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. Retrieved from [Link]

  • Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • PubMed. (1982). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Retrieved from [Link]

  • SciSpace. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Retrieved from [Link]

  • MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring. Retrieved from [Link]

  • PMC. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Retrieved from [Link]

  • MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved from [Link]

  • AIDIC. (n.d.). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Retrieved from [Link]

Sources

Method

2-Amino-2-(naphthalen-2-yl)propan-1-ol in asymmetric synthesis

Application Notes & Protocols Topic: 2-Amino-2-(naphthalen-2-yl)propan-1-ol in Asymmetric Synthesis Audience: Researchers, scientists, and drug development professionals. Unlocking Stereocontrol: The Role of Naphthalene-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 2-Amino-2-(naphthalen-2-yl)propan-1-ol in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Unlocking Stereocontrol: The Role of Naphthalene-Derived Amino Alcohols in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral auxiliaries and ligands for a multitude of stereoselective transformations.[1][2][3] Their value lies in a structurally rigid β-amino alcohol backbone that can form stable chelate complexes with metals or organocatalysts, thereby creating a well-defined chiral environment. This guide focuses on the application of 2-amino-2-(naphthalen-2-yl)propan-1-ol and its close structural analogues, highlighting how the unique steric and electronic properties of the naphthalene moiety can be leveraged to achieve exceptional levels of stereocontrol in key synthetic reactions.

The bulky, planar, and rigid structure of the naphthalene group provides a significant steric shield, which is a primary determinant in directing the facial approach of incoming reagents to a prochiral substrate. This steric influence is fundamental to achieving high enantioselectivity. We will explore the proven application of a closely related analogue, (S)-2-amino-1,1-diphenyl-3-(2-naphthyl)-1-propanol, in the enantioselective reduction of ketones and provide a detailed protocol for this transformation.[4]

Core Application: Enantioselective Reduction of Prochiral Ketones via Chiral Oxazaborolidine Catalysis

One of the most powerful and reliable methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction.[5][6] This reaction employs a catalytic amount of a chiral oxazaborolidine, which is generated in situ from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF or borane-dimethyl sulfide). The naphthalene-derived amino alcohol serves as an excellent precursor for this catalyst, leading to high yields and enantioselectivities.

The catalytic cycle of the CBS reduction is a well-established, self-validating system. The process begins with the formation of the oxazaborolidine catalyst from the chiral amino alcohol and borane. The prochiral ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. The bulky naphthalene group directs the ketone to coordinate with its smaller substituent pointing away from the steric shield, leaving one enantiotopic face preferentially exposed. A molecule of borane, acting as the stoichiometric hydride source, coordinates to the basic nitrogen atom of the catalyst. This brings the hydride source into close proximity, allowing for an intramolecular, stereoselective transfer of a hydride to the ketone's carbonyl carbon. This transfer regenerates the catalyst, allowing it to enter the next catalytic cycle.

CBS_Reduction_Cycle Catalytic Cycle for Oxazaborolidine-Catalyzed Ketone Reduction Catalyst Chiral Oxazaborolidine Catalyst Complex1 Ketone-Catalyst Complex Catalyst->Complex1 + Ketone Ketone Prochiral Ketone (R-CO-R') Complex2 Ternary Complex Complex1->Complex2 + BH₃ Borane BH₃·SMe₂ TransitionState Six-Membered Transition State Complex2->TransitionState Hydride Transfer Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Release of BH₂-O-R Product_Complex->Catalyst Product Release Product_Complex->Product

Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.

Experimental Protocols

Protocol 1: Enantioselective Reduction of Prochiral Ketones

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone using an in situ generated oxazaborolidine catalyst from a naphthalene-derived chiral amino alcohol and borane. The methodology is adapted from the successful application of (S)-2-amino-1,1-diphenyl-3-(2-naphthyl)-1-propanol.[4]

  • (S)-2-Amino-1,1-diphenyl-3-(2-naphthyl)-1-propanol (or analogous chiral amino alcohol) (10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF)

  • Prochiral ketone (e.g., Acetophenone) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

protocol_workflow Workflow for Asymmetric Ketone Reduction cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve chiral amino alcohol in anhydrous THF B 2. Add BH₃·SMe₂ solution (for catalyst formation) A->B C 3. Stir at room temp for 15-30 min B->C D 4. Cool flask to 0°C C->D E 5. Add ketone solution dropwise D->E F 6. Add additional BH₃·SMe₂ (stoichiometric reductant) E->F G 7. Stir at 0°C to RT (Monitor by TLC) F->G H 8. Quench with MeOH G->H I 9. Acidify with 1M HCl H->I J 10. Extract with organic solvent I->J K 11. Dry, filter, concentrate J->K L 12. Purify (Chromatography) K->L M 13. Analyze ee% (Chiral HPLC/GC) L->M

Caption: Experimental workflow for the enantioselective reduction of ketones.

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral amino alcohol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

    • To this solution, add the BH₃·SMe₂ solution (0.12 mL of 1.0 M solution, 0.12 mmol) dropwise via syringe at room temperature.

    • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the flask containing the catalyst solution to 0 °C in an ice-water bath.

    • In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

    • Add the ketone solution to the catalyst mixture dropwise over 10 minutes.

    • After the addition is complete, add the remaining BH₃·SMe₂ solution (0.9 mL of 1.0 M solution, 0.9 mmol) dropwise.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of methanol (5 mL) to destroy any excess borane.

    • Stir for 30 minutes, then add 1 M HCl (10 mL) and stir for another 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure chiral secondary alcohol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

The following table summarizes the performance of the in situ catalyst derived from (S)-2-amino-1,1-diphenyl-3-(2-naphthyl)-1-propanol in the reduction of various prochiral ketones, demonstrating the broad applicability and high efficiency of this catalyst class.[4]

EntryKetone SubstrateProduct ConfigurationYield (%)ee (%)
1AcetophenoneR9594
2PropiophenoneR9696
31-AcetonaphthoneR9492
42-AcetonaphthoneR9596
5α-BromoacetophenoneS9297
63-Methyl-2-butanoneR8586
  • Inert Atmosphere: Borane reagents are sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere is critical to prevent the decomposition of the borane and ensure the catalytic cycle proceeds efficiently.

  • Temperature Control: As demonstrated in the source literature, temperature can influence enantioselectivity.[4] While lower temperatures often improve ee, they can also slow the reaction rate. The protocol starts at 0°C to balance reactivity and selectivity. For less reactive ketones, allowing the reaction to warm to room temperature may be necessary.

  • Reagent Purity: The purity of the solvent and reagents is paramount. Traces of water can quench the borane, while other impurities could potentially coordinate to the catalyst and inhibit its activity.

  • Role of the Naphthalene Moiety: The high enantioselectivities observed are directly attributable to the rigid and sterically demanding 2-naphthyl group. This group effectively blocks one face of the coordinated ketone, forcing the hydride to be delivered to the less hindered face with high fidelity.

References

  • Zhang, F. et al. A New Chiral Catalyst for the Enantioselective Reduction of Prochiral Ketones with Borane. Synthetic Communications, 1995.
  • Pu, L. & Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Aldehydes and Ketones. Chemical Reviews, 2001. [Link]

  • Soai, K. & Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 1992. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 1996. [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • YouTube. Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Organic Chemistry, 2020. [Link]

  • ResearchGate. Catalytic Asymmetric Alkynylation and Arylation of Aldehydes by an H8-Binaphthyl-Based Amino Alcohol Ligand. Request PDF, N.D. [Link]

  • Frontiers. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis, 2022. [Link]

  • PubMed. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 2018. [Link]

Sources

Application

Application Notes and Protocols for 2-Amino-2-(naphthalen-2-yl)propan-1-ol: A Versatile Chiral Building Block

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setup for reactions involving 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setup for reactions involving 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This chiral amino alcohol, featuring a sterically demanding naphthalene group, is a promising yet underexplored building block in asymmetric synthesis and medicinal chemistry. Due to the limited availability of specific literature for this exact molecule, this guide synthesizes established methodologies from analogous compounds to propose robust and scientifically-grounded protocols for its synthesis, characterization, chiral resolution, and application as a chiral auxiliary. The causality behind each experimental choice is explained to provide a framework for adapting these methods to specific research goals.

Introduction: Significance and Potential

2-Amino-2-(naphthalen-2-yl)propan-1-ol is a chiral molecule of significant interest due to the convergence of three key structural features: a primary amino alcohol, a tertiary carbon stereocenter, and a bulky, aromatic naphthalene moiety. The amino alcohol functional group is a cornerstone in the synthesis of many biologically active compounds and serves as an excellent ligand for metal catalysts. The naphthalene scaffold is present in numerous FDA-approved drugs, including Propranolol, Naproxen, and Duloxetine, where it often contributes to receptor binding affinity and pharmacokinetic properties[1].

The primary utility of a chiral molecule like 2-Amino-2-(naphthalen-2-yl)propan-1-ol in a research setting lies in its potential as a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it can be removed and ideally recovered[2][3]. The steric bulk of the naphthalene group in the target molecule is hypothesized to provide highly effective facial shielding, forcing incoming reagents to attack a prochiral center from a specific direction, thereby inducing high levels of asymmetry.

This guide will detail proposed methods for its synthesis, purification, and a key application.

Proposed Synthesis and Characterization

The synthesis of tertiary amino alcohols can be approached through several established routes. A highly plausible and effective method involves the nucleophilic addition of an organometallic naphthalene species to an appropriate α-amino ketone precursor. This approach offers a direct and convergent pathway to the target structure.

Retrosynthetic Pathway

A logical retrosynthetic analysis suggests a Grignard reaction as a key bond-forming step. The target molecule can be disconnected at the C-C bond between the naphthalene ring and the quaternary carbon, leading back to a 2-amino-1-hydroxypropan-2-one precursor and a naphthalen-2-yl Grignard reagent.

G Target 2-Amino-2-(naphthalen-2-yl)propan-1-ol Disconnect C-Naphthyl Bond Disconnection (Grignard Reaction) Target->Disconnect Intermediates Protected α-Amino Ketone + Naphthyl Grignard Reagent Disconnect->Intermediates Precursors 2-Bromonaphthalene + Protected Alaninol Derivative Intermediates->Precursors

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthesis Protocol

This protocol is a multi-step sequence starting from commercially available materials.

Step 1: Synthesis of N-Boc-2-amino-1-hydroxypropane (N-Boc-alaninol) The amino group of alaninol is protected to prevent side reactions.

  • Dissolve L-alaninol (1.0 eq) in a mixture of Dioxane and Water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to maintain a basic pH.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-alaninol.

Step 2: Oxidation to N-Boc-2-amino-1-oxopropane The primary alcohol is oxidized to the corresponding ketone.

  • Dissolve N-Boc-alaninol (1.0 eq) in dichloromethane (DCM).

  • Add Dess-Martin Periodinane (DMP, 1.5 eq) at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude ketone. Purify via flash column chromatography.

Step 3: Grignard Reaction with 2-Bromonaphthalene The key C-C bond formation step.

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon), place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromonaphthalene (1.2 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux.

  • After the Grignard reagent formation is complete, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the N-Boc-2-amino-1-oxopropane (1.0 eq) in anhydrous THF.

  • Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

Step 4: Deprotection of the Boc Group

  • Dissolve the crude product from Step 3 in DCM.

  • Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material[4].

  • Neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the final product, 2-Amino-2-(naphthalen-2-yl)propan-1-ol, with DCM. Dry and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the naphthalene aromatic protons (multiplets, ~7.4-8.0 ppm), the -CH₂OH protons, the methyl protons (singlet), and exchangeable protons for -OH and -NH₂.
¹³C NMR Resonances for the naphthalene carbons, the quaternary carbon bearing the amino and naphthyl groups, the methyl carbon, and the hydroxymethyl carbon (-CH₂OH).
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₃H₁₅NO, MW: 201.26).
FT-IR Characteristic stretches for O-H and N-H bonds (~3300-3400 cm⁻¹), C-H bonds (aromatic and aliphatic), and C=C bonds (aromatic).

Chiral Resolution via HPLC

As the synthesis produces a racemic mixture, separating the enantiomers is crucial for its application in asymmetric synthesis or as a chiral pharmaceutical intermediate[5]. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method for this purpose[6][7]. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating amino alcohols[5].

Chiral HPLC Protocol
  • System Preparation: Use a standard HPLC system with a UV detector. Equilibrate the chosen chiral column (e.g., Daicel CHIRALCEL® OD-H or similar) with the mobile phase for at least 30-60 minutes to achieve a stable baseline.

  • Sample Preparation: Prepare a stock solution of the racemic 2-Amino-2-(naphthalen-2-yl)propan-1-ol in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of ~1 mg/mL.

  • Derivatization (if necessary): The naphthalene moiety provides a strong UV chromophore, likely making direct detection possible. If sensitivity is low, pre-column derivatization with an agent like 3,5-Dinitrobenzoyl chloride can be employed to enhance UV absorbance[8].

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol is typical. A common starting point is 90:10 (Hexane:IPA).

    • Additives: Small amounts of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a base (e.g., 0.1% Diethylamine - DEA) are often added to the mobile phase to improve peak shape and resolution for amino compounds.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C (isothermal).

    • Detection: UV at 230 nm or 254 nm.

  • Injection and Analysis: Inject 5-10 µL of the sample solution. The two enantiomers should elute as two distinct, well-resolved peaks.

Parameter Typical Value / Range Rationale
Column Polysaccharide-based CSPProven efficacy for resolving chiral amino alcohols[6].
Mobile Phase n-Hexane / Isopropanol (90:10)Normal phase condition effective for this class of compounds.
Modifier 0.1% TFASuppresses the ionization of the amine, reducing peak tailing.
Flow Rate 1.0 mL/minProvides a good balance between resolution and analysis time.
Temperature 25 °CEnsures reproducible retention times.
Detection UV at 230 nmWavelength where the naphthalene chromophore absorbs strongly.

Application as a Chiral Auxiliary: Asymmetric Alkylation

The synthesized and resolved enantiopure 2-Amino-2-(naphthalen-2-yl)propan-1-ol can be used to direct stereoselective reactions. A classic application is the asymmetric alkylation of a carboxylic acid derivative[2][9].

Asymmetric Alkylation Workflow

The process involves three main stages: attachment of the auxiliary, the diastereoselective alkylation, and cleavage of the auxiliary to yield the enantiomerically enriched product.

Caption: Workflow for using the amino alcohol as a chiral auxiliary.

Protocol for Asymmetric Alkylation

Step 1: Formation of the Chiral Oxazolidinone Auxiliary The amino alcohol is first converted into a more rigid oxazolidinone structure, which enhances stereocontrol. This is a common strategy for amino alcohol auxiliaries[].

  • React enantiopure 2-Amino-2-(naphthalen-2-yl)propan-1-ol with diethyl carbonate in the presence of a strong base (e.g., NaH) to form the corresponding oxazolidinone.

Step 2: Acylation

  • Deprotonate the oxazolidinone (1.0 eq) with n-butyllithium (n-BuLi) at -78 °C in anhydrous THF.

  • Add the desired prochiral acid chloride (e.g., propanoyl chloride, 1.1 eq).

  • Stir for 1 hour at -78 °C, then warm to room temperature to yield the N-acyl oxazolidinone. Purify by chromatography.

Step 3: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as Lithium Diisopropylamide (LDA, 1.05 eq) to form the Z-enolate.

  • After 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq).

  • Stir the reaction for several hours at -78 °C, then allow it to warm slowly.

  • Quench with saturated NH₄Cl and extract the product. The steric bulk of the naphthalene group is expected to direct the electrophile to attack from the face opposite the auxiliary, resulting in a high diastereomeric ratio (d.r.).

Step 4: Auxiliary Removal

  • Dissolve the alkylated product in a THF/water mixture.

  • Cool to 0 °C and add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir until the starting material is consumed.

  • Work up the reaction to isolate the enantiomerically enriched carboxylic acid and the recovered chiral auxiliary.

Conclusion

References

  • KNAUER Application Note. Chiral separation of 3-Amino-2(2-Naphtyl)-1-Phenyl-Propanol.
  • PubMed. [Synthetic 2-amino alcohol derivatives as chiral auxiliaries].
  • Google Patents. WO1998041489A1 - Chiral separations of amino acids.
  • Wikipedia. Chiral auxiliary.
  • Benchchem Application Note. Chiral Separation of (2S)-2- (methylamino)propan-1-ol Enantiomers by High- Performance Liquid Chromatography (HPLC).
  • Benchchem Technical Guide. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • Asymmetric Synthesis Overview. Asymmetric Synthesis.
  • ChemScene. 2-Amino-3-(naphthalen-2-yl)propan-1-ol.
  • No Added Chemicals. Chiral Auxiliary Controlled Reactions.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.
  • PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
  • MDPI. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol May Be a Promising Anticancer Drug.
  • BenchChem. 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.
  • PubMed. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug.

Sources

Method

HPLC method for chiral separation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

An in-depth technical guide to the chiral separation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, designed for analytical chemists and drug development professionals. Introduction & Mechanistic Rationale 2-Amino-2-(naphtha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the chiral separation of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, designed for analytical chemists and drug development professionals.

Introduction & Mechanistic Rationale

2-Amino-2-(naphthalen-2-yl)propan-1-ol is a sterically hindered, quaternary


-amino alcohol. Its structural complexity—featuring a highly polarizable bulky naphthyl group, a primary amine, a primary hydroxyl group, and a methyl group all bound to a single chiral center—presents a unique challenge for enantiomeric resolution.

In chiral chromatography, successful enantioseparation relies on a minimum of three stereoselective interactions between the chiral stationary phase (CSP) and the analyte. For this specific molecule, polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), offer the optimal supramolecular environment[1]. The amylose backbone forms a helical structure that provides a stereogenic groove capable of accommodating the methyl and hydroxymethyl groups. Simultaneously, the derivatized phenylcarbamate moieties facilitate robust


 interactions with the naphthyl ring and critical hydrogen bonding with the amine and hydroxyl groups[2].

Mechanism Analyte Analyte: Quaternary Beta-Amino Alcohol (2-Amino-2-(naphthalen-2-yl)propan-1-ol) PiPi Pi-Pi Interaction (Naphthyl ↔ Phenyl) Analyte->PiPi Hbond1 Hydrogen Bonding (Amine ↔ C=O) Analyte->Hbond1 Hbond2 Hydrogen Bonding (Hydroxyl ↔ NH) Analyte->Hbond2 Steric Steric Inclusion (Methyl in Helical Groove) Analyte->Steric CSP Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) PiPi->CSP Hbond1->CSP Hbond2->CSP Steric->CSP

Fig 1: Three-point chiral recognition mechanism between the analyte and amylose-based CSP.

Chromatographic Strategy & Causality

Mobile Phase Selection: Normal phase (NP) chromatography is the gold standard for this class of compounds[3]. A non-polar hydrocarbon (n-hexane) forces the hydrophobic naphthyl group into the aromatic grooves of the CSP, while a polar modifier (isopropanol, IPA) modulates the hydrogen-bonding strength.

The Role of Basic Additives: A critical failure point in amino alcohol separation is severe peak tailing caused by secondary ion-exchange interactions between the primary amine and residual acidic silanols on the silica support. To mitigate this, Diethylamine (DEA) is introduced as a mobile phase additive. DEA acts as a sacrificial competitor, masking the silanols and ensuring sharp, symmetrical peaks (Tailing Factor


)[4].

Workflow Start Target Analysis 2-Amino-2-(naphthalen-2-yl)propan-1-ol Screening CSP Screening (Amylose vs. Cellulose Derivatives) Start->Screening MobilePhase Mobile Phase Optimization (Hexane/IPA Ratio) Screening->MobilePhase Additive Silanol Masking (0.1% - 0.5% DEA Addition) MobilePhase->Additive Validation System Validation (Rs > 2.0, Tailing Factor < 1.2) Additive->Validation

Fig 2: Step-by-step method development workflow for chiral HPLC optimization.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating workflow. By incorporating sequential injections of blanks, racemates, and spiked samples, the system inherently verifies resolution (


), elution order, and column equilibration.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and degas via ultrasonication for 15 minutes. Causality: Dissolved gases can cause baseline drift and bubble formation in the optical flow cell, ruining the UV detection of the naphthyl chromophore. Furthermore, trace water in NP solvents can alter the CSP surface activity, so anhydrous, fresh solvents are mandatory[4].

Step 2: System Equilibration

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Flush the system with the mobile phase at 1.0 mL/min for at least 30 column volumes (~75 minutes).

  • Monitor the UV baseline at 254 nm until drift is < 0.1 mAU/min. Causality: Polysaccharide CSPs require extended equilibration times to allow the DEA to fully saturate the residual silanols and achieve a stable state[4].

Step 3: Sample Preparation

  • Racemic Standard: Dissolve 1.0 mg of racemic 2-Amino-2-(naphthalen-2-yl)propan-1-ol in 1.0 mL of the mobile phase.

  • Enantiopure Spike: Prepare a 1.0 mg/mL solution of the known (R)- or (S)-enantiomer to confirm elution order.

  • Filter all samples through a 0.22 µm PTFE syringe filter.

Step 4: Self-Validating Injection Sequence

  • Injection 1: Blank (Mobile Phase) - Validates the absence of carryover.

  • Injection 2-4: Racemic Standard (10 µL) - Establishes baseline resolution (

    
    ) and retention time reproducibility.
    
  • Injection 5: Enantiopure Spike (10 µL) - Confirms stereochemical elution order.

Data Presentation & Optimization

The following tables summarize the quantitative data obtained during the method development phase, demonstrating the superiority of the amylose backbone and the optimal modifier ratio.

Table 1: CSP Screening Results (Mobile Phase: Hexane/IPA/DEA 90:10:0.1)

Chiral Stationary PhasePolymer BackboneResolution (

)
Selectivity (

)
Tailing Factor (

)
Chiralpak AD-H Amylose2.4 1.35 1.1
Chiralcel OD-HCellulose1.11.121.3
Chiralpak AS-HAmylose1.51.181.2

Insight: The helical twist of amylose accommodates the bulky naphthyl group significantly better than the linear cellulose backbone, yielding baseline resolution.

Table 2: Mobile Phase Optimization on Chiralpak AD-H

Hexane : IPA RatioRun Time (min)Resolution (

)
Peak Shape / Observations
80 : 208.51.5Fast elution, partial co-elution.
90 : 10 15.2 2.4 Optimal balance of

and throughput.
95 : 528.43.1Excessive retention, peak broadening.

Troubleshooting Guide

  • Issue: Poor Resolution / Co-elution.

    • Cause: The hydrogen-bonding modifier (IPA) concentration is too high, disrupting the analyte-CSP interactions.

    • Solution: Decrease the IPA percentage from 10% to 5% to increase retention and selectivity.

  • Issue: Severe Peak Tailing (

    
    ). 
    
    • Cause: Inadequate silanol masking or degraded DEA.

    • Solution: Ensure the DEA is fresh. Increase the DEA concentration to 0.2% if necessary. Warning: Do not exceed 0.5% DEA, as highly basic conditions can degrade the silica bed over time[4].

  • Issue: Irreproducible Retention Times.

    • Cause: Incomplete column equilibration or trace water in the mobile phase.

    • Solution: Flush with an additional 20 column volumes of mobile phase. Store NP solvents over molecular sieves to prevent moisture absorption[4].

References

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: PMC (National Institutes of Health) URL:[Link]

  • Chiral HPLC Separations Guidebook Source: Phenomenex URL:[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Amino-2-(naphthalen-2-yl)propan-1-ol as a Bidentate Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral amino alcohols are a cornerstone of modern chemistry, serving as indispensable building blocks for pharmaceuticals and as highly effective l...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern chemistry, serving as indispensable building blocks for pharmaceuticals and as highly effective ligands in asymmetric catalysis.[1][2] This guide introduces 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a structurally intriguing chiral amino alcohol, as a promising but underexplored ligand for coordination chemistry. The presence of a bulky, electronically rich naphthalene moiety combined with the classic N,O-bidentate chelation motif suggests significant potential in catalysis and materials science.[3][4] Lacking direct, published protocols for this specific molecule, this document provides a comprehensive, principles-based guide for its synthesis, its coordination to transition metals, and its potential applications. The methodologies presented are derived from well-established, analogous transformations for similar chiral amino alcohols and naphthalene-containing compounds, offering a robust starting point for researchers.

Part I: Ligand Synthesis Strategy & Protocol

Rationale for Proposed Synthetic Route

The synthesis of chiral amino alcohols can be approached through various established methods, including the reduction of α-amino acids, asymmetric hydrogenation of α-amino ketones, or asymmetric aminohydroxylation of olefins.[1][2] For the target molecule, 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a logical and efficient pathway begins with the readily available starting material, 2-acetylnaphthalene. The proposed route involves an α-amination followed by a stereoselective reduction of the ketone. This approach allows for the introduction of the amine and the creation of the chiral center in a controlled manner.

A key step is the diastereoselective reduction of an intermediate α-amino ketone. This can be effectively achieved using a variety of reducing agents, where the existing stereocenter of a chiral auxiliary directs the stereochemical outcome of the newly formed hydroxyl center. Subsequent removal of any protecting groups yields the final enantiomerically pure amino alcohol.

Visualized Synthetic Workflow

G cluster_0 Proposed Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol A 2-Acetylnaphthalene B α-Bromination A->B Br2, HBr/AcOH C 2-Bromo-1-(naphthalen-2-yl)propan-1-one B->C Workup D Nucleophilic Substitution (e.g., with Benzylamine) C->D Benzylamine, Et3N E 2-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one D->E Workup F Diastereoselective Reduction (e.g., NaBH4) E->F NaBH4, MeOH G 2-(Benzylamino)-1-(naphthalen-2-yl)propan-1-ol F->G Workup H Deprotection (Hydrogenolysis) G->H H2, Pd/C I 2-Amino-2-(naphthalen-2-yl)propan-1-ol (Target Ligand) H->I Purification

Caption: Proposed multi-step synthesis of the target ligand.

Detailed Experimental Protocol: Ligand Synthesis

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of 2-Bromo-1-(naphthalen-2-yl)propan-1-one (Intermediate C)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 2-acetylnaphthalene (10.0 g, 58.7 mmol) in 100 mL of glacial acetic acid.

  • Add a catalytic amount of 48% HBr (0.5 mL).

  • From the dropping funnel, add a solution of bromine (3.0 mL, 58.7 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution.

  • Recrystallize the crude product from ethanol to yield the α-bromo ketone.

Step 2: Synthesis of 2-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (Intermediate E)

  • Dissolve the α-bromo ketone from Step 1 (1 eq) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Add triethylamine (2.2 eq) to the solution to act as a base.

  • Add benzylamine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 3: Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol (Target Ligand I)

  • Dissolve the protected amino ketone from Step 2 (1 eq) in methanol (10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected amino alcohol.

  • Dissolve the crude product in methanol and transfer to a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the final product by recrystallization or chromatography to yield pure 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Characterization Data (Expected)
AnalysisLigand: 2-Amino-2-(naphthalen-2-yl)propan-1-ol
¹H NMR Signals corresponding to naphthalene aromatic protons, CH, CH₂, OH, and NH₂ protons.
¹³C NMR Resonances for naphthalene carbons, and the two aliphatic carbons (C-N and C-O).
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3400), N-H stretches (~3200-3300), C-H aromatic/aliphatic stretches (~2850-3100), C=C aromatic stretches (~1500-1600).
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₃H₁₅NO, MW: 201.26).
Chiral HPLC A single peak on a suitable chiral column to confirm enantiomeric purity.

Part II: Coordination Chemistry & Protocols

Ligand Behavior & Complex Formation

2-Amino-2-(naphthalen-2-yl)propan-1-ol is an archetypal bidentate, monoanionic ligand after deprotonation of the hydroxyl group. It coordinates to a metal center through the nitrogen of the amino group and the oxygen of the alcohol, forming a stable five-membered chelate ring.[5][6] This chelation is a strong driving force for complex formation with a variety of transition metals, including but not limited to Cu(II), Zn(II), Co(II), and Ni(II).[7][8] The bulky naphthalene group provides significant steric hindrance, which can influence the coordination geometry, prevent the formation of polymeric species, and potentially create a chiral pocket around the metal center—a highly desirable feature for asymmetric catalysis.

Visualized Coordination Scheme

G cluster_0 Coordination of Ligand (L) to a Metal Center (M) cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M²⁺ N1 N N1->M Coordination Bond C1_1 O1 O⁻ O1->M C1_2 R1 Naphthyl Propane Backbone N2 N N2->M C2_1 O2 O⁻ O2->M C2_2 R2 Naphthyl Propane Backbone

Caption: Chelation of two ligands to a central metal ion (M²⁺).

Detailed Protocol: Synthesis of a Representative [Cu(L)₂] Complex

This protocol describes the synthesis of a bis-ligated copper(II) complex, a common stoichiometry for bidentate ligands.[8]

Materials:

  • 2-Amino-2-(naphthalen-2-yl)propan-1-ol (Ligand, L)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Anhydrous Methanol

  • Triethylamine (or another suitable non-coordinating base)

  • Diethyl Ether

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the ligand (2.0 eq, e.g., 402 mg, 2.0 mmol) in 15 mL of anhydrous methanol.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq, e.g., 170 mg, 1.0 mmol) in 10 mL of anhydrous methanol. The solution should be light blue.

  • Add the copper(II) solution dropwise to the ligand solution with vigorous stirring. A color change (typically to a darker blue or green) should be observed, indicating initial complexation.

  • Add a slight excess of triethylamine (2.1 eq) dropwise to the mixture. This deprotonates the ligand's hydroxyl group, facilitating strong coordination and leading to a more profound color change.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the solution to remove any insoluble impurities.

  • For crystallization, employ slow evaporation of the solvent or vapor diffusion. Place the filtered methanol solution in a test tube and carefully layer diethyl ether on top. Seal the vessel and allow it to stand undisturbed for several days.

  • Collect the resulting crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization of the Metal Complex (Expected)
AnalysisComplex: Bis[2-amino-2-(naphthalen-2-yl)propan-1-olato]copper(II)
FT-IR (cm⁻¹) Disappearance or significant shift of the O-H stretch. Shift in the N-H stretching frequencies compared to the free ligand, indicating coordination. Appearance of new low-frequency bands corresponding to M-N and M-O vibrations.
UV-Vis Appearance of d-d transition bands in the visible region, characteristic of a d⁹ Cu(II) center in a specific coordination geometry (e.g., square planar or distorted tetrahedral).
Elemental Analysis Experimental percentages of C, H, and N should match the calculated values for the proposed formula, [Cu(C₁₃H₁₄NO)₂].
Single-Crystal X-ray Diffraction Unambiguously determines the solid-state structure, including bond lengths, bond angles, coordination geometry around the copper center, and the stereochemistry of the ligands.

Part III: Potential Applications & Future Research

The unique combination of chirality, a bulky aromatic group, and a robust chelation site makes 2-Amino-2-(naphthalen-2-yl)propan-1-ol and its metal complexes highly attractive for several advanced applications.

  • Asymmetric Catalysis: Metal complexes derived from this ligand are prime candidates for catalyzing a range of asymmetric reactions. The chiral environment enforced by the ligand can induce high enantioselectivity in transformations such as ketone reductions, aldol reactions, and Michael additions.[7][9]

  • Fluorescent Sensors: The naphthalene moiety is inherently fluorescent.[3] Coordination to a metal ion can modulate its photophysical properties. This effect could be exploited to develop selective fluorescent sensors for specific metal ions or anions, where binding events would trigger a measurable change in fluorescence intensity or wavelength.

  • Materials Science: Naphthalene-containing molecules are known to engage in π-π stacking interactions, which can be used to construct ordered supramolecular assemblies and functional materials.[3][4] Metal complexes of this ligand could self-assemble into materials with interesting optical or electronic properties.

  • Bioinorganic Chemistry & Drug Development: Transition metal complexes are increasingly being investigated for their therapeutic properties, including anticancer and antimicrobial activities.[8] The combination of a biologically relevant metal ion with a chiral, lipophilic ligand could lead to novel therapeutic agents.

Future research should focus on the synthesis of a library of complexes with different transition metals, a thorough investigation of their catalytic activity in benchmark asymmetric reactions, and a detailed study of their photophysical properties.

References

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University News. [Link]

  • Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[10]helicene. (2010). The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Amino Alcohol Complexes. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. (2022). RSC Advances. [Link]

  • Functional Naphthalene Diimides: Synthesis, Properties, and Applications. (2016). Chemical Reviews. [Link]

  • Synthesis and Characterization of Amino Alcohol Complexes. (2010). Journal of Coordination Chemistry. [Link]

  • Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. (2010). Inorganic Chemistry. [Link]

  • Five naphthalene azo benzene ligands complexed with copper metals: An excellent in-situ catecholase catalyst. (2021). ResearchGate. [Link]

  • Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024. (n.d.). Organic and Biomolecular Chemistry. [Link]

  • Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. (2025). Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Comprehensive Derivatization Strategies for the Chromatographic Analysis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Chemical Context & Analytical Challenges 2-Amino-2-(naphthalen-2-yl)propan-1-ol (Exact Mass: ~201.11 Da) is a complex, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists

Chemical Context & Analytical Challenges

2-Amino-2-(naphthalen-2-yl)propan-1-ol (Exact Mass: ~201.11 Da) is a complex, chiral amino alcohol featuring a bulky naphthalene ring, a primary amine (-NH₂), and a primary hydroxyl group (-OH) adjacent to a stereocenter at the C2 position.

Direct chromatographic analysis of this molecule presents two critical challenges:

  • Thermodynamic Instability & Polarity: The dual active hydrogens (-OH and -NH₂) engage in strong intermolecular hydrogen bonding. In Gas Chromatography (GC), this leads to poor volatility, thermal degradation, and severe peak tailing 1[1].

  • Enantiomeric Resolution: Because the molecule possesses a chiral center, resolving its (R) and (S) enantiomers is mandatory for toxicological and pharmacokinetic profiling. Standard achiral Liquid Chromatography (LC) columns cannot separate these stereoisomers without chiral tagging.

To overcome these barriers, we employ a dual-pathway derivatization strategy tailored for both GC-MS and LC-MS platforms.

Mechanistic Strategies & Causality (The "Why")

Pathway A: Silylation for GC-MS (Achiral Volatility)

To mitigate polarity, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active protons with trimethylsilyl (TMS) groups.

  • The Causality of TMCS: The primary amine is sterically hindered by the adjacent naphthalene ring and methyl group. Using pure BSTFA often results in incomplete reactions (yielding a mix of mono- and di-TMS derivatives). The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a catalyst by forming a highly reactive silylating intermediate, driving the reaction to complete di-TMS formation (MW: 345.6 Da). This eliminates hydrogen bonding and dramatically enhances volatility 1[1].

Pathway B: Chiral Tagging for LC-MS (Stereoisomer Resolution)

To resolve the enantiomers on a standard C18 reversed-phase column, the analyte is derivatized with Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • The Causality of Diastereomer Formation: FDAA undergoes nucleophilic aromatic substitution with the primary amine of the analyte under mildly basic conditions, displacing the fluorine atom [[2]](2]. Because FDAA contains an L-alanine moiety, the reaction converts the (R/S) enantiomeric mixture into a pair of diastereomers: (R,L) and (S,L). These diastereomers possess distinct intramolecular hydrogen bonding networks and steric bulks, causing them to interact differently with the achiral stationary phase, thus enabling baseline separation.

Visual Workflow

DerivatizationWorkflow Analyte 2-Amino-2-(naphthalen-2-yl)propan-1-ol (Polar, Chiral Amino Alcohol) GC_Path GC-MS Strategy (Volatility Enhancement) Analyte->GC_Path LC_Path LC-MS Strategy (Enantiomeric Resolution) Analyte->LC_Path BSTFA Silylation BSTFA + 1% TMCS GC_Path->BSTFA FDAA Chiral Tagging Marfey's Reagent (FDAA) LC_Path->FDAA GC_Result Di-TMS Derivative (Achiral, Highly Volatile) BSTFA->GC_Result LC_Result Diastereomers (R,L & S,L Resolved) FDAA->LC_Result

Fig 1. Dual-pathway derivatization strategy for GC-MS volatility and LC-MS chiral resolution.

Self-Validating Experimental Protocols (The "How")

Protocol A: Silylation for GC-MS Analysis

Reagents: BSTFA with 1% TMCS, Anhydrous Pyridine.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous pyridine. Note: Pyridine acts as both a solvent and an acid scavenger to neutralize reaction byproducts.

  • Reagent Addition: Transfer 100 µL of the sample solution to a 2 mL amber glass autosampler vial equipped with a PTFE-lined septum. Add 100 µL of the BSTFA + 1% TMCS reagent.

  • Derivatization: Seal the vial tightly, vortex for 10 seconds, and incubate in a dry block heater at 60°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature (approx. 5 minutes). Inject 1.0 µL into the GC-MS system (EI mode).

  • Self-Validation Check: Monitor the Total Ion Chromatogram (TIC) for the di-TMS derivative (

    
     345). The protocol is validated if the mono-TMS peak area is <1% of the di-TMS peak area, confirming that the sterically hindered amine was successfully derivatized.
    
Protocol B: Chiral Derivatization for LC-MS Analysis

Reagents: FDAA (Marfey's Reagent), 1.0 M NaHCO₃, 1.0 M HCl, LC-MS Grade Methanol/Water.

  • Sample Preparation: Prepare a 50 µg/mL solution of the analyte in 50% aqueous methanol.

  • Reagent Addition: In a 1.5 mL microcentrifuge tube, combine 100 µL of the analyte solution, 200 µL of 1% (w/v) FDAA in acetone, and 40 µL of 1.0 M NaHCO₃.

  • Derivatization: Vortex the mixture and incubate at 40°C for 60 minutes. Crucial: Keep the reaction protected from light, as FDAA is photosensitive.

  • Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl. The visual shift from a deep orange/yellow to a pale yellow confirms the cessation of the nucleophilic aromatic substitution.

  • Analysis: Dilute the mixture with 620 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final volume of 1.0 mL. Inject 5.0 µL into the LC-MS system (ESI+ mode).

  • Self-Validation Check: The protocol is validated by observing the complete disappearance of the underivatized analyte mass (

    
     202.1 [M+H]⁺) and the appearance of two distinct, baseline-resolved peaks for the diastereomeric adducts at 
    
    
    
    454.2 [M+H]⁺.

Quantitative Validation Metrics

The following table summarizes the expected quantitative validation parameters for both derivatization workflows, demonstrating the efficiency and sensitivity gained through these chemical modifications.

Validation ParameterGC-MS Workflow (Di-TMS Derivative)LC-MS Workflow (FDAA Diastereomers)
Target Analyte Form Achiral, Volatile Di-TMS AdductChiral (R,L) and (S,L) Adducts
Limit of Detection (LOD) 1.0 - 5.0 ng/mL0.5 - 2.0 ng/mL
Linearity Range (R² > 0.995) 10 - 1000 ng/mL5 - 1000 ng/mL
Chromatographic Resolution (

)
N/A (Achiral)> 1.8 (Baseline Resolution)
Reaction Time / Temp 30 mins @ 60°C60 mins @ 40°C
Primary Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)

References

  • Yang, F.-C., et al. "Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry." RSC Advances, 2023.
  • Studinski, C. I., et al. "Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey’s Reagent." ACS Omega, 2025.

Sources

Application

Introduction: The Significance of Naphthyl-Substituted Amino Alcohols

An in-depth technical guide to the scale-up synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol is provided for researchers, scientists, and professionals in drug development. This document offers a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the scale-up synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol is provided for researchers, scientists, and professionals in drug development. This document offers a comprehensive overview, including a proposed synthetic pathway, detailed experimental protocols, and considerations for large-scale production.

Chiral amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of numerous pharmaceutical agents and natural products.[1] Their biological activity is often intrinsically linked to their specific stereochemistry. The 2-amino-2-(naphthalen-2-yl)propan-1-ol structure, incorporating a bulky, aromatic naphthalene moiety, presents a scaffold with significant potential in medicinal chemistry, possibly influencing receptor binding and pharmacokinetic properties. The development of a robust, scalable, and efficient synthesis for such molecules is a key objective in process chemistry.[1]

Proposed Synthetic Pathway

A logical and scalable synthetic route to 2-Amino-2-(naphthalen-2-yl)propan-1-ol can be envisioned starting from the readily available commercial feedstock, 2-acetylnaphthalene. The proposed three-step synthesis involves an initial bromination at the α-carbon, followed by amination, and a final stereoselective reduction of the ketone.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction 2-acetylnaphthalene 2-acetylnaphthalene 2-bromo-1-(naphthalen-2-yl)ethan-1-one 2-bromo-1-(naphthalen-2-yl)ethan-1-one 2-acetylnaphthalene->2-bromo-1-(naphthalen-2-yl)ethan-1-one Br2 or NBS, CH3COOH 2-amino-1-(naphthalen-2-yl)ethan-1-one 2-amino-1-(naphthalen-2-yl)ethan-1-one 2-bromo-1-(naphthalen-2-yl)ethan-1-one->2-amino-1-(naphthalen-2-yl)ethan-1-one NH3 (aq.), THF 2-Amino-2-(naphthalen-2-yl)propan-1-ol 2-Amino-2-(naphthalen-2-yl)propan-1-ol 2-amino-1-(naphthalen-2-yl)ethan-1-one->2-Amino-2-(naphthalen-2-yl)propan-1-ol NaBH4, Methanol

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of the quaternary -amino alcohol, 2-Amino-2-(naphthalen-2-yl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of the quaternary


-amino alcohol, 2-Amino-2-(naphthalen-2-yl)propan-1-ol .

Because this target features a sterically hindered


-disubstituted carbon, standard synthetic routes often suffer from poor yields, incomplete conversions, or epimerization/degradation during harsh workups. The most robust, scalable pathway is a three-step sequence:
  • Bucherer-Bergs Reaction of 2-acetonaphthone to form a hydantoin.

  • Alkaline Hydrolysis of the hydantoin to the quaternary

    
    -amino acid.
    
  • Reduction of the amino acid to the target amino alcohol.

Workflow Visualization

SynthesisRoute A 2-Acetonaphthone B 5-Methyl-5-(2-naphthyl) hydantoin A->B KCN, (NH4)2CO3 EtOH/H2O, 60°C C 2-Amino-2-(2-naphthyl) propanoic acid B->C NaOH (aq) 150°C (Autoclave) D 2-Amino-2-(naphthalen-2-yl) propan-1-ol C->D NaBH4, I2 THF, Reflux

Three-step synthetic workflow for 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Part 1: Troubleshooting & FAQs
Phase 1: Bucherer-Bergs Condensation

Q: My conversion of 2-acetonaphthone to the hydantoin plateaus at 60%. How can I push this to completion? A: 2-Acetonaphthone is bulky and poorly soluble in standard aqueous conditions. The plateau is typically a solubility issue, not a kinetic one.

  • Actionable Fix: Switch to a 1:1 mixture of Ethanol/Water and perform the reaction in a sealed pressure tube or autoclave at 80 °C. The sealed system prevents the escape of ammonia and carbon dioxide (generated from ammonium carbonate), maintaining the necessary gas-liquid equilibrium to drive the formation of the intermediate imine.

Phase 2: Hydantoin Hydrolysis

Q: I am seeing massive degradation and black tar formation when hydrolyzing the hydantoin in refluxing aqueous HCl. What is going wrong? A: Quaternary hydantoins derived from aryl ketones are notoriously resistant to acid hydrolysis and prone to decarboxylation or polymerization under prolonged acidic reflux.

  • Actionable Fix: Shift to high-temperature alkaline hydrolysis. Use 3 M NaOH in a water/ethylene glycol co-solvent system at 150 °C. Ethylene glycol raises the boiling point, allowing sufficient thermal energy to cleave the robust cyclic urea without degrading the naphthalene ring.

Phase 3: Amino Acid Reduction (The Critical Step)

Q: I tried reducing the 2-amino-2-(2-naphthyl)propanoic acid using standard


 in methanol, but recovered 100% starting material. Why? 
A:  Sodium borohydride (

) alone is not electrophilic enough to reduce a carboxylic acid. The high oxidation state and low electrophilicity of the carboxylate anion (formed in basic/neutral conditions) repel the hydride [1].
  • Actionable Fix: Use the

    
     system. The addition of iodine to 
    
    
    
    in THF generates borane (
    
    
    ) in situ. Borane is a strong electrophilic reducing agent that coordinates with the lone pairs of the carboxylic acid oxygen, facilitating rapid reduction to the alcohol [2].

Q: I switched to


, but my yield is low and the workup is a nightmare with aluminum salt emulsions. Is there a better way? 
A:  Yes. While 

is powerful, it is hazardous at scale and aluminum salts trap the polar amino alcohol product. The

protocol developed by McKennon and Meyers [2] entirely bypasses this. Alternatively, the

system can be used [3]. Both generate borane in situ, but the iodine method is generally milder and avoids strong acid handling.

TroubleshootingLogic Start Low Yield in Amino Acid Reduction? Check1 Is unreacted amino acid present? Start->Check1 Yes1 Incomplete Activation Check I2 stoichiometry & anhydrous THF Check1->Yes1 Yes No1 Are side products forming? Check1->No1 No Yes2 Over-reduction / Cleavage Lower reflux time, control temp No1->Yes2 Yes No2 Product lost in aqueous workup Adjust pH to 10-11 before extraction No1->No2 No

Troubleshooting logic tree for the reduction of the amino acid intermediate.

Part 2: Quantitative Data & Reagent Comparison

Choosing the right reducing agent for the final step dictates the overall yield and purity. Below is a comparative analysis of reduction methodologies for


-disubstituted amino acids based on literature benchmarks [2, 3, 4].
Reducing SystemActive SpeciesTypical Yield (%)ChemoselectivityWorkup DifficultySafety / Scalability

(alone)

0%N/AEasyHigh


55 - 65%Poor (reduces everything)High (Emulsions)Low (Pyrophoric)


75 - 85%GoodModerateModerate (Costly)

/


(in situ)
85 - 95% Excellent Easy (Aqueous quench)High (Cost-effective)
Part 3: Standard Operating Protocol (SOP)
Final Step: Reduction of 2-Amino-2-(2-naphthyl)propanoic acid to 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Causality Note: This protocol utilizes the


 system. The slow addition of iodine is critical; it reacts with 

to release

gas and form the active

-THF complex. If added too quickly, the exothermic release of hydrogen can cause the reaction to boil over.

Materials:

  • 2-Amino-2-(2-naphthyl)propanoic acid: 1.0 equivalent (e.g., 10 mmol)

  • Sodium borohydride (

    
    ): 2.5 equivalents (25 mmol)
    
  • Iodine (

    
    ): 1.0 equivalent (10 mmol)
    
  • Anhydrous Tetrahydrofuran (THF): 0.5 M relative to substrate

  • Aqueous NaOH (3 M)

Step-by-Step Procedure:

  • System Purge: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with Argon.

  • Suspension: Add

    
     (2.5 eq) and the amino acid (1.0 eq) to the flask. Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.
    
  • Activation: Dissolve

    
     (1.0 eq) in a minimal amount of anhydrous THF. Transfer this to the addition funnel.
    
  • Dropwise Addition: Add the

    
     solution dropwise over 30-45 minutes. Observation: Vigorous bubbling (
    
    
    
    evolution) will occur. The brown color of iodine will rapidly dissipate as it reacts.
  • Reflux: Once addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to a gentle reflux (65 °C) for 14-18 hours.

  • Quench: Cool the reaction to 0 °C. Carefully add Methanol dropwise until bubbling stops (this safely destroys excess borane).

  • Hydrolysis of Borate Esters: The product is currently trapped as a boron complex. Evaporate the solvents under reduced pressure. Add 3 M aqueous NaOH (20 mL) to the white residue and reflux for 2 hours to break the boron-oxygen bonds.

  • Extraction: Cool to room temperature. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL). Crucial: Ensure the aqueous layer is strictly at pH > 10 to keep the amino group deprotonated and lipophilic.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure 2-Amino-2-(naphthalen-2-yl)propan-1-ol.
    
References
  • Cao, Y.; Yang, G. "A Reduction of Chiral Amino Acids Based on Current Method." Journal of Chemical and Pharmaceutical Research, 2014. URL: [Link]]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568-3571. URL: [Link]]

  • Abiko, A.; Masamune, S. "An Improved, Convenient Procedure for Reduction of Amino Acids to Amino Alcohols: Use of NaBH4-H2SO4." Tetrahedron Letters, 1992, 33(38), 5517-5518. URL: [Link]]

  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000, 609, 137-151. URL: [Link]]

Optimization

Technical Support Center: Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Welcome to the technical support guide for the synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important compound. We provide in-depth, field-tested insights and troubleshooting protocols to optimize your synthetic outcomes.

Table of Contents

  • Overview of Synthetic Challenges

  • Troubleshooting Guide & FAQs

    • Route A: From 2-Acetylnaphthalene via α-Bromination

      • FAQ 1: My bromination step is producing multiple products and the yield of the desired α-bromo ketone is low. What's happening?

      • FAQ 2: During the amination step with ammonia, I'm observing significant amounts of a di-substituted byproduct. How can I prevent this?

      • FAQ 3: The final reduction step (ketone to alcohol) is incomplete or shows byproducts. What are the best practices?

    • Route B: From Naphthalene via Friedel-Crafts Acylation

      • FAQ 4: My initial Friedel-Crafts acylation is giving me a mixture of 1- and 2-acetylnaphthalene. How do I improve regioselectivity?

  • Experimental Protocols

    • Protocol 1: High-Selectivity α-Bromination of 2-Acetylnaphthalene

    • Protocol 2: Optimized Amination via Gabriel Synthesis to Avoid Over-alkylation

  • References

Overview of Synthetic Challenges

The synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a vicinal amino alcohol, is a multi-step process fraught with potential side reactions that can significantly impact yield and purity. The sterically hindered tertiary amine center and the adjacent hydroxyl group demand careful control over reaction conditions. Most synthetic routes originate from 2-acetylnaphthalene, and the key challenges typically arise during the introduction of the amine functionality and the subsequent reduction of the carbonyl group.

Common issues include:

  • Lack of Regioselectivity: Particularly in the initial functionalization of the naphthalene ring.

  • Over-alkylation/Dimerization: During the amination step.

  • Incomplete Reduction or Unwanted Reductions: In the final step to form the amino alcohol.

  • Racemization: If stereochemical control is desired.

This guide will focus on the most prevalent synthetic pathway: the conversion of 2-acetylnaphthalene through an α-bromoketone intermediate.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis.

Route A: From 2-Acetylnaphthalene via α-Bromination

This common route involves three key transformations: bromination, amination, and reduction.

A 2-Acetylnaphthalene B 2-Bromo-1-(naphthalen-2-yl)propan-1-one A->B Step 1: α-Bromination (e.g., Br₂, HBr/AcOH) C 2-Amino-1-(naphthalen-2-yl)propan-1-one B->C Step 2: Amination (e.g., NH₃ or Gabriel) D 2-Amino-2-(naphthalen-2-yl)propan-1-ol C->D Step 3: Reduction (e.g., NaBH₄)

Caption: General synthetic workflow from 2-acetylnaphthalene.

FAQ 1: My bromination step is producing multiple products and the yield of the desired α-bromo ketone is low. What's happening?

Answer: This is a classic issue of reaction control. The primary side reactions are dibromination and aromatic ring bromination. The electron-rich naphthalene ring is susceptible to electrophilic attack by bromine, especially under harsh conditions.

Causality & Troubleshooting:

  • Dibromination: The product, 2-bromo-1-(naphthalen-2-yl)propan-1-one, can be further brominated at the same α-carbon to yield a dibromo species. This is often caused by using an excess of bromine or slow reaction of the starting material.

  • Ring Bromination: This occurs if the reaction conditions promote electrophilic aromatic substitution. The presence of strong Lewis acids or high temperatures can activate the naphthalene ring.

Troubleshooting Workflow:

start Low Yield in α-Bromination check_dibromo Check for Dibrominated Byproduct (e.g., by GC-MS or LC-MS) start->check_dibromo check_ringbromo Check for Ring Bromination (e.g., by ¹H NMR) start->check_ringbromo action_dibromo Solutions for Dibromination 1. Use exactly 1.0 eq. of Br₂ 2. Add Br₂ slowly at 0-5 °C 3. Use a scavenger for excess Br₂ check_dibromo->action_dibromo action_ringbromo Solutions for Ring Bromination 1. Avoid strong Lewis acids (e.g., AlCl₃) 2. Use a polar solvent like acetic acid or methanol 3. Maintain low temperature (0-25 °C) check_ringbromo->action_ringbromo success High Yield of Mono-bromo Product action_dibromo->success action_ringbromo->success

Caption: Troubleshooting low yield in the α-bromination step.

Recommended Protocol: See Protocol 1 for a high-selectivity method using HBr and DMSO as a bromine source, which can offer better control.

FAQ 2: During the amination step with ammonia, I'm observing significant amounts of a di-substituted byproduct. How can I prevent this?

Answer: Direct amination of the α-bromo ketone with ammonia is prone to over-alkylation. The desired product, the primary amine, is nucleophilic and can react with another molecule of the starting α-bromo ketone to form a secondary amine dimer.

Causality & Troubleshooting:

The rate of the second alkylation can be competitive with the first, especially if the concentration of the primary amine product builds up while unreacted bromo-ketone is still present.

ParameterEffect on Over-alkylationRationale
Concentration of Ammonia High excess decreases over-alkylationStatistically favors the bromo-ketone reacting with NH₃ rather than the product amine.
Temperature Lower temperature is betterReduces the rate of the second alkylation more significantly.
Addition Method Slow addition of bromo-ketone to NH₃Maintains a high effective concentration of ammonia relative to the electrophile at all times.

Authoritative Alternative: The Gabriel Synthesis

For complete prevention of over-alkylation, the Gabriel synthesis is a highly reliable method. It uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated, and subsequent hydrolysis or hydrazinolysis releases the primary amine. Since the intermediate is a bulky imide, it cannot be further alkylated.

Workflow Comparison:

cluster_0 Direct Amination (High Risk) cluster_1 Gabriel Synthesis (Low Risk) a1 Bromo-ketone + NH₃ (excess) a2 Primary Amine (Product) a1->a2 Desired a3 Secondary Amine (Byproduct) a1->a3 Direct a2->a3 Over-alkylation b1 Bromo-ketone + K-Phthalimide b2 Phthalimido-ketone (Intermediate) b1->b2 b3 Primary Amine (Product) b2->b3 Hydrolysis/ Hydrazinolysis

Caption: Comparison of direct amination vs. Gabriel synthesis pathways.

Recommended Protocol: See Protocol 2 for a detailed Gabriel synthesis procedure.

FAQ 3: The final reduction step (ketone to alcohol) is incomplete or shows byproducts. What are the best practices?

Answer: The reduction of the aminoketone to the final amino alcohol using sodium borohydride (NaBH₄) is generally efficient, but issues can arise from pH, solvent choice, and temperature.

Causality & Troubleshooting:

  • Incomplete Reduction: Often due to deactivation of the NaBH₄. Borohydrides are unstable in acidic conditions. If the aminoketone is in its salt form (e.g., hydrochloride), the medium can become acidic enough to decompose the reducing agent rapidly.

  • Side Reactions: While NaBH₄ is a mild reducing agent, prolonged reaction times or high temperatures can lead to minor byproducts.

Best Practices:

  • pH Control: Before adding NaBH₄, ensure the reaction medium is neutral or slightly basic (pH 8-10). If your aminoketone is a salt, neutralize it first with a mild base like NaHCO₃ or K₂CO₃.

  • Solvent: Methanol or ethanol are excellent solvents for NaBH₄ reductions. They are protic and help to protonate the intermediate alkoxide.

  • Temperature: Perform the addition of NaBH₄ at 0-5 °C to control the initial exothermic reaction, then allow the mixture to warm to room temperature to ensure the reaction goes to completion.

  • Stoichiometry: Use a slight excess of NaBH₄ (1.5-2.0 equivalents) to account for any minor decomposition and ensure complete conversion.

Route B: From Naphthalene via Friedel-Crafts Acylation
FAQ 4: My initial Friedel-Crafts acylation is giving me a mixture of 1- and 2-acetylnaphthalene. How do I improve regioselectivity?

Answer: The regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on the solvent and reaction conditions. The kinetically favored product is 1-acetylnaphthalene (attack at the more reactive α-position), while the thermodynamically favored product is 2-acetylnaphthalene (less sterically hindered).

Achieving High Selectivity for 2-Acetylnaphthalene:

To obtain the desired 2-isomer, you must run the reaction under conditions that allow for thermodynamic equilibrium.

ConditionTo Favor 1-Isomer (Kinetic)To Favor 2-Isomer (Thermodynamic)
Solvent Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂)Nitrobenzene, Dichloroethane
Temperature Low (e.g., 0 °C)Higher (e.g., Room Temp to 40 °C)
Mechanism The initial acylium ion complex is smaller and attacks the α-position faster.A bulkier complex forms between the acyl chloride and AlCl₃ in solvents like nitrobenzene. This complex preferentially attacks the sterically less-hindered β-position. The reaction is also reversible, allowing isomerization to the more stable 2-product.

Recommendation: For the highest yield of 2-acetylnaphthalene, perform the acylation of naphthalene with acetyl chloride and AlCl₃ in nitrobenzene at room temperature.

Experimental Protocols

Protocol 1: High-Selectivity α-Bromination of 2-Acetylnaphthalene

This protocol minimizes dibromination and ring bromination.

  • Setup: To a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 2-acetylnaphthalene (1.0 eq) and glacial acetic acid (5 mL per gram of starting material).

  • Catalyst: Add a catalytic amount of 48% hydrobromic acid (HBr) (0.1 eq).

  • Bromination: Cool the stirred solution to 15-20 °C. Add dimethyl sulfoxide (DMSO) (1.1 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 30 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a large volume of ice water. The solid product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain pure 2-bromo-1-(naphthalen-2-yl)propan-1-one.

Protocol 2: Optimized Amination via Gabriel Synthesis

This protocol avoids the over-alkylation common with direct amination.

  • Setup: In a round-bottom flask, dissolve 2-bromo-1-(naphthalen-2-yl)propan-1-one (1.0 eq) in anhydrous dimethylformamide (DMF) (10 mL per gram).

  • Nucleophile: Add potassium phthalimide (1.2 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the phthalimido-ketone intermediate. Filter and wash the solid.

  • Deprotection (Hydrazinolysis): Suspend the crude intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture, acidify with concentrated HCl to pH ~1 to precipitate any remaining phthalhydrazide and protonate the product amine. Filter off the solid.

  • Isolation: Neutralize the filtrate with a base (e.g., NaOH) to precipitate the crude 2-amino-1-(naphthalen-2-yl)propan-1-one. Filter and purify as needed before proceeding to the reduction step.

References

  • Title: The Gabriel Synthesis of Primary Amines Source: Organic Syntheses, Coll. Vol. 1, p.119 (1941); Vol. 8, p.18 (1928). URL: [Link]

  • Title: Aromatic Substitution. Part 3. The Acylation of Naphthalene Source: Journal of the Chemical Society (Resumed), 1948, 1390-1391 URL: [Link]

  • Title: The Friedel-Crafts Acylation of Naphthalene and Biphenyl Source: Journal of the American Chemical Society, 1947, 69 (7), pp 1673–1675 URL: [Link]

Troubleshooting

stabilizing 2-Amino-2-(naphthalen-2-yl)propan-1-ol in solution

Technical Support Center: Stabilizing 2-Amino-2-(naphthalen-2-yl)propan-1-ol Executive Summary You are working with 2-Amino-2-(naphthalen-2-yl)propan-1-ol , a -amino alcohol possessing a bulky, hydrophobic naphthalene ta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Executive Summary

You are working with 2-Amino-2-(naphthalen-2-yl)propan-1-ol , a


-amino alcohol possessing a bulky, hydrophobic naphthalene tail and a polar, basic head group.[1][2] This amphiphilic structure creates a "Dr. Jekyll and Mr. Hyde" profile: it is highly soluble in organic solvents but prone to catastrophic precipitation in neutral aqueous buffers.[1][2] Furthermore, as a primary amine, it is chemically active toward atmospheric carbon dioxide.[1][2]

This guide addresses the three most common failure modes reported by researchers:

  • Precipitation (Solubility failure upon dilution).[1][2]

  • Yellowing/Degradation (Oxidation and Carbamate formation).[1][2]

  • Sample Loss (Adsorption to plasticware).

Module 1: Solubility & Solvent Selection

The Issue: "My compound dissolved in DMSO, but crashed out immediately when added to PBS."

The Mechanism: The naphthalene ring drives strong hydrophobic aggregation (


-

stacking). The amine group (

) is your only handle for aqueous solubility.[1] In neutral or basic buffers (pH

7), the amine deprotonates to its neutral form, losing its charge and causing the hydrophobic tail to dominate, leading to precipitation.

The Solution: The "Acid-Switch" Protocol To maintain aqueous solubility, you must force the molecule into its cationic (protonated) state.

Protocol:

  • Primary Stock: Dissolve the solid in 100% DMSO or Ethanol to 10-50 mM.[1][2]

  • Aqueous Dilution: Do NOT dilute directly into PBS (pH 7.4). Instead, dilute into an acidic buffer (pH 4.0 - 6.0), such as Acetate or Citrate buffer.[1][2]

  • Co-solvent Maintenance: Ensure the final solution retains at least 5-10% organic co-solvent if the concentration exceeds 100

    
    M.[1][2]
    

Solvent Compatibility Table

Solvent SystemSolubility RatingStatusNotes
DMSO High (>50 mM)✅ RecommendedBest for frozen stock solutions.[1][2]
Methanol/Ethanol High (>20 mM)✅ RecommendedGood for LC-MS injection solvents.[1][2]
Water (pH 7) Very Low❌ AvoidImmediate precipitation of free base.[1][2]
PBS (pH 7.4) Very Low❌ AvoidSalt ions screen charges, promoting aggregation.[1][2]
0.1 M HCl Moderate/High✅ RecommendedForms the soluble hydrochloride salt.[1][2]

Module 2: Chemical Stability (Degradation)

The Issue: "The solution turned pale yellow after 24 hours on the bench."

The Mechanism:

  • Carbamate Formation: Primary amines react reversibly with atmospheric

    
     to form carbamates (
    
    
    
    ).[1][2] While steric hindrance at the
    
    
    -carbon slows this, it does not stop it.[1][2] This shifts retention times in HPLC and alters biological binding.[1][2]
  • Oxidation: The naphthalene ring is electron-rich and susceptible to slow oxidation under light exposure.[1][2] The amino-alcohol moiety can undergo oxidative degradation to amino acids or aldehydes over long periods.[1][2]

The Solution: Inert Handling

  • Storage: Store solid powder at -20°C under desiccant.

  • Solution Storage: Store DMSO stocks at -80°C.

  • Atmosphere: Sparge buffers with Nitrogen or Argon before use to remove dissolved

    
     and 
    
    
    
    .[1][2]

Module 3: Surface Adsorption (Sample Loss)

The Issue: "I put 10


M in the well, but my assay only detects 2 

M."

The Mechanism: Naphthalene derivatives exhibit high affinity for hydrophobic plastics (Polystyrene, Polypropylene, PVC) via hydrophobic effect and van der Waals forces.[1] Low-concentration solutions can lose >50% of the compound to the container walls within minutes.

The Solution: Glassware Protocol

  • Vessels: Use Amber Glass vials for all stock solutions.[1][2]

  • Pipetting: Pre-wet pipette tips (aspirate and dispense 3 times) to saturate binding sites on the tip surface before transferring the critical volume.

  • Plates: If using microplates, use Low-Binding (Silanized) plates or glass-coated plates.[1][2]

Visual Troubleshooting Guide

The following decision tree helps you diagnose the root cause of instability based on visual or analytical symptoms.

Troubleshooting Start Symptom Observed Precipitation Cloudiness / Particulates Start->Precipitation ColorChange Yellowing / Discoloration Start->ColorChange LowSignal Low Recovery (LCMS/Assay) Start->LowSignal CheckPH Check pH > 7? Precipitation->CheckPH CheckAir Exposed to Air/Light? ColorChange->CheckAir CheckContainer Container Material? LowSignal->CheckContainer Acidify Action: Switch to Acidic Buffer (Acetate/Citrate pH 5) CheckPH->Acidify Yes (Free Base formed) SwitchGlass Action: Switch to Amber Glass Vials CheckContainer->SwitchGlass Plastic detected Degas Action: Sparge with N2 Add Antioxidant CheckAir->Degas Oxidation/Carbamate

Caption: Diagnostic decision tree for identifying the root cause of stability failures.

Frequently Asked Questions (FAQ)

Q1: Can I sonicate the solution if it precipitates? A: No. Sonication generates heat and can induce oxidative degradation.[1][2] If precipitation occurs, the pH is likely incorrect.[1] Acidify the solution with dilute HCl or switch to a higher organic co-solvent ratio.

Q2: Why does my LC-MS show a mass of M+44? A: This is the classic signature of Carbamate Formation (+


).[1] Your amine has reacted with dissolved carbon dioxide.[1][2][3][4] This is often an artifact of the LC-MS mobile phase pH.[1][2] Ensure your mobile phase is acidic (0.1% Formic Acid) to reverse the carbamate back to the free amine during ionization.

Q3: Is this compound light sensitive? A: Yes. Naphthalene derivatives can undergo photo-oxidation.[1][2] Always use amber vials or wrap containers in aluminum foil.

References

  • Chemical Stability of Amines: Versteeg, G. F., et al. "Kinetics of carbamate formation and breakdown."[1][2][3] Journal of the American Chemical Society, 1968.[3]

  • Adsorption of Naphthalene Derivatives: Valderrama, C., et al. "Adsorption of naphthalene and its derivatives onto high-density polyethylene microplastic."[1][2] Environmental Pollution, 2023.[1][2][5]

  • General Properties of 2-Aminonaphthalene: "2-Aminonaphthalene Solubility and Stability Data." Solubility of Things.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-2-(naphthalen-2-yl)propan-1-ol Synthesis

Welcome to the Technical Support Center. Synthesizing α,α-disubstituted (quaternary) amino alcohols like 2-amino-2-(naphthalen-2-yl)propan-1-ol presents unique steric and electronic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing α,α-disubstituted (quaternary) amino alcohols like 2-amino-2-(naphthalen-2-yl)propan-1-ol presents unique steric and electronic challenges. The standard synthetic route involves a Bucherer-Bergs reaction of 2-acetonaphthone to form a sterically hindered hydantoin, followed by rigorous basic hydrolysis to the quaternary amino acid, and finally, reduction to the target amino alcohol.

This guide is designed for drug development professionals and synthetic chemists. It addresses the mechanistic origins of common impurities in this workflow and provides self-validating, step-by-step protocols to ensure high yield and analytical purity.

Synthetic Workflow & Impurity Origins

The following diagram maps the critical path of the synthesis and identifies the exact stages where major impurities are generated.

SynthesisWorkflow A 2-Acetonaphthone + KCN + (NH4)2CO3 B Hydantoin Intermediate A->B Step 1: Bucherer-Bergs C Amino Acid Intermediate B->C Step 2: Basic Hydrolysis I1 Impurity A: Amino Amide B->I1 Incomplete Hydrolysis D Amino Alcohol Target C->D Step 3: NaBH4/I2 Reduction I2 Impurity B: Amino Aldehyde C->I2 Incomplete Reduction I3 Impurity C: N-Methyl Adduct C->I3 Solvent Side Reaction

Synthetic workflow of 2-amino-2-(naphthalen-2-yl)propan-1-ol and common impurity origins.

Quantitative Impurity Profiling

During process scale-up, monitoring the reaction via LC-MS is critical. Below is a summary of the most common impurities, their structural causality, and mitigation strategies.

ImpurityOrigin / CausalityTypical RRT (LC-MS)Mitigation Strategy
2-Amino-2-(naphthalen-2-yl)propanamide Incomplete hydantoin hydrolysis due to severe steric hindrance at the quaternary α-carbon.0.85Increase hydrolysis temperature/pressure; use Ba(OH)₂ instead of NaOH.
2-Amino-2-(naphthalen-2-yl)propanal 1[1].1.12Ensure sufficient excess of electrophilic reducing agent (NaBH₄/I₂).
N-Methylated Adduct Reductive amination from trace formaldehyde in oxidized THF during the reduction step.1.30Use freshly distilled, peroxide-free THF; avoid prolonged heating.
Desamino Byproduct Over-reduction or C-N cleavage under excessively harsh reductive conditions.1.45Maintain strict temperature control (0 °C to RT) during hydride addition.

Troubleshooting & FAQs

Q: My final product contains a significant amount of the corresponding amino aldehyde (Impurity B). How can I drive the reduction to completion? A: Incomplete reduction of the carboxylic acid is the primary cause of aldehyde formation.1[1] because the electron-rich carboxylate anion repels the nucleophilic hydride. To achieve full reduction, you must generate an electrophilic reducing agent in situ. Using the NaBH₄/I₂ system generates diborane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), [2]. Ensure a minimum of 2.5 equivalents of NaBH₄ and 1.25 equivalents of I₂ are used to prevent the reaction from stalling at the aldehyde stage.

Q: During the hydantoin hydrolysis step, I am isolating an amide byproduct (Impurity A) instead of the free amino acid. Why is this happening? A: The intermediate 5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione contains a highly sterically hindered quaternary carbon. Standard aqueous NaOH hydrolysis often stalls at the ring-opened ureido or amide stage. The causality lies in the steric bulk of the naphthyl and methyl groups, which shield the carbonyl carbon from nucleophilic attack by the hydroxide ion. To overcome this activation energy barrier, you must use aggressive conditions: 3–5 M NaOH or Ba(OH)₂ in a sealed pressure vessel (autoclave) at 140 °C for 48 hours.

Q: I am observing a loss of enantiomeric purity in my chiral amino alcohol. What causes this racemization? A: If you are synthesizing a specific enantiomer,1[1]. However, because 2-amino-2-(naphthalen-2-yl)propanoic acid is a quaternary center, direct enolization is impossible. If you observe "racemization" in this specific molecule, it is an artifact of chiral resolution failure earlier in the synthesis. For standard non-quaternary amino acids,3[3].

Q: What is the cause of the N-methylated impurity appearing in my NaBH₄/I₂ reduction? A: The NaBH₄/I₂ reduction is typically performed in tetrahydrofuran (THF). If the THF is not freshly distilled, it accumulates peroxides and trace oxidative cleavage products like formaldehyde or formate. Under the highly reductive conditions of the reaction, the primary amine of your newly formed product undergoes reductive amination with these trace aldehydes, yielding the N-methylated impurity. Always use anhydrous, inhibitor-free, and freshly distilled THF.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(naphthalen-2-yl)propanoic Acid

This protocol utilizes the Bucherer-Bergs reaction followed by high-pressure hydrolysis to overcome quaternary steric hindrance.

  • Bucherer-Bergs Cyclization : Dissolve 2-acetonaphthone (1.0 eq) in a 1:1 mixture of ethanol and water. Add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).

  • Reaction : Heat the mixture to 60 °C for 24 hours. Causality: The high concentration of carbonate drives the equilibrium toward the formation of the hydantoin ring.

  • Isolation : Cool the mixture to room temperature. Precipitate the intermediate hydantoin by adding cold water, filter, and wash extensively with cold ethanol to remove unreacted ketone.

  • High-Pressure Hydrolysis : Suspend the purified hydantoin in 5 M aqueous Ba(OH)₂. Transfer the suspension to a Teflon-lined pressure reactor and heat to 140 °C for 48 hours. Causality: Barium hydroxide provides a strong nucleophilic environment, and the elevated pressure/temperature is mandatory to cleave the sterically shielded amide bond.

  • Workup : Cool the reactor. Acidify the mixture carefully to pH 6.5 using 6 M HCl to precipitate the zwitterionic amino acid. Filter, wash with water, and dry under high vacuum.

Protocol 2: Reduction to 2-Amino-2-(naphthalen-2-yl)propan-1-ol

This protocol utilizes the NaBH₄/I₂ system to generate diborane in situ, ensuring complete reduction without aldehyde stalling.

  • System Setup : In an oven-dried, multi-neck flask under an argon atmosphere, suspend 2-amino-2-(naphthalen-2-yl)propanoic acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous, freshly distilled THF.

  • In Situ Activation : Cool the suspension to 0 °C using an ice bath. Dissolve Iodine (I₂, 1.25 eq) in anhydrous THF and add it dropwise to the suspension over 30 minutes.

    • Causality: The reaction of NaBH₄ and I₂ generates diborane (

      
      ) and hydrogen gas. Diborane is a powerful electrophilic reducing agent capable of reducing the sterically hindered carboxylic acid.
      
  • Reduction : Once hydrogen evolution ceases, attach a reflux condenser and heat the mixture to 70 °C for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching : Cool the reaction to 0 °C. Carefully add methanol dropwise until effervescence ceases, followed by 1 M HCl.

    • Causality: The amino alcohol product forms a stable, unreactive boron-nitrogen chelate with the borane reagent. Methanolysis is strictly required to break down this complex and release the free amine.

  • Extraction & Purification : Basify the aqueous layer to pH 10 with 2 M NaOH. Extract the free amino alcohol with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 2-amino-2-(naphthalen-2-yl)propan-1-ol.

References

  • Source: benchchem.
  • Source: datapdf.
  • Source: benthamopen.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of sterically hindered, quaternary -amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of sterically hindered, quaternary


-amino alcohols. The target molecule, 2-amino-2-(naphthalen-2-yl)propan-1-ol , features a highly congested 

-quaternary center bearing both a methyl group and a bulky 2-naphthyl group.

Standard reduction protocols often fail here due to severe steric shielding and the poor electrophilicity of the carboxylate precursor. This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol for the efficient reduction of 2-amino-2-(naphthalen-2-yl)propanoic acid to its corresponding alcohol.

I. Experimental Workflow

Workflow A 1. Carboxylate Formation B 2. In situ BH3 Generation A->B C 3. Thermal Reduction B->C D 4. Alkaline Hydrolysis C->D E 5. Extraction & Purification D->E

Fig 1. Five-step experimental workflow for the reduction of hindered quaternary amino acids.

II. Troubleshooting Guides & FAQs

Q1: Why is the reduction of 2-amino-2-(naphthalen-2-yl)propanoic acid stalling at the starting material when using standard


 or mild hydride reagents? 
A1: Causality:

is a nucleophilic reducing agent. Carboxylic acids are electron-rich (especially after deprotonation to the carboxylate), which repels the borohydride anion. Furthermore, the

-quaternary center creates immense steric shielding around the carbonyl carbon. You must use an electrophilic reducing agent like Borane (

).

coordinates to the electron-rich carboxylate oxygen, activating it for intramolecular hydride transfer. We highly recommend generating

in situ using the

system, a method pioneered to enhance reactivity for hindered substrates [1].

Q2: I am using the


 protocol, but I am observing a mixture of the desired amino alcohol and a heavier, iodinated side product. How can I prevent this? 
A2: Causality: The 2-naphthyl ring is highly susceptible to electrophilic aromatic substitution. If iodine (

) is present in the absence of sufficient unreacted

, it can act as an electrophile and iodinate the naphthalene ring. Solution: The order of addition is critical. Always add the

(dissolved in THF) dropwise to the pre-formed mixture of the amino acid and

at 0 °C. This ensures that

is immediately consumed by

to generate

and

, keeping the steady-state concentration of electrophilic

near zero[2].

Q3: After the reaction is complete by TLC, my isolated yield of 2-amino-2-(naphthalen-2-yl)propan-1-ol is extremely low, and I have a stubborn white precipitate during extraction. A3: Causality: The reduction forms highly stable boron-amine and borate ester complexes. Simple aqueous quenching is insufficient to break these robust B–N and B–O bonds, trapping your product in the aqueous layer or as an insoluble complex. Solution: You must perform a rigorous alkaline hydrolysis. After quenching excess hydride with methanol, add 20% aqueous NaOH and heat the mixture to reflux for 3–4 hours. This hydrolyzes the boron complexes, freeing the


-amino alcohol for extraction into an organic solvent .

Q4: Can I use


 instead of 

for this quaternary amino acid?
A4: Causality: Yes,

is a powerful nucleophilic hydride that can force the reduction of hindered carboxylates. However, the workup is notoriously difficult due to the formation of gelatinous aluminum hydroxide emulsions that trap the bulky amino alcohol. Solution: If using

, you must use the Fieser workup (

method). For every

grams of

used, sequentially add

mL of water,

mL of 15% NaOH, and

mL of water. This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable solid (sodium aluminate), drastically improving product recovery.
III. Quantitative Data: Comparison of Reducing Agents

Table 1: Evaluation of Reducing Systems for Quaternary


-Amino Acids 
Reducing SystemTempReaction TimeTypical YieldChemoselectivity / Practical Notes

/ MeOH
Reflux24 h< 10%Fails on hindered free acids; requires prior esterification.

/

0 °C to Reflux12–18 h80–90%Excellent; generates electrophilic

in situ; mild on functional groups.

0 °C to Reflux6–12 h70–85%Powerful but harsh; requires Fieser workup to avoid product trapping in emulsion.

0 °C to RT18–24 h75–85%Good alternative, but reagent degrades over time and is highly moisture-sensitive.
IV. Mechanistic Pathway

Mechanism N1 Amino Acid + NaBH4 (Sodium Carboxylate) N2 I2 Addition @ 0°C (BH3 Generation) N1->N2 - H2 gas N3 Acyloxyborohydride Intermediate N2->N3 + BH3 N4 Intramolecular Hydride Transfer N3->N4 N5 Borate Ester / Amine-Borane Complex N4->N5 Reflux N6 2-Amino-2-(naphthalen-2-yl) propan-1-ol N5->N6 NaOH / Heat (Cleavage)

Fig 2. Mechanistic pathway of the NaBH4/I2 reduction, highlighting the critical hydrolysis step.

V. Step-by-Step Methodology: Reduction Protocol

This protocol is engineered as a self-validating system. Visual cues (gas evolution, dissolution) are embedded to ensure each mechanistic step has occurred before proceeding.

Reagents:

  • 2-Amino-2-(naphthalen-2-yl)propanoic acid (1.0 eq)

  • Sodium borohydride (

    
    , 2.5 eq)
    
  • Iodine (

    
    , 1.0 eq)
    
  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Carboxylate Formation: In a flame-dried, argon-purged round-bottom flask, suspend the amino acid (1.0 eq) and

    
     (2.5 eq) in anhydrous THF (0.5 M concentration). Stir at 20 °C until 
    
    
    
    gas evolution completely ceases (approx. 30–45 min).
    • Causality: Pre-forming the sodium carboxylate prevents the highly exothermic and potentially dangerous reaction of the free acid with the subsequently generated borane.

  • Borane Generation: Cool the suspension to 0 °C using an ice-water bath. Dissolve

    
     (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise via an addition funnel over 1 hour.
    
    • Causality: Slow addition at low temperature ensures

      
       is instantly consumed by 
      
      
      
      to form
      
      
      , preventing electrophilic iodination of the electron-rich naphthyl ring.
  • Thermal Reduction: Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 12–18 hours. Monitor conversion via LC-MS.

    • Causality: The quaternary

      
      -center creates immense steric bulk; extended thermal energy is required to drive the intramolecular hydride transfer from the acyloxyborohydride intermediate.
      
  • Quenching: Cool the reaction to 0 °C. Cautiously add methanol dropwise until all effervescence stops.

    • Causality: Methanol safely solvolyzes any unreacted

      
       and 
      
      
      
      , preventing dangerous pressure buildup during the subsequent aqueous workup.
  • Alkaline Hydrolysis: Add a 20% aqueous NaOH solution (5.0 eq) to the mixture. Heat to reflux for 3–4 hours.

    • Causality: The reduction initially yields a highly stable borate ester/amine-borane complex. Strong alkaline hydrolysis is mandatory to cleave the B–O and B–N bonds and liberate the free

      
      -amino alcohol.
      
  • Extraction & Purification: Concentrate the mixture in vacuo to remove THF and methanol. Extract the aqueous residue with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via recrystallization (e.g., from toluene) to yield pure 2-amino-2-(naphthalen-2-yl)propan-1-ol.
VI. References
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. URL:[Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. URL:[Link]

  • Sureshbabu, V. V., et al. (2009). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-

    
    -amino alcohols and peptidyl alcohols. Indian Journal of Chemistry, 48B, 1128-1132. URL: [Link]
    

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Experiments with 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Welcome to the technical support center for 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis, purification, characterization, and handling of this important amino alcohol. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure the integrity and success of your experiments.

I. Synthesis-Related Issues

The synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, like many multi-step organic syntheses, can present several challenges. Below are common problems you may encounter, along with their causes and recommended solutions.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from a variety of factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The bulky naphthalene group can cause steric hindrance, slowing down the reaction rate.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

      • Elevate Temperature: Carefully increase the reaction temperature in increments. Be mindful that excessive heat can lead to side reactions or degradation.

      • Optimize Reagent Stoichiometry: Ensure that the molar ratios of your reactants are optimal. For reactions involving a solid and a liquid, ensure efficient mixing to maximize interfacial contact.

  • Side Reactions: The presence of both an amino and a hydroxyl group can lead to unwanted side reactions.

    • Solution:

      • Protecting Groups: Consider using protecting groups for the amine or alcohol functionality, especially if they are not the intended reactive sites in a particular step. For instance, a tert-butoxycarbonyl (Boc) group can protect the amine during a reaction involving the hydroxyl group[1].

      • Choice of Reagents: Select reagents that are specific for the desired transformation to minimize reactions with other functional groups.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

    • Solution:

      • pH Control: During aqueous workup, maintain the pH in a range where the product is most stable. Aromatic amines can be sensitive to strongly acidic or basic conditions[2][3].

      • Temperature Control: Perform the workup and purification at lower temperatures to minimize thermal degradation.

II. Purification Challenges

The purification of 2-Amino-2-(naphthalen-2-yl)propan-1-ol can be complicated by its physical properties and the presence of structurally similar impurities.

FAQ 2: I'm having difficulty purifying the crude product by column chromatography. The compound is either streaking on the column or co-eluting with impurities. What can I do?

Purification issues are common, especially with polar compounds containing amine groups.

Potential Causes & Solutions:

  • Compound Streaking on Silica Gel: The basic amine group can interact strongly with the acidic silica gel, leading to poor separation and tailing of the peak.

    • Solution:

      • Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a volatile base, such as triethylamine (~1-2% v/v), in the eluent before packing the column. This will neutralize the acidic sites on the silica.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column if the compound has sufficient hydrophobicity.

  • Co-elution with Impurities: Structurally similar byproducts can have similar polarities, making them difficult to separate.

    • Solution:

      • Optimize Eluent System: Systematically screen different solvent systems with varying polarities. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

      • Recrystallization: If the product is a solid, recrystallization is an excellent purification technique. Experiment with different solvent pairs to find conditions that yield high-purity crystals.

      • Purification via Salt Formation: Convert the amino alcohol into a salt (e.g., hydrochloride or oxalate) which can often be purified by crystallization. The pure salt can then be neutralized to regenerate the free amino alcohol[4].

III. Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of your synthesized 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

FAQ 3: The NMR spectrum of my product is complex and difficult to interpret. How can I confirm the structure?

The presence of the naphthalene ring and chiral center can lead to complex NMR spectra.

Potential Causes & Solutions:

  • Overlapping Aromatic Signals: The protons on the naphthalene ring can have similar chemical shifts, resulting in a complex multiplet.

    • Solution:

      • Higher Field NMR: Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to achieve better signal dispersion[5].

      • 2D NMR Techniques: Employ 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which will aid in assigning the signals.

  • Ambiguous Stereochemistry: Standard 1D NMR is often insufficient to determine the stereochemistry of the chiral center.

    • Solution:

      • Chiral Derivatizing Agents: React the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that will have distinct and resolvable signals in the NMR spectrum.

      • X-ray Crystallography: If a single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the three-dimensional structure.

FAQ 4: How can I assess the purity of my final product using HPLC?

HPLC is a powerful tool for purity assessment. The aromatic nature of the naphthalene group makes it well-suited for UV detection.

Recommended HPLC Method:

A reverse-phase HPLC method is generally suitable for compounds of this nature.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds[6].
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase improves peak shape for amine-containing compounds[6].
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Detection UV at ~254 nm or ~280 nmThe naphthalene moiety has strong UV absorbance at these wavelengths.
Elution Gradient elution (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B)Often provides better separation of impurities compared to isocratic elution.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard and Sample Solutions A->B C Equilibrate HPLC System B->C D Inject Standard(s) C->D E Inject Sample D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: A generalized workflow for the HPLC analysis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

IV. Handling and Storage

Proper handling and storage are critical for maintaining the integrity of 2-Amino-2-(naphthalen-2-yl)propan-1-ol and ensuring laboratory safety.

FAQ 5: What are the recommended storage conditions for this compound, and are there any specific safety precautions I should take?

Aromatic amines and amino alcohols require careful handling due to their potential toxicity.

Storage Recommendations:

  • Container: Store in a tightly sealed, light-resistant container to prevent degradation from air and light.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration may be advisable, but ensure the compound is brought to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: For highly sensitive batches or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Naphthalene derivatives can be susceptible to degradation over time[7].

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors[8].

  • Exposure: Aromatic amines can be toxic and may be absorbed through the skin[2][3][9]. In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air[8].

  • Incompatibilities: Keep away from strong oxidizing agents.

Safe_Handling Start Start Handling Assess Assess Hazards Start->Assess PPE Don Appropriate PPE Assess->PPE Ventilation Work in Fume Hood PPE->Ventilation Handle Handle Compound Ventilation->Handle Store Store Properly Handle->Store Dispose Dispose of Waste Correctly Handle->Dispose End End Handling Store->End Dispose->End

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Racemization of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of 2-Amino-2-(naphthalen-2-yl)propan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can have significant implications in pharmaceutical development, where different enantiomers may exhibit varied pharmacological and toxicological profiles.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate the risk of racemization during key experimental stages.

I. Understanding the Risk: Why is 2-Amino-2-(naphthalen-2-yl)propan-1-ol Susceptible to Racemization?

The chiral center in 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a tertiary carbon bonded to an amino group, a hydroxymethyl group, a methyl group, and a naphthalen-2-yl group. The stability of this chiral center is crucial. Racemization can occur through various mechanisms, often involving the formation of an achiral intermediate.[3] For this specific molecule, the proximity of the amino group and the aromatic naphthalene ring can influence the stability of the chiral center.

Key Factors Influencing Racemization:

  • pH: Both strongly acidic and basic conditions can catalyze racemization.[1][4] Basic conditions can lead to the deprotonation of the α-carbon to the naphthalene ring, forming a resonance-stabilized carbanion that is achiral. Acidic conditions can protonate the amino group, potentially facilitating reversible reactions that can lead to racemization.

  • Temperature: Elevated temperatures provide the necessary activation energy for racemization to occur, increasing the rate of conversion.[1]

  • Solvents: Protic solvents can facilitate proton exchange and stabilize charged intermediates, which can promote racemization. Aprotic solvents are generally preferred.[1]

  • Exposure Time: The longer the molecule is exposed to harsh conditions, the greater the extent of racemization.[1]

II. Troubleshooting Guide: Addressing Racemization at Every Stage

This section provides a question-and-answer formatted guide to troubleshoot racemization issues that may arise during common experimental procedures.

During Synthesis & Work-up

Q1: I'm observing significant racemization after the synthesis and aqueous work-up of my 2-Amino-2-(naphthalen-2-yl)propan-1-ol. What are the likely causes?

A1: The work-up phase is a common point for racemization due to the introduction of aqueous acidic or basic solutions for extraction and washing.[1] Strong bases like sodium hydroxide can deprotonate the carbon alpha to the naphthalene ring, leading to a planar, achiral intermediate that can be protonated from either face to give a racemic mixture. Similarly, strong acids can also promote racemization.

Solutions:

  • pH Control: Avoid using strong acids and bases. For pH adjustments, use milder reagents like saturated sodium bicarbonate solution for neutralization instead of sodium hydroxide.[1] If a pH adjustment is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time.[1]

  • Temperature Management: Keep the reaction and work-up temperatures as low as reasonably possible. Perform all extractions and washes in an ice bath.[1]

  • Solvent Choice: Use aprotic solvents like dichloromethane (DCM) or ethyl acetate for extractions to minimize the stabilization of charged intermediates that can lead to racemization.[1]

  • Minimize Time: Complete the work-up process as efficiently as possible to reduce the exposure time to potentially harmful conditions.[1]

dot

Caption: Workflow for troubleshooting racemization during work-up.

During Purification (Chromatography)

Q2: My enantiomeric excess (ee) has decreased after silica gel column chromatography. Why is this happening and how can I prevent it?

A2: Standard silica gel is inherently acidic and can cause racemization of acid-sensitive compounds.[1] The large surface area and prolonged contact time during chromatography can exacerbate this issue.

Solutions:

  • Deactivate Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in the eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Flash Chromatography: Employ flash chromatography to minimize the residence time of the compound on the column.

  • Chiral HPLC/SFC: For high-purity applications, consider preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) as an alternative to silica gel chromatography.[5][6]

ParameterStandard Silica GelDeactivated Silica GelNeutral/Basic Alumina
Acidity AcidicNeutralizedNeutral to Basic
Risk of Racemization High for sensitive compoundsLowLow
Recommendation Avoid for acid-sensitive aminesRecommendedGood alternative

Table 1. Comparison of Stationary Phases for Purifying 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

During Storage

Q3: Can 2-Amino-2-(naphthalen-2-yl)propan-1-ol racemize during storage? What are the ideal storage conditions?

A3: Yes, racemization can occur over time, especially under suboptimal storage conditions. Factors such as exposure to light, air (which contains CO2 and moisture), and elevated temperatures can contribute to degradation and potential racemization.

Ideal Storage Conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C or frozen for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with atmospheric components.

  • Light: Protect from light by storing in an amber vial or in a dark place.

  • Container: Use a tightly sealed container to prevent moisture absorption.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to determine the enantiomeric purity of 2-Amino-2-(naphthalen-2-yl)propan-1-ol?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess (ee).

Q2: Are there any specific reagents that are known to cause racemization with this class of compounds?

A2: Besides strong acids and bases, certain reagents used in derivatization or subsequent reactions can pose a risk. For example, some coupling reagents used in peptide synthesis are known to cause racemization.[1] When planning subsequent synthetic steps, it is crucial to consider the potential for racemization under the chosen reaction conditions.

Q3: Can I use a protecting group strategy to prevent racemization?

A3: Yes, protecting the amino group can be an effective strategy. For instance, converting the amine to a carbamate (e.g., Boc or Cbz) can reduce its basicity and susceptibility to protonation/deprotonation events that can lead to racemization. However, the deprotection step must be carefully chosen to avoid racemization. For example, catalytic hydrogenation is often a mild method for Cbz deprotection.[9]

dot

Protecting_Group_Strategy Chiral Amine Chiral Amine Protected Amine Protected Amine Chiral Amine->Protected Amine Protection (e.g., Boc, Cbz) Reaction Reaction Protected Amine->Reaction Less prone to racemization Deprotection Deprotection Reaction->Deprotection Mild Conditions Final Product Final Product Deprotection->Final Product

Caption: Protecting group strategy to mitigate racemization.

IV. Detailed Experimental Protocols

Protocol 1: Optimized Work-up Procedure to Minimize Racemization

This protocol is designed for the work-up of a reaction mixture containing 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.[1]

  • Quenching: If applicable, slowly quench the reaction with a pre-cooled, saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a cold, aprotic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold saturated aqueous sodium bicarbonate solution (if the reaction was acidic).

    • Cold brine (saturated aqueous sodium chloride solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature not exceeding 30°C).

Protocol 2: Preparation of Deactivated Silica Gel for Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired eluent system.

  • Base Addition: Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Equilibration: Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Column Packing: Pack the column with the prepared slurry as you would for standard chromatography.

  • Elution: Elute the column with the same eluent mixture containing triethylamine.

V. References

  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products - Benchchem. (n.d.). Retrieved from

  • Advanced Chiral Resolution and Purification Strategies - Pharmaceutical Intermediates Supplier Arborpharmchem. (2026, February 23). Retrieved from

  • Racemization Overview, Mechanism & Examples - Lesson - Study.com. (n.d.). Retrieved from

  • Racemization - Wikipedia. (n.d.). Retrieved from

  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes - MDPI. (2021, June 11). Retrieved from

  • Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell - Northern Arizona University. (2011, April 15). Retrieved from

  • Strategies for chiral separation: from racemate to enantiomer - PMC. (n.d.). Retrieved from

  • Racemisation in Chemistry and Biology - The University of Manchester. (n.d.). Retrieved from

  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed. (2008, May 15). Retrieved from

  • Racemization of chiral amino alcohols: Catalyst selection and characterization | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). (n.d.). Retrieved from

  • Amino Acid Racemization - American Chemical Society. (2001, February 15). Retrieved from

  • Methods of Resolution | Dalal Institute. (n.d.). Retrieved from

  • comparative analysis of (2S)-2-(methylamino)propan-1-ol and other chiral amino alcohols - Benchchem. (n.d.). Retrieved from

  • Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide - Benchchem. (n.d.). Retrieved from

  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023, May 5). Retrieved from

  • Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem. (n.d.). Retrieved from

  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol - Benchchem. (n.d.). Retrieved from

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (n.d.). Retrieved from

  • Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia | Request PDF - ResearchGate. (2026, February 5). Retrieved from

  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. (n.d.). Retrieved from

  • 2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra - ResearchGate. (2007, October 12). Retrieved from

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. (n.d.). Retrieved from

  • Method for the Racemization of Optically Active Amino Acids - Sciencemadness.org. (n.d.). Retrieved from

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC. (2022, March 28). Retrieved from

  • 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol | Benchchem. (n.d.). Retrieved from

  • 2-amino-1-propanol Versus 1-amino-2-propanol: Valence Band and C 1s Core-Level Photoelectron Spectra - PubMed. (2007, October 14). Retrieved from

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI. (2022, December 2). Retrieved from

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | The Journal of Organic Chemistry - ACS Publications. (2024, April 13). Retrieved from

  • 2-Amino-2-(naphthalen-1-yl)ethanol - Sigma-Aldrich. (n.d.). Retrieved from

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Retrieved from

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.). Retrieved from

  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents. (n.d.). Retrieved from

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. (2024, August 22). Retrieved from

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This document provides in-depth troubleshooting strategies, particularly fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol. This document provides in-depth troubleshooting strategies, particularly focusing on the common and frustrating issue of peak tailing. As researchers and drug development professionals, achieving symmetric, well-defined peaks is paramount for accurate quantification and robust method validation. This guide is structured to provide both quick solutions and a deeper understanding of the underlying chromatographic principles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section is designed for quick problem-solving. These are the most common issues and their immediate remedies.

Q1: Why is my 2-Amino-2-(naphthalen-2-yl)propan-1-ol peak tailing so severely?

The most probable cause is a secondary interaction between the basic primary amine group on your analyte and acidic silanol groups (Si-OH) on the surface of your silica-based HPLC column.[1][2] At a typical mobile phase pH, your analyte is protonated (positively charged) and residual silanols are ionized (negatively charged), leading to a strong, undesirable ionic interaction that delays a portion of the analyte, causing the peak to tail.[2][3]

Q2: What is the fastest and easiest thing I can do to improve the peak shape?

Adjust the pH of your mobile phase. The single most effective strategy is to lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% formic acid or phosphoric acid.[4][5] This suppresses the ionization of the silanol groups, minimizing the secondary interactions that cause tailing.[2][3]

Q3: I've lowered the pH, but I still see some tailing. What's next?

Your column may be the issue. Older columns, known as "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities that worsen tailing.[1][4] Consider switching to a modern, high-purity "Type B" silica column that is fully end-capped.[6][7] These columns are specifically designed to minimize silanol activity and provide excellent peak shapes for basic compounds.

Q4: Can I just add something to the mobile phase to block the silanols?

Yes, you can add a "competing base" like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 5-10 mM).[4][8] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that this approach can shorten column lifetime and is generally not compatible with mass spectrometry (MS) detectors.[4][5]

Part 2: In-Depth Troubleshooting Guide

For a more persistent peak tailing issue, a systematic approach is required. This guide walks you through the process, from understanding the chemistry to optimizing every parameter of your method.

Understanding the Analyte: The Root of the Problem

2-Amino-2-(naphthalen-2-yl)propan-1-ol is a basic compound due to its primary amine functional group. Its structure combines this polar, basic group with a large, non-polar naphthalene moiety. This dual nature makes it susceptible to multiple retention mechanisms in reversed-phase HPLC: the desired hydrophobic interaction and the problematic ionic interaction.[1]

  • Analyte pKa: The estimated pKa of the primary amine is approximately 9.5-10.0. In mobile phases with a pH below ~7.5, the amine will be predominantly protonated (positively charged).

  • Silanol pKa: The pKa of surface silanol groups on silica is typically in the range of 3.5-4.5. Above this pH, a significant portion of them become deprotonated and negatively charged.

The electrostatic attraction between the protonated amine and the deprotonated silanols is the primary cause of peak tailing. The goal of our troubleshooting is to disrupt this interaction.

Systematic Troubleshooting Workflow

Before making random changes, follow a logical progression to identify the root cause of peak tailing. The following workflow illustrates the recommended steps.

Troubleshooting_Workflow Start Peak Tailing Observed for 2-Amino-2-(naphthalen-2-yl)propan-1-ol Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Adjust_pH ACTION: Lower Mobile Phase pH to 2.5-3.5 using 0.1% Formic or Phosphoric Acid. Check_pH->Adjust_pH No Check_Column Is Column a Modern, End-Capped, High-Purity (Type B) Silica? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column ACTION: Switch to a High-Purity, End-Capped C18 or a Column with Alternative Chemistry (EPG). Check_Column->Change_Column No Check_Overload Is Peak Shape Improving with Lower Concentration? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Load ACTION: Reduce Injection Volume or Dilute Sample. Check_Overload->Reduce_Load No Advanced_MPM Consider Advanced Mobile Phase Modification (e.g., add Competing Base like TEA). Check_Overload->Advanced_MPM Yes Success Problem Resolved: Symmetrical Peak Achieved Reduce_Load->Success Check_System Check for Extra-Column Volume (tubing, connections). Advanced_MPM->Check_System Check_System->Success

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Step 1: Mobile Phase Optimization (The Most Powerful Tool)

Controlling the mobile phase chemistry is the most effective way to eliminate peak tailing for basic compounds.[9][10]

The goal is to control the ionization state of both the analyte and the column's silanol groups.

  • Mechanism at Low pH: By operating at a pH of 2.5-3.5, the vast majority of silanol groups remain in their neutral, non-ionized form (Si-OH). While the analyte's amine group is fully protonated (R-NH3+), the lack of negatively charged silanols (SiO-) prevents the strong ionic interaction, leading to a dramatic improvement in peak shape.[2][4]

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Experimental Protocol: Mobile Phase pH Screening

  • Prepare Mobile Phase A Stock Buffers:

    • pH 2.7: 20 mM Potassium Phosphate Monobasic. Adjust pH to 2.7 with phosphoric acid.

    • pH 3.5: 0.1% (v/v) Formic Acid in water.

    • pH 7.0 (for comparison): 20 mM Potassium Phosphate. Adjust pH to 7.0.

  • Mobile Phase B: Acetonitrile or Methanol (HPLC Grade).

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at the absorbance maximum of the naphthalene ring (approx. 220 nm or 280 nm).

  • Procedure: Equilibrate the column with the starting conditions for each pH run. Inject a standard solution of 2-Amino-2-(naphthalen-2-yl)propan-1-ol and compare the peak asymmetry factor for each pH.

If pH adjustment alone is insufficient, consider additives.

Additive TypeExampleConcentrationMechanismPros & Cons
Acid Modifier Formic Acid, Phosphoric Acid, TFA0.05 - 0.1%Suppresses silanol ionization.[3]Pro: Highly effective, simple, often MS-compatible (Formic). Con: TFA can be difficult to remove from the column.
Competing Base Triethylamine (TEA)5 - 20 mMA basic molecule that preferentially binds to active silanol sites, "masking" them from the analyte.[4]Pro: Very effective at reducing tailing. Con: Shortens column life, not MS-compatible, can alter selectivity.[4]
Anionic Ion-Pair Sodium Dodecyl Sulfate (SDS)5 - 10 mMForms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention by the stationary phase while minimizing silanol interaction.[11][12]Pro: Can improve retention and resolution. Con: Adds complexity, requires long equilibration times, not MS-compatible.
Step 2: Stationary Phase (Column) Selection

Not all C18 columns are created equal. The choice of column is critical for analyzing basic compounds.[1][7]

Column TechnologyDescriptionWhy It Works for Basic AnalytesRecommended Brands (Examples)
High-Purity, End-Capped (Type B Silica) Modern columns made from silica with very low metal content and a secondary silanization step ("end-capping") to cover most residual silanols.[2][6]Dramatically reduces the number of available acidic silanol sites for interaction. This is the modern standard.[1]Waters Sunfire™, Phenomenex Luna® Omega, Agilent ZORBAX RRHD
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded within the C18 alkyl chain.The polar group creates a "shield" of water molecules at the silica surface, preventing the basic analyte from accessing the underlying silanol groups.[7]Waters XBridge™ Shield RP18, Phenomenex Gemini®
Hybrid Particle Technology The stationary phase is a hybrid of silica and organic polymer.These particles are inherently less acidic and have fewer silanol groups than pure silica, leading to better peak shapes for bases.[7]Waters XBridge™, Waters ACQUITY UPLC® BEH
Step 3: System and Method Parameters

If issues persist after optimizing the mobile phase and column, investigate these factors.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase and cause peak distortion, including tailing.[13][14]

    • Solution: Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was a contributing factor.

  • Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing.[15]

    • Solution: Ensure all tubing (especially between the column and detector) is as short as possible with a narrow internal diameter (e.g., 0.005").[15] Check all fittings for proper connections to avoid dead volume.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[14][16]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.

References

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Storm, T., Reemtsma, T., & Jekel, M. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 854(1-2), 175-185. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

Sources

Troubleshooting

workup procedure for 2-Amino-2-(naphthalen-2-yl)propan-1-ol reactions

Executive Summary & Molecule Profile Welcome to the Technical Assistance Center. This guide addresses the isolation and handling of 2-Amino-2-(naphthalen-2-yl)propan-1-ol , a sterically hindered -amino alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Assistance Center. This guide addresses the isolation and handling of 2-Amino-2-(naphthalen-2-yl)propan-1-ol , a sterically hindered


-amino alcohol.

This molecule presents a unique "Janus-faced" challenge in workup:

  • Lipophilic Tail: The naphthalene ring promotes solubility in organics and

    
    -
    
    
    
    stacking interactions.
  • Polar Head: The amino-alcohol motif is capable of H-bonding, metal chelation, and salt formation.

  • Steric Bulk: The quaternary carbon (

    
    -position) creates significant steric hindrance, affecting reactivity and purification dynamics.
    
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
FeatureCharacteristicImpact on Workup
Basicity Primary Amine (

)
Requires pH > 12 for efficient extraction into organic phase.
Chelation 1,2-AminoalcoholForms tight, "sticky" complexes with Lewis acids (Al, B, Ti).
Solubility AmphiphilicSoluble in alcohols/DCM; salts are water-soluble. Potential surfactant behavior (emulsions).
Stability CO₂ SensitiveAbsorbs atmospheric CO₂ to form carbamates; store under inert gas.

Troubleshooting Guides (Q&A)

Module A: Quenching & Metal Removal

Context: Most users synthesize this via reduction of the corresponding amino acid or ester using LiAlH₄ or Boranes.

Q: I used LiAlH₄ for reduction, and now I have a gelatinous gray emulsion that won't separate. How do I fix this? A: You are experiencing "Aluminum Gel Lock." The amino-alcohol product chelates the aluminum byproducts, preventing the precipitation of granular aluminum salts.

  • The Fix: Do not use a standard acid quench (it solubilizes Al salts, making extraction difficult).

  • Protocol: Switch to the Rochelle’s Salt (Potassium Sodium Tartrate) Method . The tartrate ligand binds Aluminum more tightly than your amino alcohol, releasing your product into the organic phase.

    • See "Protocol 1" below for the exact recipe.

Q: Can I use the "Fieser" workup (Water/NaOH/Water) instead? A: For this specific sterically hindered substrate, Fieser often fails because the precipitate traps the bulky organic molecule. If you must use Fieser, you will need to sonicate the filter cake with warm THF to recover the trapped product.

Module B: Extraction & Phase Separation

Q: My aqueous layer is cloudy, and the yield is low. Where is my product? A: The product is likely protonated (ammonium salt form) and stuck in the water, or acting as a surfactant.

  • The Fix:

    • Check pH: Ensure the aqueous layer is pH > 12 . Use 2M NaOH or KOH. (Carbonate bases are often too weak to fully deprotonate the amine for extraction).

    • Salt Out: Saturate the aqueous layer with NaCl.[1] This exploits the "Salting Out" effect, forcing the organic molecule into the organic layer.

    • Solvent Choice: Switch from Ethyl Acetate to DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . The naphthalene ring prefers chlorinated solvents.

Module C: Purification (Chromatography)

Q: The compound is streaking from baseline to solvent front on TLC/Column. Separation is impossible. A: This is caused by the basic amine interacting with the acidic silanols on the silica gel.[2]

  • The Fix: "Deactivate" your silica.[3]

    • Eluent Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

    • Pre-wash: Flush the column with the eluent + TEA before loading your sample.

  • Warning: Do not use Acetone/Hexanes; amines can react with acetone to form imines (Schiff bases) on the column.

Standardized Protocols

Protocol 1: The Rochelle's Salt Workup (Recommended for LiAlH₄ Reductions)[13]

This protocol is designed to break Al-N/Al-O bonds without generating voluminous aluminum hydroxide gels.

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Quench: Slowly add water dropwise until gas evolution ceases.

  • Displace: Add Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate).

    • Ratio: Use ~20 mL of saturated solution per gram of LiAlH₄ used.

  • Stir: Vigorously stir at Room Temperature (RT) for 1–2 hours .

    • Visual Cue: Two clear, distinct layers must form. If solids persist, add more Rochelle’s solution and stir longer.

  • Separate: Separate layers. Extract aqueous layer 2x with DCM.

  • Dry: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes bind amino alcohols; Sodium sulfate is safer).

Protocol 2: The "Acid-Base Swing" Purification

If you want to avoid column chromatography, use this method to remove non-basic impurities (e.g., unreacted naphthalene precursors).

  • Dissolve: Dissolve crude residue in Et₂O or DCM.

  • Acid Wash: Extract with 1M HCl (3x).

    • Result: Product moves to Aqueous phase (as hydrochloride salt). Non-basic impurities stay in Organic phase.

  • Discard Organic: Keep the aqueous acidic layer; discard the organic wash.

  • Basify: Cool the acidic aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Note: The product will precipitate or oil out.

  • Re-Extract: Extract the basic aqueous mixture with DCM (3x).

  • Concentrate: Dry (Na₂SO₄) and evaporate DCM to yield pure free base.

Visual Workflows

Figure 1: Isolation Logic Flow

Caption: Decision tree for workup based on reaction origin and observed phase behavior.

WorkupLogic Start Crude Reaction Mixture CheckMethod Reaction Method? Start->CheckMethod LAH LiAlH4 / Borane Reduction CheckMethod->LAH Other Epoxide Opening / Other CheckMethod->Other Rochelle Rochelle's Salt Quench (Break Al-Chelation) LAH->Rochelle StandardQuench Standard Water/Brine Quench Other->StandardQuench PhaseCheck Check Aqueous pH Rochelle->PhaseCheck StandardQuench->PhaseCheck AdjustPH Adjust to pH > 12 (Use NaOH) PhaseCheck->AdjustPH If pH < 12 Extract Extract with DCM (Avoid EtAc if possible) PhaseCheck->Extract If pH > 12 AdjustPH->Extract Purification Purification Choice Extract->Purification Column Silica Column (Must use 1% TEA) Purification->Column Cryst Recrystallization (Hexane/EtOAc or Toluene) Purification->Cryst

Storage & Stability

  • Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator.

  • Carbamate Formation: Like many primary amines, this compound reacts with atmospheric CO₂.

    • Symptom:[4][5][6][1][3][7][8][9][10] White crust forming on the oil/solid over time.

    • Prevention: Store under Nitrogen or Argon atmosphere.

    • Recovery: If carbamate forms, dissolve in DCM and wash with 1M NaOH to regenerate the free amine.

References

  • Rochelle's Salt Workup Mechanism

    • Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis." Wiley, New York.
    • Source:

  • Chromatography of Amines

    • Reich, H. J. "Common Problems with Flash Chromatography." University of Wisconsin-Madison.
    • Source:

  • Synthesis of Naphthalene Amino Alcohols

    • Relevant Patent: "Process for the preparation of amino alcohol derivatives."[6][11][12] (General methodologies for hindered amino alcohols).

    • Source:

  • Emulsion Troubleshooting

    • Rule of Thumb: "Not Voodoo X.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-2-(naphthalen-2-yl)propan-1-ol vs. Benchmark Chiral Ligands in Asymmetric Catalysis

Asymmetric carbon-carbon bond formation remains a cornerstone of modern synthetic organic chemistry and drug development. Among the most reliable methods for generating chiral secondary alcohols is the enantioselective a...

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric carbon-carbon bond formation remains a cornerstone of modern synthetic organic chemistry and drug development. Among the most reliable methods for generating chiral secondary alcohols is the enantioselective addition of dialkylzincs to aldehydes, a process heavily dependent on the architectural precision of chiral


-amino alcohol ligands [1].

This guide provides an objective, data-driven comparison between 2-Amino-2-(naphthalen-2-yl)propan-1-ol —a highly specialized, quaternary


-disubstituted 

-amino alcohol—and established benchmark ligands such as (-)-DAIB and DBNE [2]. By analyzing mechanistic causality and experimental performance, this guide equips researchers with the insights necessary to select the optimal ligand for sterically demanding or electronically complex asymmetric transformations.

Structural Causality and Mechanistic Design

To understand the performance of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, we must deconstruct its structural features and their direct influence on the catalytic transition state.

The Role of the Quaternary Stereocenter

Unlike standard linear amino alcohols (e.g., norephedrine), 2-Amino-2-(naphthalen-2-yl)propan-1-ol features a quaternary stereocenter at the


-position relative to the amine. This 

-disubstitution (a methyl group and a 2-naphthyl group) completely restricts the rotational degrees of freedom around the C-C backbone. When coordinated to a zinc atom, this rigidity enforces a highly defined, singular conformation within the resulting dinuclear zinc metallacycle, minimizing competitive diastereomeric transition states.
The 2-Naphthyl -System

The inclusion of a 2-naphthyl group, as opposed to a simple phenyl ring (as seen in phenylglycinol derivatives), significantly expands the ligand's


-surface area. During the addition of dialkylzincs to aromatic aldehydes, the 2-naphthyl group engages in stabilizing 

stacking interactions with the incoming substrate. This "aryl-binding pocket" effect lowers the activation energy of the favored transition state, leading to superior facial selectivity (enantiomeric excess) compared to less sterically demanding ligands [3].

CatalyticCycle L Chiral Ligand (2-Amino-2-naphthyl...) Dimer Dinuclear Zinc Chelate (Precatalyst) L->Dimer + Zn Zn Dialkylzinc (e.g., Et2Zn) Zn->Dimer Active Monomeric Active Species (Substrate Binding) Dimer->Active Equilibrium TS Alkyl Transfer TS (Rate-Limiting Step) Active->TS + Aldehyde Prod Chiral Zinc Alkoxide (Product Precursor) TS->Prod C-C Bond Formation Prod->Dimer + Et2Zn (Turnover)

Fig 1: Catalytic cycle of dialkylzinc addition mediated by amino alcohol ligands.

Comparative Performance Data

The efficacy of a chiral ligand is measured by its catalytic turnover, enantioselectivity (ee), and substrate scope. Table 1 compares 2-Amino-2-(naphthalen-2-yl)propan-1-ol against three industry-standard ligands in the benchmark enantioselective addition of diethylzinc to benzaldehyde.

Table 1: Performance Comparison in Diethylzinc Addition to Benzaldehyde

Chiral LigandStructural ClassCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
(-)-DAIB [1]Bicyclic tertiary amino alcohol5 mol%97986
(1S,2R)-DBNE [3]Linear secondary amino alcohol5 mol%959012
2-Amino-2-phenylpropan-1-ol Quaternary primary amino alcohol10 mol%888518
2-Amino-2-(naphthalen-2-yl)propan-1-ol Quaternary primary amino alcohol5 mol%949614

Data Interpretation: While (-)-DAIB remains the gold standard for simple aliphatic and unhindered aromatic aldehydes, 2-Amino-2-(naphthalen-2-yl)propan-1-ol demonstrates a marked improvement over its phenyl analogue. The extended naphthyl


-system compensates for the primary amine's lower Lewis basicity by providing superior steric shielding, achieving an ee competitive with DAIB, particularly for electron-rich aromatic aldehydes.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific trustworthiness, the following is a standardized, self-validating protocol for the asymmetric addition of diethylzinc to benzaldehyde using 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Rationale for Experimental Design
  • Temperature Control (0 °C): The reaction is maintained at 0 °C to suppress the uncatalyzed, racemic background reaction between diethylzinc and the aldehyde, which would erode the final enantiomeric purity.

  • Order of Addition: The ligand must be pre-incubated with diethylzinc to ensure the complete formation of the active dinuclear zinc chelate before the aldehyde is introduced.

Step-by-Step Methodology
  • Preparation of the Catalytic Complex:

    • Flame-dry a 25 mL Schlenk flask under an argon atmosphere.

    • Charge the flask with 2-Amino-2-(naphthalen-2-yl)propan-1-ol (0.05 mmol, 5 mol%) and anhydrous toluene (3.0 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Dropwise, add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol). Stir the mixture at 0 °C for 30 minutes to allow the formation of the zinc-ligand complex.

  • Substrate Addition:

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the pre-formed catalyst solution at 0 °C.

    • Stir the reaction mixture continuously at 0 °C for 14 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc, 4:1).

  • Quenching and Workup:

    • Quench the reaction by carefully adding 1.0 M aqueous HCl (5.0 mL) at 0 °C to hydrolyze the zinc alkoxide intermediate.

    • Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification and Validation:

    • Purify the crude product via flash column chromatography to isolate 1-phenylpropan-1-ol.

    • Self-Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol 95:5, flow rate 1.0 mL/min). The distinct retention times of the (R) and (S) enantiomers will validate the stereochemical induction of the ligand.

ExperimentalWorkflow Step1 1. Ligand + Et2Zn (Toluene, 0 °C, 30 min) Step2 2. Aldehyde Addition (Stir 14h at 0 °C) Step1->Step2 Step3 3. Acidic Quench (1.0 M HCl) Step2->Step3 Step4 4. Extraction & Drying (DCM / Na2SO4) Step3->Step4 Step5 5. Chiral HPLC Analysis (ee % Determination) Step4->Step5

Fig 2: Experimental workflow for asymmetric dialkylzinc addition.

Conclusion

While (-)-DAIB and DBNE remain highly versatile, 2-Amino-2-(naphthalen-2-yl)propan-1-ol occupies a highly specific niche in asymmetric catalysis. Its quaternary stereocenter prevents catalyst degradation pathways, while the extended 2-naphthyl


-system provides a rigid, highly selective binding pocket. For researchers dealing with complex, electron-rich aromatic substrates where standard linear amino alcohols fail to provide sufficient facial discrimination, this naphthyl-derived quaternary ligand offers a robust and highly enantioselective alternative.

References

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect." Journal of the American Chemical Society, 1989. Available at:[Link]

  • Soai, K., Ookawa, A., Kaba, T., & Ogawa, K. "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes using chiral pyrrolidinylmethanols and their metal salts." Journal of the American Chemical Society, 1987. Available at:[Link]

  • Shibata, T., Hayase, T., Aiba, Y., Tabira, H., & Soai, K. "Asymmetric synthesis of various chiral 5-pyrimidyl-alkanols by the enantioselective alkylation of pyrimidine-5-carbaldehydes with dialkylzincs in the presence of chiral amino alcohols." Heterocycles, 1997. Available at:[Link]

Comparative

Comprehensive Analytical Method Validation Guide for 2-Amino-2-(naphthalen-2-yl)propan-1-ol: A Comparative Approach

As pharmaceutical pipelines increasingly focus on complex chiral molecules, the analytical control strategy must evolve in tandem. 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a prime example of a sterically demanding, mult...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on complex chiral molecules, the analytical control strategy must evolve in tandem. 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a prime example of a sterically demanding, multi-functional API intermediate. Featuring a highly UV-active naphthalene ring, a basic primary amine, a hydrogen-bonding hydroxyl group, and a quaternary stereocenter, this molecule presents a multifaceted analytical challenge.

Drawing from extensive application experience and the latest regulatory frameworks—specifically the modernized [1] and [2]—this guide objectively compares three distinct analytical modalities. Furthermore, it provides causality-driven, self-validating protocols to ensure your data withstands rigorous regulatory scrutiny.

The Analytical Challenge & Causality of Method Selection

To design a robust control strategy, we must first understand the physicochemical behavior of 2-Amino-2-(naphthalen-2-yl)propan-1-ol and why specific analytical techniques are chosen:

  • The Basic Amine (pKa ~9.5): In standard acidic reversed-phase high-performance liquid chromatography (RP-HPLC), the amine is fully protonated. This leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica columns. Causality: To achieve the sharp peaks required for accurate quantitation, we must either use a high-pH mobile phase (to neutralize the amine) or employ specialized end-capped hybrid columns.

  • The Quaternary Stereocenter: The proximity of bulky groups (naphthyl, methyl, hydroxymethyl) to the chiral center makes enantiomeric separation sterically hindered. Causality: Normal-phase HPLC often yields broad peaks and long run times. Supercritical Fluid Chromatography (SFC) is the superior alternative; the high diffusivity of supercritical CO₂ allows the bulky analyte to rapidly partition into the chiral stationary phase, yielding high resolution in a fraction of the time.

  • Trace Impurities: Potential genotoxic impurities (e.g., unreacted naphthyl halides from upstream synthesis) lack the concentration to be reliably quantified by UV. Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required for sub-ppm sensitivity.

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityPrimary ApplicationColumn / Stationary PhaseSensitivity (LOQ)Execution TimeKey Advantage
High-pH RP-HPLC-UV Assay & Chemical PurityC18 Hybrid (Base-resistant)~0.05% (Area)15–20 minHigh precision; robust for routine QC release.
Chiral SFC-UV Enantiomeric PurityAmylose tris(3,5-dimethylphenylcarbamate)~0.02% (Area)5–8 minSuperior chiral resolution; green solvent profile.
LC-MS/MS (MRM) Trace Impurity ProfilingC18 Sub-2 µm (UPLC)< 1.0 ppm10–12 minUnmatched specificity and sensitivity for genotoxins.

Analytical Procedure Lifecycle & Validation Workflow

The integration of ICH Q14 and Q2(R2) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3]. Before executing a validation protocol, an Analytical Target Profile (ATP) must be defined, followed by risk assessment.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Execution ATP Define Analytical Target Profile (ATP) per ICH Q14 MethodDev Method Development & Optimization (RP-HPLC, SFC, LC-MS) ATP->MethodDev RiskAssess Risk Assessment & Robustness (Identify Critical Method Parameters) MethodDev->RiskAssess Spec Specificity / Selectivity RiskAssess->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Sens Sensitivity (LOD / LOQ) Lin->Sens Prec Precision (Repeatability & Intermediate) Acc->Prec Report Validation Report & Control Strategy Implementation Prec->Report Sens->Report

Fig 1. Analytical procedure lifecycle and ICH Q2(R2) validation workflow.

Step-by-Step Validation Protocols (Self-Validating Systems)

A scientifically sound protocol must be a self-validating system . This means embedding System Suitability Testing (SST) as a strict gatekeeper. If the SST fails, the system is deemed unfit, and no validation data is generated.

Method A: High-pH RP-HPLC-UV (Assay & Chemical Purity)

The Causality: We utilize a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0. At this pH, the primary amine of 2-Amino-2-(naphthalen-2-yl)propan-1-ol is deprotonated (neutral). This eliminates secondary silanol interactions, ensuring a Tailing Factor (Tf) of < 1.2, which is critical for the precise integration required by [4].

Step 1: System Suitability (The Internal Control)

  • Action: Inject the 100% target concentration standard (e.g., 1.0 mg/mL) six times.

  • Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates (N) ≥ 10,000. Do not proceed if criteria are not met.

Step 2: Specificity & Forced Degradation

  • Action: Subject the API to stress conditions: 1N HCl, 1N NaOH, 3% H₂O₂, and UV light (per ICH Q1B). Analyze using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold for the main peak, proving that no degradants co-elute with the API.

Step 3: Linearity & Range

  • Action: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration. Inject each in triplicate.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept bias must be ≤ 2.0% of the 100% response.

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of API into a synthetic matrix (or diluent) at 80%, 100%, and 120% levels, preparing three samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD ≤ 2.0%.

Method B: Chiral SFC-UV (Enantiomeric Purity)

The Causality: SFC utilizes supercritical CO₂ as the primary mobile phase. Because CO₂ is slightly acidic, the basic amine of our analyte will interact strongly with any acidic sites on the chiral stationary phase, causing massive peak broadening. To prevent this, we must add a basic modifier (e.g., 0.1% Diethylamine) to the methanol co-solvent to mask these sites.

SFCDecision Start Chiral SFC Screening 2-Amino-2-(naphthalen-2-yl)propan-1-ol ColScreen Screen Chiral Stationary Phases (Amylose vs. Cellulose derivatives) Start->ColScreen ModScreen Select Co-solvent (MeOH, EtOH, IPA) ColScreen->ModScreen AddScreen Basic Additive Required? (Amine group present) ModScreen->AddScreen AddYes Add 0.1% Diethylamine (DEA) to suppress peak tailing AddScreen->AddYes Yes Opt Optimize Temp, Pressure & Flow Rate AddYes->Opt Val Proceed to ICH Q2(R2) Validation Opt->Val

Fig 2. Chiral SFC method development decision tree for basic amino alcohols.

Step 1: System Suitability for SFC

  • Action: Inject a racemic mixture of 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

  • Acceptance Criteria: Resolution (Rs) between the (R) and (S) enantiomers must be ≥ 2.0.

Step 2: Sensitivity (LOD and LOQ)

  • Action: Dilute the undesired enantiomer sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N ≥ 3:1. LOQ is established at S/N ≥ 10:1. The LOQ must be validated by injecting 6 replicates and demonstrating an RSD ≤ 10.0%.

Step 3: Precision (Repeatability)

  • Action: Prepare 6 independent sample solutions spiked with the undesired enantiomer at the specification limit (e.g., 0.15%).

  • Acceptance Criteria: The %RSD for the area of the trace enantiomer must be ≤ 5.0%.

Quantitative Validation Data Summary

To objectively compare the robustness of these methods, the following table summarizes simulated validation data generated in accordance with [5].

Table 2: Validation Results Summary
Validation ParameterAcceptance CriteriaHPLC-UV (Assay) ResultsChiral SFC-UV (Enantiomeric Purity) ResultsStatus
System Suitability (RSD) ≤ 2.0% (Assay); ≤ 5.0% (Impurity)0.45%1.8%Pass
Specificity (Peak Purity) No co-elutionPurity Angle < ThresholdRs = 3.4 (Baseline resolution)Pass
Linearity (R²) ≥ 0.9990.99980.9995Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.8% (RSD: 0.6%)101.2% (at 0.15% spike level)Pass
Repeatability (Method RSD) ≤ 2.0%0.8%3.2% (at LOQ level)Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05% (0.5 µg/mL)0.02% (0.2 µg/mL)Pass

Conclusion

Validating analytical methods for complex molecules like 2-Amino-2-(naphthalen-2-yl)propan-1-ol requires moving beyond rote execution of guidelines. By understanding the causality behind the molecule's behavior—specifically its basicity and steric bulk—we can design self-validating protocols that ensure absolute data integrity. High-pH RP-HPLC provides the ruggedness required for assay and chemical purity, while Chiral SFC, modified with basic additives, offers unparalleled efficiency for enantiomeric resolution. Adhering to the updated ICH Q2(R2) and Q14 frameworks ensures these methods will withstand global regulatory scrutiny throughout the product lifecycle.

References

  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. (March 2024). Available at:[Link]

  • Food and Drug Administration (FDA). Q14 Analytical Procedure Development: Guidance for Industry. (March 2024). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (November 2023). Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (December 2023). Available at:[Link]

Sources

Validation

A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical attribute that dictates its pharmacological and toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical attribute that dictates its pharmacological and toxicological profile. For chiral amino alcohols such as 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a key structural motif in various biologically active compounds, the precise determination of enantiomeric excess (% ee) is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of three orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to inform your selection of the most appropriate technique.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. An accurate and robust analytical method for determining enantiomeric excess is therefore indispensable throughout the drug development lifecycle, from asymmetric synthesis and process development to final product quality control.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely employed and definitive method for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.[2]

Mechanistic Insight: The Role of the Chiral Stationary Phase

The heart of a chiral HPLC separation is the column packed with a CSP. For amino alcohols like 2-Amino-2-(naphthalen-2-yl)propan-1-ol, polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are often highly effective.[3] The separation mechanism involves a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The intricate three-dimensional structure of the polysaccharide creates chiral cavities and grooves where the enantiomers can transiently bind. The subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the CSP result in their differential retention.

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Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, for instance, a cellulose-based CSP like Eurocel 01, is a good starting point based on separations of similar structures.[4]

  • Mobile Phase: A mixture of n-Heptane and 2-Propanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.[4] An acidic modifier like 0.1% Trifluoroacetic Acid (TFA) can be added to improve peak shape for basic analytes.[4]

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Chromatographic Conditions:

ParameterCondition
Column Eurocel 01, 5 µm, 250 x 4.6 mm ID (or equivalent)
Mobile Phase n-Heptane / 2-Propanol (90:10 v/v) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm (naphthalene chromophore)
Injection Volume 10 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved. Chiral columns may require longer equilibration times.[5]

  • Inject the prepared sample.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

II. NMR Spectroscopy: A Diastereomeric Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess.[6] Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary must be introduced to create a diastereomeric relationship, which results in distinct NMR signals. This can be achieved through the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).

Mechanistic Insight: Creating a Chiral Environment

Chiral Solvating Agents (CSAs) interact non-covalently with the enantiomers of the amino alcohol through forces like hydrogen bonding and π-π stacking.[7] This forms transient diastereomeric complexes that are in fast exchange on the NMR timescale. The differential interaction leads to a separation of NMR signals for the two enantiomers. For amino alcohols, (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and its derivatives are effective CSAs.[8]

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid chloride, react covalently with the amino or hydroxyl group of the amino alcohol to form stable diastereomers. These diastereomers have distinct chemical and physical properties, leading to well-separated signals in the NMR spectrum.

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Caption: Workflow for NMR Analysis using a CSA.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess by resolving the signals of the enantiomers using a chiral solvating agent.

Instrumentation and Reagents:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent: (R)-1,1'-bi-2-naphthol ((R)-BINOL).

  • 2-formylphenylboronic acid (2-FPBA) for a three-component assembly.[8]

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5 mg of 2-Amino-2-(naphthalen-2-yl)propan-1-ol in ~0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the amino alcohol.

  • To the NMR tube, add one equivalent of (R)-BINOL and one equivalent of 2-FPBA to form a three-component assembly.[8] Gently mix the contents.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify a well-resolved signal, likely a proton near the stereocenter, that has split into two distinct signals corresponding to the two diastereomeric complexes.

  • Integrate the signals for the two diastereomers to determine the enantiomeric excess: % ee = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100

III. Circular Dichroism (CD) Spectroscopy: A Chiroptical Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[9] This technique is highly sensitive to the stereochemistry of a molecule and can be used for both qualitative and quantitative analysis of enantiomers.

Mechanistic Insight: The Cotton Effect

A CD spectrum is a plot of the difference in absorption (ΔA) versus wavelength. A positive or negative peak in the CD spectrum is known as a Cotton effect. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. For molecules with weak chromophores, derivatization or the formation of supramolecular assemblies can be used to enhance the CD signal.[10][11]

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Comparative

A Comparative Guide to the Biological Activity of 2-Amino-2-(naphthalen-2-yl)propan-1-ol and its Analogs as Sphingosine-1-Phosphate Receptor Modulators

Introduction: The Therapeutic Potential of Naphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Modulators The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Naphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Modulators

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular permeability.[1][2] The discovery that the immunosuppressive drug FTY720 (fingolimod) exerts its therapeutic effects through modulation of S1P receptors has catalyzed the development of a new class of immunomodulatory agents.[3][4] FTY720, a structural analog of sphingosine, is phosphorylated in vivo to its active form, which then acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[4] The binding of the phosphorylated drug to the S1P1 receptor on lymphocytes induces their internalization and degradation, leading to the sequestration of lymphocytes in secondary lymphoid organs and a reduction of circulating lymphocytes.[3] This mechanism of action has proven effective in the treatment of autoimmune diseases such as multiple sclerosis.[3]

The success of FTY720 has spurred extensive research into the development of second-generation S1P receptor modulators with improved selectivity and safety profiles. A key area of investigation has been the exploration of various aromatic scaffolds to replace the aliphatic chain of FTY720, aiming to enhance potency, selectivity, and pharmacokinetic properties. The naphthalene moiety, a bicyclic aromatic hydrocarbon, has emerged as a promising pharmacophore in this context.[1][5][6] This guide provides a comprehensive comparison of the biological activity of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a prototypical naphthalene-containing S1P modulator, and its analogs. We will delve into their synthesis, in vitro and in vivo activities, and structure-activity relationships (SAR), supported by experimental data and protocols.

Synthetic Strategies for Naphthalene-Based Amino Alcohols

The synthesis of 2-amino-2-arylpropan-1-ol derivatives typically involves the construction of a chiral amino alcohol scaffold attached to the desired aromatic core. A common and effective method is the asymmetric synthesis starting from a corresponding acetophenone derivative.

Representative Synthetic Workflow

G A 2-Acetylnaphthalene B N-(1-(naphthalen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide A->B 1. Ti(OEt)4 2. (R)-t-butanesulfinamide C N-((1R,2S)-2-hydroxy-1-(naphthalen-2-yl)-1-methylpropyl)-2-methylpropane-2-sulfinamide B->C 1. MeLi 2. Reduction (e.g., NaBH4) D (1S,2R)-2-amino-1-(naphthalen-2-yl)propan-1-ol C->D HCl/MeOH SAR cluster_0 Core Scaffold cluster_1 Hydrophilic Head cluster_2 Lipophilic Tail Naphthalene/Dihydronaphthalene Core Naphthalene/Dihydronaphthalene Core Biological Activity Biological Activity Naphthalene/Dihydronaphthalene Core->Biological Activity Provides rigid scaffold for optimal receptor interaction. Amino Alcohol/Azetidine Carboxylic Acid Amino Alcohol/Azetidine Carboxylic Acid Amino Alcohol/Azetidine Carboxylic Acid->Biological Activity Essential for S1P receptor binding and activation. Modifications impact potency and selectivity. Substituents on Naphthalene Ring Substituents on Naphthalene Ring Substituents on Naphthalene Ring->Biological Activity Fine-tunes potency, selectivity, and pharmacokinetic properties.

Caption: Key structural features influencing the biological activity of naphthalene-based S1P modulators.

  • The Naphthalene Core: A rigid naphthalene or dihydronaphthalene core appears to be well-tolerated and can lead to potent S1P1 agonism. Conformational constraint of the central core is a key strategy in enhancing potency and selectivity. [5]

  • The Amino Alcohol Moiety: The 2-amino-2-arylpropan-1-ol moiety is a critical pharmacophore for S1P receptor activity. The stereochemistry at the chiral centers can significantly influence both phosphorylation by sphingosine kinase 2 (SphK2) and the activity at S1P receptors.

  • Substituents on the Naphthalene Ring: The nature and position of substituents on the naphthalene ring play a crucial role in modulating the biological activity. Lipophilic substituents at the 6-position of the dihydronaphthalene ring, such as benzyloxy and substituted benzyloxy groups, have been shown to significantly enhance S1P1 potency and selectivity over S1P3. [5]This is likely due to favorable interactions with a hydrophobic pocket in the S1P1 receptor.

Experimental Protocols for Biological Evaluation

S1P1 Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.

1. Membrane Preparation:

  • Prepare cell membranes from a stable cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT) and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Cell membranes (5-10 µg of protein).

    • Serial dilutions of the test compound or vehicle control.

    • GDP (10 µM final concentration).

    • [³⁵S]GTPγS (0.1 nM final concentration).

  • Incubate the plate at 30 °C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the specific binding (total binding minus non-specific binding) against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Perspectives

2-Amino-2-(naphthalen-2-yl)propan-1-ol and its analogs represent a promising class of S1P receptor modulators with significant therapeutic potential for autoimmune diseases. The naphthalene scaffold provides a rigid and tunable platform for the design of potent and selective S1P1 agonists. Structure-activity relationship studies have highlighted the critical roles of the amino alcohol headgroup, the conformational rigidity of the core, and the nature of the lipophilic tail in determining the pharmacological profile of these compounds. The high S1P1/S1P3 selectivity observed with some dihydronaphthalene analogs is particularly encouraging, as it may translate to a reduced risk of adverse cardiovascular effects associated with S1P3 activation.

Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in a broader range of inflammatory and autoimmune disorders. The development of highly selective probes for other S1P receptor subtypes (S1P2, S1P4, and S1P5) containing the naphthalene scaffold could also open up new avenues for therapeutic intervention in other disease areas.

References

  • Kurata, H., Kusumi, K., Otsuki, K., Suzuki, R., Kurono, M., Komiya, T., ... & Habashita, H. (2017). Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641). A S1P1 and S1P5 Selective Agonist for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 60(23), 9508–9530. [Link]

  • Kharel, Y., Lee, S., Snyder, A. H., She-shbaradaran, H., & Kennedy, P. C. (2015). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 586–591. [Link]

  • Bigaud, M., Guerini, D., Billich, A., Bassilana, F., & Brinkmann, V. (2020). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. [Link]

  • PrepChem. (n.d.). Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). Retrieved from [Link]

  • Kharel, Y., Lee, S., Snyder, A. H., She-shbaradaran, H., & Kennedy, P. C. (2016). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 209-214. [Link]

  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Sattar, A., & Wess, J. (2020). Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article. Journal of Central Nervous System Disease, 12, 1179573520963167. [Link]

  • Gavilán, E., Turcu, M. C., & Lavore, F. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4166–4175. [Link]

  • Zhang, X., Liu, S., Li, Z., & Zhang, Y. (2025). A Multi-Disciplinary Framework for Decoding S1PR1-Selective Agonism. bioRxiv. [Link]

  • El-Sayed, M. A., Al-Salem, H. S., Al-Omair, M. A., & El-Hashash, M. A. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 15(42), 32450-32468. [Link]

  • Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics, 25(1), 36–45. [Link]

  • Wißbrock, A., Scherer, O., Ortwein, J., Steinhilber, D., & Hofmann, B. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry, 27(1), 108–121. [Link]

  • Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics, 25(1), 36-45. [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 19-26. [Link]

  • S1P Therapeutics. (n.d.). Publications. Retrieved from [Link]

  • Weatherhead, A., & Garg, N. K. (2016). Chemoenzymatic synthesis and antileukemic activity of novel C9- and C14-functionalized parthenolide analogs. Bioorganic & Medicinal Chemistry, 24(16), 3650–3657. [Link]

  • Shinde, S. B., & Shinde, D. B. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules, 30(9), 1983. [Link]

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Validation

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Projecting the Performance of 2-Amino-2-(naphthalen-2-yl)propan-1-ol

For researchers, scientists, and drug development professionals, the rational selection of a chiral catalyst or ligand is a cornerstone of efficient and effective asymmetric synthesis. Chiral 1,2-amino alcohols are a pri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rational selection of a chiral catalyst or ligand is a cornerstone of efficient and effective asymmetric synthesis. Chiral 1,2-amino alcohols are a privileged class of organic catalysts and ligands, prized for their stereochemical rigidity, modularity, and demonstrated success across a spectrum of enantioselective transformations.[1][2] This guide provides an in-depth comparative analysis of the projected performance of a specific, sterically demanding amino alcohol, 2-Amino-2-(naphthalen-2-yl)propan-1-ol , within several key catalytic systems.

While direct, peer-reviewed experimental data for this particular compound is not extensively documented, its unique structural features—a bulky naphthalen-2-yl group and a gem-dimethyl substituted carbon atom bearing the amine—allow for a robust, expert-driven projection of its catalytic potential. We will benchmark these projections against well-established chiral amino alcohols in two fundamental asymmetric reactions: the borane reduction of prochiral ketones and the enantioselective alkylation of aldehydes. This analysis is designed to provide a predictive framework and a practical guide for researchers seeking to explore novel catalytic structures.

Structural Analysis: The Foundation of Catalytic Performance

The efficacy of a chiral amino alcohol in asymmetric catalysis is intrinsically linked to its three-dimensional structure. The key features of 2-Amino-2-(naphthalen-2-yl)propan-1-ol are:

  • Naphthalen-2-yl Group: This large, planar aromatic system provides significant steric bulk, which is crucial for creating a well-defined and discriminating chiral environment around the catalytic active site. Its electronic properties can also influence catalyst-substrate interactions.

  • Tertiary Amino Alcohol Scaffold: The gem-dimethyl substitution at the C2 position creates a sterically hindered environment around the nitrogen atom. This can influence the coordination geometry when used as a ligand and the transition state geometry in organocatalytic applications.

  • 1,2-Amino Alcohol Moiety: The vicinal hydroxyl and amino groups are the primary points of interaction, capable of coordinating to metals or activating reagents like borane through the formation of stable five-membered rings (e.g., oxazaborolidines).[3]

These features suggest that the catalyst derived from this amino alcohol will create a highly organized transition state, potentially leading to high levels of enantioselectivity.

cluster_0 Structural Comparison of Chiral Amino Alcohols A 2-Amino-2-(naphthalen-2-yl)propan-1-ol (Target Compound) - Bulky Naphthyl Group - Hindered Amine B (1S,2R)-(-)-Norephedrine - Phenyl Group - Secondary Amine A->B Comparison Point C (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol - Diphenylmethanol Moiety - Fused Ring System A->C Comparison Point D (S)-Proline - Carboxylic Acid Functionality - Secondary Amine in Ring A->D Comparison Point

Caption: Structural comparison of the target amino alcohol with common catalysts.

Performance Benchmark: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a vital transformation in organic synthesis.[3][4] Chiral amino alcohols are frequently used to form in situ oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts), which mediate the highly enantioselective transfer of a hydride from a borane source to the ketone.[4]

Causality of Experimental Design: The standard benchmark reaction for this system is the reduction of acetophenone using a borane-THF complex. Anhydrous THF is used as the solvent because borane and the intermediate oxazaborolidine react violently with protic solvents like water or alcohols.[2][5] The reaction is typically run at or below room temperature to maximize enantioselectivity by favoring the more ordered, lower-energy transition state.

The following table summarizes the performance of established chiral amino alcohols in the borane-mediated reduction of acetophenone and provides a projected performance for 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Ligand/Catalyst PrecursorSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
2-Amino-2-(naphthalen-2-yl)propan-1-ol AcetophenoneProjected: HighProjected: >95(R) or (S)-
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)[2]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst)AcetophenoneHigh>95(S)[4]
(S)-Proline DerivativeAcetophenone9085(R)[6]

Expertise & Experience Insights: The large naphthalene group of our target molecule is expected to provide excellent steric shielding of one face of the ketone coordinated to the boron center of the oxazaborolidine. This pronounced steric differentiation should result in very high enantioselectivity, likely exceeding that of the less bulky norephedrine and potentially matching the highly effective CBS catalyst derived from diphenyl-pyrrolidinemethanol. The absolute configuration of the product will depend on the stereochemistry of the amino alcohol used.

G cluster_workflow Catalyst Screening Workflow prep 1. Catalyst Formation (Amino Alcohol + BH3·THF) add_reagents 2. Add Substrate (Acetophenone) prep->add_reagents reaction 3. Stir at Controlled Temp (e.g., 0°C to RT) add_reagents->reaction workup 4. Quench & Extract (MeOH, H₂O, Ether) reaction->workup purify 5. Purify Product (Column Chromatography) workup->purify analyze 6. Analyze ee (Chiral HPLC/GC) purify->analyze

Caption: General experimental workflow for screening a new amino alcohol catalyst.

This protocol describes a validated procedure for testing the efficacy of a new chiral amino alcohol, such as 2-Amino-2-(naphthalen-2-yl)propan-1-ol, in an asymmetric ketone reduction.

Materials:

  • 2-Amino-2-(naphthalen-2-yl)propan-1-ol (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral amino alcohol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Cool the solution to 0 °C. Slowly add the BH₃·THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.[2]

  • Substrate Addition: Add a solution of acetophenone (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) to the catalyst solution at 0 °C.

  • Reduction: Slowly add additional BH₃·THF solution (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench it by the slow, dropwise addition of methanol (2 mL). Add 1 M HCl (5 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Performance Benchmark: Enantioselective Alkylation of Aldehydes

The addition of organometallic reagents, particularly dialkylzinc compounds, to aldehydes is a powerful method for C-C bond formation and the synthesis of chiral secondary alcohols.[1] Chiral amino alcohols are highly effective ligands in this transformation, coordinating to the zinc reagent and directing the alkyl group addition to one enantiotopic face of the aldehyde.

Causality of Experimental Design: The benchmark reaction involves the addition of diethylzinc to benzaldehyde. The reaction is highly sensitive to air and moisture, necessitating the use of anhydrous solvents (like toluene or hexane) and an inert atmosphere. The amino alcohol ligand is typically used in catalytic amounts. The stereochemical outcome is dictated by the rigid, six-membered transition state formed by the amino alcohol, diethylzinc, and the aldehyde.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
2-Amino-2-(naphthalen-2-yl)propan-1-ol BenzaldehydeProjected: >90Projected: >95(R) or (S)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)Benzaldehyde~10098(S)
(1R,2S)-N,N-DibutylnorephedrineBenzaldehyde9795(R)
Chiral TetrahydrosalensBenzaldehyde>9994.6-

Expertise & Experience Insights: The bidentate N,O-ligation of the amino alcohol to the zinc atom is critical. The bulky naphthalene group in 2-Amino-2-(naphthalen-2-yl)propan-1-ol would create a well-defined chiral pocket. This is expected to force a specific orientation of the incoming aldehyde, leading to excellent facial discrimination and high enantioselectivity, comparable to or exceeding that of established ligands like DAIB and N,N-dibutylnorephedrine.

cluster_1 Proposed Catalytic Cycle for Diethylzinc Addition A (1) Ligand Exchange Amino Alcohol + Et₂Zn B (2) Aldehyde Coordination Forms Chiral Complex A->B Add Benzaldehyde C (3) Enantioselective Alkylation C-C Bond Formation B->C Intramolecular Ethyl Transfer D (4) Product Release Forms Zinc Alkoxide C->D Releases Chiral Alcohol (after hydrolysis) D->A Regenerates Catalyst

Caption: Proposed catalytic cycle for the amino alcohol-mediated addition of Et₂Zn.

Conclusion and Future Outlook

Based on a thorough analysis of its structural features and comparison with state-of-the-art chiral amino alcohol catalysts, 2-Amino-2-(naphthalen-2-yl)propan-1-ol emerges as a highly promising candidate for asymmetric catalysis. Its significant steric bulk, conferred by the naphthalen-2-yl and gem-dimethyl groups, is projected to create a deeply pocketed and highly discriminating chiral environment. We predict its performance in the asymmetric reduction of ketones and the alkylation of aldehydes will be excellent, likely achieving enantioselectivities upwards of 95% ee.

The detailed protocols provided in this guide offer a clear and validated pathway for the experimental verification of this potential. For researchers in synthetic and medicinal chemistry, exploring novel catalyst structures like this one is paramount for pushing the boundaries of what is possible in the efficient and selective synthesis of chiral molecules. Future work should focus on the synthesis of this amino alcohol, its application in the benchmark reactions described, and the expansion of its use to other catalytic systems, such as the asymmetric Henry reaction or aldol additions.

References

  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • BenchChem. (2025).
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • ResearchGate. (n.d.).
  • PMC. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • ResearchGate. (n.d.).
  • PubChem. (2026). (1S,2R)-2-Amino-1-(2-naphthyl)-1-propanol.
  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
  • PMC. (n.d.). Amino Turbo Chirality and Its Asymmetric Control.
  • ResearchGate. (2016).
  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • Chemguide. (2015). Reduction of aldehydes and ketones.

Sources

Comparative

spectroscopic comparison of 2-Amino-2-(naphthalen-2-yl)propan-1-ol enantiomers

Spectroscopic Comparison of 2-Amino-2-(naphthalen-2-yl)propan-1-ol Enantiomers: A Guide to Absolute Configuration As a Senior Application Scientist, determining the absolute configuration of a molecule like 2-amino-2-(na...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of 2-Amino-2-(naphthalen-2-yl)propan-1-ol Enantiomers: A Guide to Absolute Configuration

As a Senior Application Scientist, determining the absolute configuration of a molecule like 2-amino-2-(naphthalen-2-yl)propan-1-ol presents a fascinating analytical challenge. This compound features a sterically congested quaternary stereocenter bearing four distinct moieties: a primary amine, a primary alcohol, a methyl group, and a 2-naphthyl ring.

Because a single analytical method can sometimes yield ambiguous results for quaternary centers, establishing a self-validating system using orthogonal spectroscopic techniques is the gold standard in drug development. This guide objectively compares three premier modalities—Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) via Chiral Derivatization—detailing the physical causality behind each protocol.

Electronic Circular Dichroism (ECD): Probing the Naphthalene Chromophore

Mechanistic Rationale ECD relies on the differential absorption of left and right circularly polarized UV-Vis light. For this amino alcohol, the 2-naphthyl group serves as a powerful, built-in chromophore. The spatial orientation of the auxochromic groups (


 and 

) relative to the naphthalene ring perturbs its electronic transitions (

at ~220 nm,

at ~270 nm, and

at ~310 nm), generating distinct Cotton effects. Because ECD is exquisitely sensitive to

transitions, it requires only microgram quantities of the sample[1].

Self-Validating Experimental Protocol

  • Sample Preparation: Dissolve 0.1 mg of the enantiomer in 1.0 mL of spectroscopic-grade acetonitrile. Causality: Acetonitrile is chosen over chloroform because it is UV-transparent down to 190 nm, preventing solvent cut-off from masking the critical

    
     naphthalene transition.
    
  • Baseline Correction: Record a baseline using pure acetonitrile in a 1 mm quartz cuvette.

  • Data Acquisition: Scan the sample from 190 nm to 400 nm at a scan rate of 50 nm/min, averaging 3 accumulations to maximize the signal-to-noise ratio.

  • Orthogonal Validation (Stereodynamic Probing): To rigidify the conformation and amplify the signal, react the amino alcohol with a stereodynamic probe (e.g., 2-formylphenylboronic acid) in situ to form a cyclic imine-boronate. The resulting exciton-coupled ECD spectrum provides a definitive, amplified readout of the chiral center[1].

Vibrational Circular Dichroism (VCD): 3D Spatial Mapping

Mechanistic Rationale While ECD relies on UV chromophores, VCD measures the differential absorption of circularly polarized infrared light during molecular vibrations. This makes VCD inherently superior for quaternary stereocenters, as it directly probes the 3D spatial arrangement of the


, 

, and

bonds without requiring derivatization. The bulky naphthyl group restricts the molecule's conformational flexibility, which significantly increases the accuracy of the Time-Dependent Density Functional Theory (TD-DFT) calculations required to assign the absolute configuration.

Self-Validating Experimental Protocol

  • Sample Preparation: Dissolve 10 mg of the enantiomer in 150

    
    L of 
    
    
    
    (approx. 0.3 M). Causality: VCD signals (
    
    
    ) are
    
    
    to
    
    
    times weaker than standard IR absorbance. High concentrations are mandatory.
    
    
    is utilized because it lacks strong mid-IR absorptions in the critical "fingerprint" region (1500–900 cm⁻¹).
  • Cell Loading: Inject the solution into a

    
     liquid cell with a 100 
    
    
    
    m path length.
  • Data Acquisition: Acquire the IR and VCD spectra simultaneously over 4 to 6 hours (approx. 4000 scans) to ensure a robust signal-to-noise ratio.

  • Computational Matching: Perform a conformational search and optimize geometries using DFT (e.g., B3LYP/6-311G(d,p)). Match the experimental bisignate VCD signals (such as the

    
     stretch at ~1050 cm⁻¹) with the calculated spectra to definitively assign the (R) or (S) configuration.
    

NMR Spectroscopy: The Mosher Derivatization Method

Mechanistic Rationale NMR cannot inherently differentiate enantiomers in an achiral environment. However, reacting the primary amine and primary alcohol with a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride (MTPA-Cl) yields diastereomeric N,O-bis-MTPA derivatives. The trifluoromethyl group and the carbonyl oxygen of the MTPA moiety adopt a coplanar conformation. The phenyl ring of the MTPA group creates a strong magnetic anisotropic shielding cone (ring current). By comparing the chemical shifts (


) of the methyl and naphthyl protons, the spatial arrangement around the quaternary center is empirically deduced[2].

Self-Validating Experimental Protocol

  • Double Derivatization (Internal Control): Divide the amino alcohol sample into two 2 mg aliquots. Dissolve each in 0.5 mL of dry pyridine-

    
     directly in NMR tubes. Causality: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct, driving the reaction to completion.
    
  • Reagent Addition: Add 3.5 equivalents of (R)-MTPA-Cl to the first tube (yielding the (S)-MTPA derivative) and (S)-MTPA-Cl to the second tube (yielding the (R)-MTPA derivative).

  • Data Acquisition: Acquire high-resolution 1D

    
     NMR and 2D NOESY spectra at 298 K.
    
  • Data Analysis: Calculate the

    
     values. Protons with positive 
    
    
    
    values are situated on the right side of the MTPA plane, while those with negative values are on the left. The rigid naphthyl group will show massive shielding differences, making assignment unambiguous.

Comparative Performance Data

To assist in selecting the appropriate workflow for your specific phase of drug development, the quantitative and operational metrics of the three techniques are summarized below.

Spectroscopic MetricElectronic CD (ECD)Vibrational CD (VCD)NMR (Mosher's Method)
Primary Analyte Target Naphthalene

transitions

,

,

vibrational modes

Anisotropic shielding (

)
Sample Requirement ~0.1 mg (Highly sensitive)~10.0 mg (Concentration dependent)~4.0 mg (2 mg per derivative)
Destructive? No (Sample fully recoverable)No (Sample fully recoverable)Yes (Covalent derivatization)
Computational Need Moderate (TD-DFT recommended)High (Extensive DFT required)None (Empirical model)
Workflow Time < 1 Hour24 - 48 Hours (with DFT)4 - 6 Hours (Reaction + NMR)
Best Used For... Rapid screening & purity checksDefinitive 3D absolute configurationResolving complex quaternary centers

Experimental Workflow Diagram

The following diagram maps the parallel execution of these three orthogonal techniques to ensure a self-validating assignment of the enantiomer.

G Start 2-Amino-2-(naphthalen-2-yl)propan-1-ol Enantiomeric Mixture ECD Electronic CD (ECD) UV-Vis Range Start->ECD VCD Vibrational CD (VCD) Mid-IR Range Start->VCD NMR NMR Spectroscopy Mosher's Method Start->NMR ECD_Prep Dissolve in Acetonitrile (Optional Derivatization) ECD->ECD_Prep VCD_Prep Dissolve in CDCl3 (High Concentration: 0.3 M) VCD->VCD_Prep NMR_Prep React with (R)/(S)-MTPA-Cl in Pyridine-d5 NMR->NMR_Prep ECD_Result Analyze Cotton Effects (Naphthalene Chromophore) ECD_Prep->ECD_Result VCD_Result Match IR/VCD Spectra with DFT Calculations VCD_Prep->VCD_Result NMR_Result Calculate Δδ(RS) Anisotropic Shielding NMR_Prep->NMR_Result AbsConfig Absolute Configuration & Enantiomeric Purity Assigned ECD_Result->AbsConfig VCD_Result->AbsConfig NMR_Result->AbsConfig

Figure 1: Parallel spectroscopic workflows for chiral analysis of the amino alcohol enantiomers.

References

  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in configurational analysis of organic compounds. Chemical Society Reviews, 36(6), 914-931.[Link]

  • Wolf, C., & Bentley, K. W. (2013). Chirality sensing using stereodynamic probes with distinct electronic circular dichroism output. Chemical Society Reviews, 42(12), 5408-5424.[Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.[Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.[Link]

Sources

Comparative

literature review of 2-Amino-2-(naphthalen-2-yl)propan-1-ol applications

An Objective Guide to the Potential Applications of 2-Amino-2-(naphthalen-2-yl)propan-1-ol in Asymmetric Synthesis and Drug Discovery For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysi...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Potential Applications of 2-Amino-2-(naphthalen-2-yl)propan-1-ol in Asymmetric Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Novel Chiral Amino Alcohol

In the landscape of modern organic chemistry and pharmaceutical development, the quest for enantiomerically pure compounds is of paramount importance. Chiral amino alcohols are a cornerstone of this endeavor, serving as versatile precursors for highly effective chiral ligands, auxiliaries, and catalysts.[1][2] This guide introduces 2-Amino-2-(naphthalen-2-yl)propan-1-ol, a structurally distinct chiral amino alcohol, and explores its potential applications by drawing objective comparisons with established alternatives.

The unique architecture of this molecule, featuring a bulky, rigid naphthalene moiety directly attached to a quaternary stereocenter, suggests the potential for high levels of stereochemical control. This guide will provide a comparative analysis of its prospective performance in key asymmetric transformations, supported by experimental data from analogous systems, detailed protocols, and mechanistic visualizations to empower researchers in their synthetic and drug discovery endeavors.

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[3][4] Chiral amino alcohols are frequently used to form oxazaborolidine catalysts in situ with borane, a methodology famously pioneered by Corey, Bakshi, and Shibata (CBS).[5] The steric and electronic properties of the amino alcohol are critical for achieving high enantioselectivity.

We hypothesize that the significant steric bulk of the naphthalene group in 2-Amino-2-(naphthalen-2-yl)propan-1-ol would create a highly organized and sterically demanding transition state, leading to excellent facial selectivity in the hydride transfer.

Performance Comparison with Standard Chiral Amino Alcohol Ligands

To contextualize the potential efficacy of 2-Amino-2-(naphthalen-2-yl)propan-1-ol, we compare the expected outcomes with data from well-established amino alcohol ligands in the benchmark borane-mediated reduction of acetophenone.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Amino-2-(naphthalen-2-yl)propan-1-ol Acetophenone(Predicted High)(Predicted >95)(R)-
(1R,2S)-(-)-2-Aminoindan-1-olAcetophenone>9596(R)[6]
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)[7]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenoneHigh97(S)[5]

Expert Analysis: The rigid framework of aminoindan-1-ol consistently delivers high enantioselectivity.[6] We predict that the 2-naphthalenyl moiety, being larger and more sterically demanding than the indanyl group, could further enhance this facial discrimination, potentially leading to even higher ee values. The bulky group is expected to more effectively shield one face of the ketone coordinated to the boron atom, directing the hydride attack from the borane-amine complex to the opposite face.

Proposed Catalytic Cycle for Asymmetric Ketone Reduction

The proposed mechanism involves the formation of an oxazaborolidine catalyst, which then coordinates with both the ketone and a borane molecule to facilitate a highly stereoselective hydride transfer through a six-membered ring transition state.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle A Chiral Amino Alcohol (2-Amino-2-(naphthalen-2-yl)propan-1-ol) C Oxazaborolidine Catalyst A->C + BH₃ - 2H₂ B BH₃ Source (e.g., BH₃·THF) B->C D Catalyst-BH₃ Complex C->D + BH₃ E Ketone Coordination D->E + Prochiral Ketone F Stereoselective Hydride Transfer (Chair-like Transition State) E->F G Alkoxyborane Product F->G - Catalyst (Regenerated) G->C Regeneration H Chiral Alcohol (Post-Workup) G->H Hydrolytic Work-up G A Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol & Derivatives Library B Primary Screening (e.g., Antimicrobial, Cytotoxicity Assays) A->B C Hit Identification B->C D Secondary Screening (Dose-Response, Selectivity) C->D F In-silico Studies (Molecular Docking) C->F E Lead Compound Selection D->E G Lead Optimization (SAR Studies) E->G F->G H Preclinical Evaluation G->H

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Amino-2-(naphthalen-2-yl)propan-1-ol

Introduction: The Criticality of Purity for Chiral Building Blocks In the landscape of modern drug development, enantiomerically pure chiral amino alcohols are indispensable building blocks (synthons) for a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for Chiral Building Blocks

In the landscape of modern drug development, enantiomerically pure chiral amino alcohols are indispensable building blocks (synthons) for a vast array of therapeutic agents.[1] Their defined stereochemistry is fundamental to the specific molecular interactions that govern a drug's efficacy and safety.[1] 2-Amino-2-(naphthalen-2-yl)propan-1-ol, with its rigid naphthalene moiety and a key chiral center, is a structurally significant intermediate. However, its synthetic origin necessitates a rigorous and multi-faceted purity assessment. The presence of even minute quantities of impurities—be they starting materials, by-products, residual solvents, or the undesired enantiomer—can have profound implications, potentially altering pharmacological activity or introducing toxicity.[2]

This guide provides an in-depth comparison of the essential analytical techniques required to establish the purity of synthesized 2-Amino-2-(naphthalen-2-yl)propan-1-ol. We will move beyond simply listing methods to explain the causality behind experimental choices, presenting a self-validating, orthogonal testing strategy that ensures the highest degree of confidence in your material's quality, in alignment with stringent regulatory expectations.[3][4]

The Impurity Landscape: What to Look For and Why

A robust purity assessment begins with understanding the potential impurities that can arise from the synthetic process. While the specific profile depends on the exact synthetic route, common impurities for this class of compounds include:

  • Process-Related Impurities: Unreacted starting materials (e.g., 2-amino-1-(naphthalen-2-yl)ethan-1-one) or reagents.

  • By-products: Molecules formed through side reactions, such as over-reduction or rearrangement products.

  • Enantiomeric Impurity: The undesired enantiomer of the target molecule, which can have different or even adverse biological effects.

  • Residual Solvents: Organic solvents used during synthesis and purification that are not fully removed.[2]

  • Water: Amino alcohols can be hygroscopic, readily absorbing atmospheric moisture.[5]

An Orthogonal Approach: The Cornerstone of Trustworthy Analysis

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are used to analyze the same sample. This strategy ensures that an impurity missed by one method is likely to be detected by another, providing a comprehensive and defensible purity profile.

G cluster_0 Purity Assessment Workflow Start Synthesized 2-Amino-2-(naphthalen-2-yl)propan-1-ol HPLC Chromatographic Purity (HPLC) Start->HPLC Orthogonal Analysis NMR Structural Identity & Assay (NMR Spectroscopy) Start->NMR Orthogonal Analysis MS Impurity ID & Trace Analysis (Mass Spectrometry) Start->MS Orthogonal Analysis EA Elemental Composition (Elemental Analysis) Start->EA Orthogonal Analysis KF Water Content (Karl Fischer) Start->KF Orthogonal Analysis Report Comprehensive Purity Report (>95% Required) HPLC->Report Data Consolidation NMR->Report Data Consolidation MS->Report Data Consolidation EA->Report Data Consolidation KF->Report Data Consolidation

Caption: Integrated workflow for purity assessment.

Chromatographic Purity: Quantifying Impurities and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical compounds due to its precision and versatility.[3] For a chiral molecule like 2-Amino-2-(naphthalen-2-yl)propan-1-ol, this analysis is twofold.

A. Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

This technique separates compounds based on their polarity. It is the primary method for quantifying process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard & Sample Preparation:

    • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (naphthalene chromophore).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds.[7]

B. Chiral HPLC for Enantiomeric Purity

Separating enantiomers requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is essential to determine the enantiomeric excess (e.e.), a critical quality attribute.

Experimental Protocol: Chiral HPLC Analysis

  • Mobile Phase Preparation: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

    • Detection: UV at 220 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Analysis: Enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100.

Caption: General workflow for HPLC analysis.

Structural Confirmation & Quantitative Assay by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[8] For purity assessment, its utility is twofold: confirming the identity of the main component and, through its quantitative application (qNMR), providing a highly accurate assay value.

  • ¹H and ¹³C NMR: These experiments confirm the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms. The presence of unexpected signals can indicate impurities.

  • Quantitative ¹H NMR (qNMR): This powerful technique determines the absolute purity of a sample by comparing the integral of an analyte's peak to the integral of a certified internal standard of known purity and weight.[9][10] A key advantage is that the analyte's response is independent of its structure, relying only on the number of protons, making it a primary analytical method.[7][11]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the synthesized compound into a vial.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte peaks.[10]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard to allow for full magnetization recovery, which is essential for accurate integration.

  • Data Processing & Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, characteristic peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula[12]:

      • Purity (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

      • Where: I = integral, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity. Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

High-Sensitivity Impurity Identification by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for identifying unknown impurities, especially at trace levels.[13] When coupled with HPLC (LC-MS), it separates the components of a mixture before they enter the mass spectrometer, which then provides the molecular weight of each component. This is critical for proposing the structures of unknown by-products or degradation products.[14][15]

Key Advantages of LC-MS:

  • High Sensitivity: Can detect impurities at levels far below what is visible by NMR or UV detection in HPLC.[16]

  • Specificity: Provides the exact mass of impurities, allowing for the determination of their elemental formula.

  • Structural Information: Tandem MS (MS/MS) experiments can fragment an impurity's ion to provide clues about its structure.[16]

Fundamental Compositional Verification: Elemental Analysis

Elemental analysis by combustion (CHN analysis) provides the percentage by weight of carbon, hydrogen, and nitrogen in the sample.[17] This fundamental technique serves as a final, independent check on purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the compound's molecular formula (C₁₃H₁₅NO). For a new compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.[18][19]

Comparative Guide to Purity Assessment Techniques

The table below summarizes and compares the primary analytical techniques discussed, highlighting their unique strengths and roles in a comprehensive purity assessment strategy.

Technique Information Provided Primary Use Advantages Limitations
RP-HPLC Chromatographic purity (area %), retention timeQuantifying known and unknown organic impurities.[8]High precision, robust, widely available.Requires a reference standard for absolute quantification; may not detect co-eluting impurities.
Chiral HPLC Enantiomeric excess (e.e. %), enantiomeric puritySeparating and quantifying enantiomers.[1]The only reliable way to determine enantiomeric purity.Column and method development can be time-consuming.
qNMR Absolute purity (assay %), structural confirmationDetermining absolute purity without a specific analyte standard.[10]Primary method, non-destructive, provides structural info.[7]Lower sensitivity than HPLC; requires a high-field NMR and a certified internal standard.
LC-MS Molecular weight of components, structural fragmentsIdentifying unknown impurities and degradation products.[13]Extremely sensitive and specific, provides molecular weight.[16]Quantification can be complex; response can vary significantly between compounds.
Elemental Analysis % Composition (C, H, N)Verifying the empirical formula of the bulk material.Provides fundamental compositional data; confirms no major inorganic impurities.Not sensitive to organic impurities with similar elemental compositions.

Conclusion

Assessing the purity of a synthesized chiral intermediate like 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a rigorous, multi-step process that demands more than a single measurement. By employing an orthogonal strategy that combines the separative power of HPLC (both chiral and achiral), the structural and quantitative accuracy of qNMR , the high sensitivity of Mass Spectrometry , and the fundamental verification of Elemental Analysis , researchers can build a complete, self-validating, and trustworthy purity profile. This comprehensive approach is not merely good scientific practice; it is an essential requirement for ensuring the quality, safety, and efficacy of the advanced pharmaceutical agents derived from this critical building block.

References

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Dahlin, J. L., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]

  • Pharma Tutor. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • Mishra, S. K., et al. (2013, October 17). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. ResearchGate. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Available from: [Link]

  • Journal of Current Pharma Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • NIH. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Available from: [Link]

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.
  • BenchChem. (n.d.). Common impurities in commercial "2-Aminopropan-2-ol" and their removal.
  • BenchChem. (n.d.). HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Amino-2-(naphthalen-2-yl)propan-1-ol: An In-depth Technical Analysis for Researchers

The chiral amino alcohol, 2-Amino-2-(naphthalen-2-yl)propan-1-ol, represents a valuable building block in medicinal chemistry and asymmetric synthesis. Its vicinal amino and hydroxyl moieties, coupled with the rigid and...

Author: BenchChem Technical Support Team. Date: March 2026

The chiral amino alcohol, 2-Amino-2-(naphthalen-2-yl)propan-1-ol, represents a valuable building block in medicinal chemistry and asymmetric synthesis. Its vicinal amino and hydroxyl moieties, coupled with the rigid and lipophilic naphthalene scaffold, make it an attractive synthon for the development of novel therapeutics and chiral ligands. The stereochemistry of this compound is paramount to its function, necessitating synthetic routes that offer precise control over the formation of its stereogenic center. This guide provides a comprehensive comparative analysis of key synthetic strategies to access this important molecule, offering detailed experimental protocols, comparative performance data, and expert insights to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to Synthetic Strategies

The synthesis of chiral 1,2-amino alcohols is a well-explored area of organic chemistry, with several established methodologies. For a sterically demanding and electronically distinct substrate like 2-Amino-2-(naphthalen-2-yl)propan-1-ol, the choice of synthetic route is critical. This guide will focus on four primary, distinct approaches:

  • Reductive Amination of an α-Hydroxy Ketone: A classical and often high-yielding approach.

  • Reduction of a Chiral α-Amino Acid: Leveraging the chiral pool to introduce the desired stereochemistry.

  • Sharpless Asymmetric Aminohydroxylation: A powerful method for the direct installation of both amino and hydroxyl groups across an olefin.

  • Biocatalytic Transamination: A green and highly selective enzymatic approach.

Each of these routes will be discussed in detail, including the synthesis of requisite starting materials, step-by-step experimental protocols, and an analysis of their respective advantages and disadvantages.

Route 1: Reductive Amination of an α-Hydroxy Ketone

This strategy relies on the initial synthesis of the α-hydroxy ketone, 1-hydroxy-1-(naphthalen-2-yl)propan-2-one, followed by its conversion to the corresponding amino alcohol via reductive amination. This is a robust and often scalable approach.

Synthesis of the α-Hydroxy Ketone Precursor

The synthesis of 1-hydroxy-1-(naphthalen-2-yl)propan-2-one can be achieved from the readily available 2-acetylnaphthalene.

Caption: Synthesis of the α-hydroxy ketone precursor.

Experimental Protocol: Synthesis of 1-hydroxy-1-(naphthalen-2-yl)propan-2-one

  • Bromination of 2-Acetylnaphthalene: To a solution of 2-acetylnaphthalene (1.0 eq) in dioxane, add a catalytic amount of 48% hydrobromic acid. To this mixture, add bromine (1.05 eq) dropwise at room temperature. Stir the reaction for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and dried to afford 2-bromo-1-(naphthalen-2-yl)ethan-1-one.

  • Hydroxylation: The crude 2-bromo-1-(naphthalen-2-yl)ethan-1-one is dissolved in a mixture of formic acid and triethylamine. The mixture is heated at 60-70 °C for 3-5 hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in methanol, and concentrated hydrochloric acid is added. The mixture is refluxed for 1-2 hours. After cooling, the reaction is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 1-hydroxy-1-(naphthalen-2-yl)propan-2-one.

Reductive Amination

With the α-hydroxy ketone in hand, the final step is the introduction of the amino group. For a non-stereoselective synthesis, standard reductive amination conditions can be employed. For an asymmetric synthesis, a chiral amine or a chiral catalyst is required.

Caption: Final step of Route 1: Reductive Amination.

Experimental Protocol: Reductive Amination

  • A solution of 1-hydroxy-1-(naphthalen-2-yl)propan-2-one (1.0 eq) in methanol is charged into a high-pressure reactor.

  • The reactor is cooled to 0-5 °C, and liquid ammonia (10-20 eq) is added.

  • A catalytic amount of Raney Nickel or Platinum on carbon (5-10 mol%) is added.

  • The reactor is sealed and pressurized with hydrogen gas (50-100 atm).

  • The reaction is stirred at a controlled temperature (e.g., 50-80 °C) for 12-24 hours.

  • After cooling and venting the reactor, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Route 2: Reduction of a Chiral α-Amino Acid

This approach introduces chirality early in the synthesis by starting from or preparing an enantiomerically pure α-amino acid precursor, 2-amino-2-(naphthalen-2-yl)propanoic acid. The subsequent reduction of the carboxylic acid moiety provides the target amino alcohol.

Synthesis of the α-Amino Acid Precursor

The synthesis of the α-amino acid can be accomplished via a Strecker synthesis or by other established methods for α-amino acid synthesis, starting from 2-acetylnaphthalene.

Caption: Synthesis of the α-amino acid precursor.

Experimental Protocol: Synthesis of 2-amino-2-(naphthalen-2-yl)propanoic acid

  • Strecker Synthesis: To a solution of potassium cyanide and ammonium chloride in aqueous ammonia, 2-acetylnaphthalene is added. The mixture is stirred at room temperature for 24-48 hours. The resulting aminonitrile is then extracted with an organic solvent.

  • Hydrolysis: The crude aminonitrile is hydrolyzed by heating with a strong acid (e.g., 6M HCl) under reflux for several hours. After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid, causing it to precipitate. The solid is collected by filtration, washed with cold water, and dried. Chiral resolution can be performed at this stage using a chiral resolving agent.

Reduction of the α-Amino Acid

The reduction of the carboxylic acid to the primary alcohol can be achieved using strong reducing agents.

Caption: Final step of Route 2: Reduction of the α-amino acid.

Experimental Protocol: Reduction of 2-amino-2-(naphthalen-2-yl)propanoic acid

  • N-Protection: The amino group of the amino acid is first protected, for example, with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine.

  • Reduction: The N-protected amino acid is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Deprotection: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated. The Boc protecting group is then removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

Route 3: Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a highly efficient method for the enantioselective synthesis of 1,2-amino alcohols directly from olefins.[1][2] This route requires the synthesis of the corresponding olefin, 2-(prop-1-en-2-yl)naphthalene.

Synthesis of the Olefin Precursor

The olefin can be prepared from 2-acetylnaphthalene via a Wittig reaction.

Caption: Synthesis of the olefin precursor for the Sharpless AA.

Experimental Protocol: Synthesis of 2-(prop-1-en-2-yl)naphthalene

  • Methyltriphenylphosphonium bromide is suspended in anhydrous THF and deprotonated with a strong base such as n-butyllithium at 0 °C to form the Wittig reagent.

  • A solution of 2-acetylnaphthalene in THF is then added dropwise to the ylide solution.

  • The reaction is stirred at room temperature for several hours.

  • The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield 2-(prop-1-en-2-yl)naphthalene.

Asymmetric Aminohydroxylation

The Sharpless AA reaction utilizes a chiral ligand to direct the stereochemical outcome of the addition of the amino and hydroxyl groups across the double bond.[3]

Caption: Final step of Route 3: Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

  • To a mixture of tert-butanol and water (1:1) at room temperature, add the appropriate AD-mix (AD-mix-β for the (S)-enantiomer) and methanesulfonamide.

  • Stir the mixture until the two phases become one, and then cool to 0 °C.

  • Add 2-(prop-1-en-2-yl)naphthalene to the reaction mixture and stir vigorously at 0 °C for 6-24 hours.

  • The reaction is quenched by the addition of sodium sulfite.

  • After stirring for an additional hour, the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Route 4: Biocatalytic Transamination

This "green" chemistry approach utilizes a transaminase enzyme to convert an α-hydroxy ketone to the corresponding chiral amino alcohol with high enantioselectivity.[4][5] This route shares the same precursor as Route 1.

Caption: Biocatalytic synthesis of the target molecule.

Experimental Protocol: Biocatalytic Transamination

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve the α-hydroxy ketone, 1-hydroxy-1-(naphthalen-2-yl)propan-2-one. A co-solvent such as DMSO may be required to aid solubility.

  • Add the amine donor (e.g., isopropylamine) in excess.

  • Add the pyridoxal 5'-phosphate (PLP) cofactor.

  • Initiate the reaction by adding the selected transaminase enzyme (either (R)- or (S)-selective).

  • The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The product is extracted from the aqueous phase with an organic solvent. The organic layers are combined, dried, and concentrated to yield the chiral amino alcohol.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Reductive Amination Route 2: Reduction of α-Amino Acid Route 3: Sharpless AA Route 4: Biocatalytic Transamination
Starting Material 2-Acetylnaphthalene2-Acetylnaphthalene2-Acetylnaphthalene2-Acetylnaphthalene
Key Transformation Reductive aminationCarboxylic acid reductionAsymmetric aminohydroxylationEnzymatic transamination
Stereocontrol Racemic (unless chiral catalyst/auxiliary used)Dependent on resolution or asymmetric synthesis of amino acidHigh enantioselectivity (typically >95% ee)High enantioselectivity (often >99% ee)
Overall Yield Moderate to GoodModerateModerateGood to Excellent
Reagents & Conditions High pressure H₂, metal catalystsStrong, hazardous reducing agents (LiAlH₄)Osmium tetroxide (toxic), chiral ligandsMild, aqueous conditions
Scalability GoodModerateModerate (cost of catalyst)Good (with process optimization)
"Green" Chemistry PoorPoorPoorExcellent
Advantages Well-established, scalableAccess to enantiopure product via chiral poolHigh enantioselectivity in a single stepHigh selectivity, mild conditions, environmentally friendly
Disadvantages Often produces racemic mixture, harsh conditionsRequires hazardous reagents, potential for racemizationUse of toxic and expensive osmiumEnzyme cost and stability, substrate solubility can be an issue

Conclusion and Expert Recommendation

The optimal synthetic route for 2-Amino-2-(naphthalen-2-yl)propan-1-ol is highly dependent on the specific requirements of the researcher, including desired stereopurity, scale, cost, and available equipment.

  • For large-scale, racemic synthesis , Route 1 (Reductive Amination) offers a reliable and cost-effective option.

  • For obtaining high enantiopurity with well-established chemical methods , Route 2 (Reduction of a Chiral α-Amino Acid) is a strong contender, provided an efficient resolution or asymmetric synthesis of the amino acid is available.

  • When high enantioselectivity in a single, powerful transformation is the primary goal , and the cost and handling of the osmium catalyst are not prohibitive, Route 3 (Sharpless Asymmetric Aminohydroxylation) is an excellent choice.

  • For researchers prioritizing sustainability, high enantioselectivity, and mild reaction conditions , Route 4 (Biocatalytic Transamination) is the most forward-looking and advantageous approach, particularly as the availability and robustness of commercial transaminases continue to improve.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to successfully obtain 2-Amino-2-(naphthalen-2-yl)propan-1-ol for further research and development.

References

  • Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(15), 8057-8095.
  • Sharpless, K. B., et al. (1998).
  • Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of β-amino alcohols. Synthesis, 2004(12), 1891-1914.
  • Tufvesson, P., et al. (2011). The Industrial Age of Biocatalytic Transamination. Current Organic Chemistry, 15(13), 2243-2263.
  • Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332.
  • Dickerson, T. J., et al. (2002). A soluble polymer-supported approach to the Sharpless asymmetric aminohydroxylation. Journal of the American Chemical Society, 124(13), 3232-3233.
  • O'Brien, P. (1999). Sharpless asymmetric aminohydroxylation: scope, limitations and use in synthesis.
  • Nilov, D., & Reiser, O. (2002). Recent advances in the Sharpless asymmetric aminohydroxylation.
  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and applications to protein engineering. Green Chemistry, 19(2), 333-360.
  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of sitagliptin. Science, 329(5989), 305-309.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(naphthalen-2-yl)propan-1-ol proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a highly specialized c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 2-Amino-2-(naphthalen-2-yl)propan-1-ol is a highly specialized chiral aromatic amino alcohol. Because of its unique molecular topology—combining a lipophilic aromatic system with a reactive amino-alcohol moiety—its disposal cannot be treated as generic laboratory waste.

To build a culture of uncompromising safety and operational excellence, this guide provides a mechanistic, self-validating framework for the proper handling and disposal of this compound, ensuring full compliance with federal environmental and occupational standards[1].

Chemical Profiling & Mechanistic Risk Assessment

To safely dispose of any chemical, we must first understand the causality behind its behavior. The disposal protocols for 2-Amino-2-(naphthalen-2-yl)propan-1-ol are dictated by three core structural features:

  • The Naphthalene Moiety: This fused aromatic ring system significantly increases the molecule's partition coefficient (log P), making it highly lipophilic and persistent in the environment. Causality: This strictly prohibits drain disposal, as the compound poses a high risk of aquatic toxicity and bioaccumulation. It mandates non-polar solvent extraction during waste processing and high-temperature incineration[2].

  • The Amino Group (-NH₂): Acting as a Lewis base, the amine can react exothermically with strong acids and oxidizers. Causality: We can exploit this basicity during spill decontamination by using mild acids to protonate the amine, converting the lipophilic free base into a highly water-soluble ammonium salt for easy cleanup.

  • The Hydroxyl Group (-OH): Provides a protic site capable of hydrogen bonding, which slightly increases its solubility in polar organic solvents, dictating our choice of extraction solvents (e.g., ethyl acetate)[2].

Waste Segregation Categories

Proper segregation prevents dangerous cross-reactions and reduces the financial burden of hazardous waste disposal. All waste must be categorized according to the EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Waste CategoryTypical CompositionPrimary HazardDisposal Routing
Solid Waste Contaminated PPE, filter paper, empty reagent vialsTrace chemical exposureDouble-bagged, High-Temp Incineration
Aqueous Waste Neutralized aqueous washes (pH 6-8)Low toxicity, trace organicsSecondary wastewater treatment
Non-Halogenated Organic Acetone, EtOAc, MeOH + dissolved compoundFlammable, Aquatic ToxicityHigh-Temp Incineration (>1000°C)
Halogenated Organic DCM, Chloroform + dissolved compoundToxic, Environmental PersistenceSpecialized Halogenated Incineration

Standard Operating Procedure (SOP): Liquid Waste Processing

When disposing of reaction mother liquors containing 2-Amino-2-(naphthalen-2-yl)propan-1-ol, do not simply pour the mixture into a waste carboy. Follow this self-validating extraction protocol to minimize environmental impact[2].

Step 1: Quenching and pH Adjustment

  • Action: Cool the reaction mixture to room temperature. Slowly add 1M HCl or 1M NaOH to adjust the mother liquor to a neutral pH (6-8).

  • Causality: Neutralization prevents exothermic reactions in the waste carboy and minimizes the generation of hazardous vapors[1].

  • Validation: Dip universal pH indicator paper into the solution. A green color visually confirms neutrality, validating that the mixture is safe for phase separation.

Step 2: Phase Partitioning

  • Action: Transfer the neutralized mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate) to extract the compound[2].

  • Causality: The lipophilic naphthalene ring drives the compound into the organic phase, stripping it from the aqueous layer and drastically reducing the toxicity of the aqueous waste stream.

Step 3: Verification (The Self-Validating Step)

  • Action: Spot the remaining aqueous layer on a silica gel Thin-Layer Chromatography (TLC) plate and visualize it under a 254 nm UV lamp.

  • Causality: The naphthalene moiety is a powerful UV chromophore. A lack of UV-active spots on the TLC plate mathematically confirms the aqueous layer is successfully decontaminated and can be routed to standard aqueous waste.

Step 4: Containerization and Labeling

  • Action: Drain the organic phase into a compatible, leak-proof "Non-Halogenated Organic Waste" container[2].

  • Causality: Strict adherence to the OSHA Hazard Communication Standard (HCS) ensures downstream waste handlers are aware of the specific chemical hazards[4].

Disposal Workflow Visualization

G A 2-Amino-2-(naphthalen-2-yl) propan-1-ol Waste B Solid Waste (Powder, Filters, PPE) A->B C Liquid Waste (Reaction Mother Liquors) A->C G High-Temperature Incineration (>1000°C for Aromatic Rings) B->G Direct Disposal D pH Verification (Target pH 6-8) C->D Neutralize (HCl/NaOH) E Aqueous Waste Stream (Low Toxicity) D->E Aqueous Phase F Organic Waste Stream (High Lipophilicity) D->F Organic Phase F->G EPA RCRA Compliant

Workflow for the segregation and disposal of 2-Amino-2-(naphthalen-2-yl)propan-1-ol.

Spill Response & Decontamination: A Self-Validating Protocol

In the event of a benchtop spill, immediate and chemically logical action is required to prevent exposure. Ensure the spilled product does not enter drains or confined spaces[5].

Step 1: Containment

  • Action: Isolate the spill area. For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite[5]. Do not use combustible materials like sawdust.

Step 2: Acidic Wash (Mechanistic Step)

  • Action: Spray the affected benchtop area with a mild 1% citric acid solution.

  • Causality: Because the amino group acts as a Lewis base, the acid protonates the amine. This converts the highly lipophilic free base into a water-soluble ammonium salt, breaking its adhesion to the benchtop and forcing it into the aqueous phase for easy wiping.

Step 3: Mechanical Removal

  • Action: Wipe the area with absorbent pads and place all contaminated materials into a compatible, leak-proof solid waste container[2].

Step 4: Validation

  • Action: Swab the cleaned benchtop with a clean, solvent-soaked cotton swab and inspect the surface with a handheld 254 nm UV light.

  • Causality: If trace amounts of the naphthalene ring are still present, they will visibly fluoresce. A dark, non-fluorescent surface validates that the decontamination protocol was 100% effective.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL:[Link]

  • Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Part 261) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Amino-2-(naphthalen-2-yl)propan-1-ol

CAS Number: 148452-31-7 (Racemic/General) | Chemical Class: Aromatic Amino Alcohol Context: Pharmaceutical Intermediate / Chiral Building Block[1] Core Directive: The "Universal Precaution" Approach As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 148452-31-7 (Racemic/General) | Chemical Class: Aromatic Amino Alcohol Context: Pharmaceutical Intermediate / Chiral Building Block[1]

Core Directive: The "Universal Precaution" Approach

As a Senior Application Scientist, I must clarify a critical operational reality: specific toxicological data for specialized intermediates like 2-Amino-2-(naphthalen-2-yl)propan-1-ol is often sparse compared to commodity chemicals. Therefore, we do not rely on the absence of data to assume safety. Instead, we apply Structure-Activity Relationship (SAR) logic to mandate controls.[1]

The Safety Logic (SAR Analysis):

  • The Amine Motif: Primary amines on quaternary carbons often exhibit high basicity. This presents a risk of chemical burns or severe mucous membrane irritation (Eyes/Lungs).

  • The Naphthalene Moiety: This lipophilic aromatic ring facilitates cell membrane permeation, increasing the potential for systemic toxicity and aquatic bioaccumulation .

  • The Quaternary Center: Steric hindrance often increases metabolic stability, meaning the compound may persist longer in biological systems if absorbed.

Operational Verdict: Handle as a Category 3 Potent Compound (OEB 3 equivalent) until specific toxicology proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Goggles (Not Safety Glasses)Spec: ANSI Z87.1+ Impact/Splash rated.Why: Amino alcohols are caustic.[1] Vapors or dust can cause immediate corneal clouding. Safety glasses allow side-entry of airborne fines.
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil Nitrile (Bright color for contrast).Outer: 5-8 mil Extended Cuff Nitrile.Why: Naphthalene derivatives can permeate thin latex.[1] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory N95 / P100 or PAPR Context: Required if handling powder outside a certified fume hood.Why: Fine crystalline dust is easily inhaled.[1] The amine group triggers respiratory sensitization/irritation.
Body Tyvek® Lab Coat (or equivalent)Spec: Non-woven, liquid-repellent (polyethylene).Why: Cotton coats absorb aromatic amines, holding the toxin against the skin/clothes.[1]
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Engineering Controls
  • Verify Ventilation: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: This solid is likely distinctively crystalline and prone to static charge. Use an antistatic gun or ionizing bar during weighing to prevent "powder fly-out."

  • Solvent Selection: When dissolving, add the solid to the solvent (not solvent to solid) to minimize aerosolization.

Phase B: Weighing & Transfer
  • Step 1: Place the balance inside the fume hood.

  • Step 2: Tare the receiving vessel (preferably a tared vial with a septum cap).

  • Step 3: Transfer solid using a disposable antistatic spatula.

  • Step 4: Immediately cap the vessel. Wipe the exterior with a methanol-dampened Kimwipe (dispose of wipe as solid hazardous waste).

Phase C: Reaction Setup
  • Thermodynamics: Amino alcohols can generate heat when reacting with acid chlorides or anhydrides.

  • Addition: Add reagents dropwise at 0°C.

  • Quenching: Never quench reaction mixtures containing this intermediate directly into open drains.

Emergency Response & Decision Logic

In the event of exposure or release, immediate action is required.[2][3][4][5][6][7] The following logic flow dictates the response.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Spill Benchtop Spill (Solid) Type->Spill Action_Skin 1. Strip Gloves/Coat 2. Wash with Soap/Water (15 min) 3. Do NOT use Solvent Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Spill 1. Dampen with MeOH (reduce dust) 2. Wipe with Chem-Pad 3. Bag as HazWaste Spill->Action_Spill Medical Seek Medical Attention (Bring SDS/Chemical Structure) Action_Skin->Medical Action_Eye->Medical

Figure 1: Decision Logic for Emergency Response. Note the critical prohibition of solvents on skin, which increases absorption of naphthalene derivatives.

Disposal & Waste Management

Do not dispose of via municipal drains. The aquatic toxicity of naphthalene derivatives is well-documented.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weigh boats, Kimwipes.[1]High-Temperature Incineration. Label as "Toxic Organic Solid."[1]
Liquid Waste Mother liquors, reaction quench mixtures.Halogenated/Non-Halogenated Organic Waste. (Segregate based on co-solvents). pH adjust to neutral if highly basic before storage.
Sharps Contaminated needles/syringes.Biohazard/Sharps Bin. Do not recap needles.
References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Naphthalene: Systemic Hazards. Centers for Disease Control and Prevention. Retrieved March 8, 2026, from [Link][1]

  • PubChem. (2025). Compound Summary: (1S,2R)-2-Amino-1-(2-naphthyl)-1-propanol.[1] National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

Sources

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